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  • Product: S-(N-Methyl-d3-carbamoyl)-L-cysteine
  • CAS: 127633-26-5

Core Science & Biosynthesis

Foundational

S-(N-Methyl-d3-carbamoyl)-L-cysteine chemical properties and structure

This technical monograph details the physicochemical properties, synthesis, metabolic context, and bioanalytical applications of S-(N-Methyl-d3-carbamoyl)-L-cysteine (SMCC-d3). This compound serves as the critical stable...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical properties, synthesis, metabolic context, and bioanalytical applications of S-(N-Methyl-d3-carbamoyl)-L-cysteine (SMCC-d3). This compound serves as the critical stable isotope-labeled internal standard for the quantification of exposure to hepatotoxic formamides (DMF, NMF) and methyl isocyanate (MIC).

Compound Class: Stable Isotope-Labeled Cysteine Conjugate Primary Application: LC-MS/MS Internal Standard for Biomarker Quantification Target Analytes: S-(N-methylcarbamoyl)cysteine (SMCC), N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC)

Chemical Profile & Structure

S-(N-Methyl-d3-carbamoyl)-L-cysteine is a cysteine derivative where the sulfhydryl group has been modified by a deuterated methylcarbamoyl moiety. Unlike S-carbamidomethylcysteine (a common proteomics alkylation product), this compound contains a thiocarbamate linkage generated by the reaction of cysteine with methyl isocyanate.

PropertySpecification
Chemical Name S-[(Methyl-d3-amino)carbonyl]-L-cysteine
Synonyms L-Cysteine Methyl-d3-carbamate (ester); SMCC-d3
CAS Number 127633-26-5 (Labeled); 103974-29-4 (Unlabeled Acetyl form ref)
Molecular Formula

Molecular Weight 181.23 g/mol (Unlabeled: 178.21 g/mol )
Isotopic Purity

99 atom % D
Solubility Highly soluble in water, aqueous buffers; sparingly soluble in organic solvents.
pKa

-COOH: ~1.9;

-NH3+: ~10.3 (Thiol pKa is masked by carbamoylation)
Structural Visualization

The structure consists of the amino acid cysteine backbone with the sulfur atom bonded to a carbonyl group, which is in turn bonded to a trideuterated methylamine group ($ -S-CO-NH-CD_3 $).

Metabolic Context: The DMF/MIC Pathway

Understanding the biological origin of the analyte is essential for correct method development. SMCC is the deacetylated precursor to the major urinary metabolite AMCC (N-acetyl-S-(N-methylcarbamoyl)cysteine).

  • N,N-Dimethylformamide (DMF) is metabolized to N-Methylformamide (NMF) .

  • NMF is further oxidized to an intermediate that releases Methyl Isocyanate (MIC) .

  • MIC is a potent electrophile that carbamoylates glutathione (GSH) and proteins.

  • The GSH conjugate is processed by the mercapturic acid pathway:

    
    
    
Pathway Diagram

MetabolicPathway cluster_target Target Analyte Region DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 MIC Methyl Isocyanate (MIC) [Reactive Intermediate] NMF->MIC Oxidation GSH GSH Conjugate MIC->GSH + Glutathione SMCC S-(N-methylcarbamoyl)cysteine (SMCC) GSH->SMCC Peptidases AMCC N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) [Major Urinary Metabolite] SMCC->AMCC N-Acetyltransferase (NAT)

Caption: Metabolic pathway of DMF leading to SMCC and AMCC. SMCC-d3 is used to quantify the SMCC intermediate or total carbamoylated cysteine after hydrolysis.

Synthesis & Preparation

The synthesis of S-(N-Methyl-d3-carbamoyl)-L-cysteine mimics the biological carbamoylation event but uses an isotopically labeled reagent.

Reaction Scheme:



Protocol Highlights:

  • Reagents: L-Cysteine hydrochloride (monohydrate) and Methyl-d3-isocyanate (

    
    ).
    
  • Conditions: The reaction is performed in a phosphate buffer (pH 7.5–8.0). The pH is critical:

    • Too low (< 6): The cysteine thiol is protonated ($ -SH $) and non-nucleophilic.

    • Too high (> 9): The isocyanate hydrolyzes rapidly to methylamine and

      
      .
      
  • Purification: The product is polar and zwitterionic. Purification is typically achieved via preparative HPLC using a C18-AQ (aqueous compatible) column or crystallization from water/ethanol.

Bioanalytical Application: LC-MS/MS Method Development

The primary utility of SMCC-d3 is as an internal standard (IS) for the quantification of SMCC in biological matrices (plasma, urine) or protein hydrolysates.

Sample Preparation

Because SMCC is an amino acid derivative, it is highly polar. Traditional liquid-liquid extraction (LLE) is often ineffective.

  • Method A: Protein Precipitation (Plasma) [1][2]

    • Aliquot 100 µL plasma.

    • Add 10 µL SMCC-d3 IS solution (1 µg/mL in water).

    • Precipitate with 300 µL Acetonitrile (0.1% Formic Acid).

    • Vortex, Centrifuge (10,000 x g, 10 min).

    • Inject supernatant.

  • Method B: Solid Phase Extraction (Urine) [3]

    • Cartridge: Strong Anion Exchange (SAX) or Mixed-Mode Cation Exchange (MCX), depending on pH adjustment.

    • Rationale: At neutral pH, SMCC is zwitterionic. Acidifying renders it cationic (suitable for MCX); basifying renders it anionic (suitable for SAX).

LC-MS/MS Parameters

Chromatography:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the high polarity of SMCC. A Zwitterionic HILIC or Amide column provides superior retention compared to C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1][4]

Mass Spectrometry (MRM Transitions): Ionization Mode: Positive Electrospray (ESI+)

  • Note: While mercapturic acids (AMCC) are often analyzed in negative mode, the free amine in SMCC makes it amenable to positive mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
SMCC (Target) 179.0

122.015Loss of Methyl Isocyanate (

)
105.025Loss of

+

88.030Cysteine fragment
SMCC-d3 (IS) 182.0

122.015Loss of Methyl-d3 Isocyanate (

)
105.025Loss of

+

Validation Note: The transition


 is ideal because the label is on the leaving group (the carbamoyl moiety). The product ion (cysteine backbone) is unlabeled, resulting in the same product ion mass for both analyte and IS, but resolved by the precursor mass.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) IS Add Internal Standard (SMCC-d3) Sample->IS Prep Sample Preparation (Protein Ppt or SPE) IS->Prep LC LC Separation (HILIC Column) Prep->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantitation Ratio (Area 179 / Area 182) MS->Data

Caption: Step-by-step bioanalytical workflow for SMCC quantification using SMCC-d3.

Handling and Stability

  • Storage: Store lyophilized powder at -20°C under desiccant. The carbamoyl bond can be hydrolytically unstable in strong acids or bases over time.

  • Solution Stability: Stock solutions in water/acetonitrile (50:50) are stable for 1 month at -20°C.

  • Safety: While the compound itself is a metabolite, handle as a potential chemical irritant.

References

  • Pharmaffiliates. (n.d.). S-(N-Methyl-d3-carbamoyl)-L-cysteine Reference Standard. Retrieved from

  • Perico, A., Baglioni, S., & Bavazzano, P. (2004). Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry.[3] Rapid Communications in Mass Spectrometry, 18(16), 1865-1868.[3] Retrieved from

  • Käfferlein, H. U., & Angerer, J. (2001). N-Methylcarbamoylated valine of hemoglobin: evidence for a reaction of N,N-dimethylformamide with hemoglobin in humans. Chemical Research in Toxicology, 14(7), 833-840.
  • Santa Cruz Biotechnology. (n.d.). N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine Product Data. Retrieved from

Sources

Exploratory

Synthesis and Purification of S-(N-Methyl-d3-carbamoyl)-L-cysteine

A Technical Guide for Stable Isotope Internal Standard Production Executive Summary & Strategic Utility This guide details the synthesis, purification, and validation of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) . T...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Stable Isotope Internal Standard Production

Executive Summary & Strategic Utility

This guide details the synthesis, purification, and validation of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) . This compound serves as the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying S-(N-methylcarbamoyl)-L-cysteine (SMCC) via LC-MS/MS.

SMCC is a critical biomarker for monitoring exposure to Methyl Isocyanate (MIC) and breakdown products of specific carbamate pesticides and chemotherapeutics. The synthesis challenge lies not in the complexity of bond formation, but in chemoselectivity —specifically, targeting the sulfur nucleophile over the amine while managing the extreme toxicity and volatility of the deuterated isocyanate reagent.

Strategic Synthesis Design
2.1 The Chemoselectivity Challenge

L-Cysteine contains three nucleophilic sites: the carboxylate, the amine (


), and the thiol (

).
  • Target: S-carbamoylation (Thiocarbamate formation).

  • Competitor: N-carbamoylation (Urea formation).

The Solution: pH-Driven Kinetic Control By maintaining the reaction pH between 7.5 and 8.0 , we exploit the


 difference. At this pH, the thiol is significantly deprotonated (thiolate form, highly nucleophilic), while the amine remains predominantly protonated (

), rendering it non-nucleophilic toward the soft electrophile (isocyanate).
2.2 Reaction Scheme

The synthesis utilizes a direct nucleophilic addition of L-Cysteine to Methyl Isocyanate-d3 in a buffered aqueous medium.

ReactionScheme Cys L-Cysteine (Thiol Nucleophile) Inter Transition State (pH 8.0) Cys->Inter + Buffer (pH 8) MIC Methyl Isocyanate-d3 (CD3-NCO) MIC->Inter Dropwise Addn Prod S-(N-Methyl-d3-carbamoyl)-L-cysteine (Target) Inter->Prod S-Attack (Major) Side N-Carbamoyl Byproducts Inter->Side N-Attack (pH > 9)

Figure 1: Reaction pathway highlighting the critical pH dependency for chemoselectivity.

Materials & Critical Safety Protocols
3.1 Reagents
ReagentSpecificationRole
L-Cysteine Hydrochloride >99% Purity, AnhydrousSubstrate
Methyl Isocyanate-d3 (CD3NCO) >99 atom % DElectrophile (Label Source)
Sodium Borate (or Phosphate) ACS ReagentBuffer System
Dowex 50W-X8 200-400 mesh, H+ formPurification Resin
3.2 Safety: Handling Isocyanates

CRITICAL WARNING: Methyl Isocyanate (MIC) is the agent responsible for the Bhopal disaster. It is highly volatile, lachrymatory, and potentially fatal if inhaled. [1] * Containment: All steps involving MIC-d3 must be performed in a certified chemical fume hood or a glovebox .

  • Quenching: Have a saturated solution of ammonium hydroxide or sodium carbonate ready to neutralize spills.

  • PPE: Double nitrile gloves, lab coat, and full-face respirator if working outside a glovebox.

Step-by-Step Synthesis Protocol
Step 1: Buffer Preparation & Substrate Solubilization
  • Prepare 50 mL of 0.1 M Sodium Borate buffer . Adjust pH strictly to 8.0 using dilute NaOH or HCl.

  • Dissolve L-Cysteine HCl (1.0 eq, e.g., 500 mg) in 10 mL of the buffer.

  • Optional: Degas the solution with Argon for 10 minutes to prevent disulfide dimer formation (Cystine), though the isocyanate reaction is usually faster than oxidation.

Step 2: Controlled Addition (The Critical Step)
  • Cool the cysteine solution to 0°C (ice bath).

  • Dilute Methyl Isocyanate-d3 (1.1 eq) in a small volume of anhydrous 1,4-dioxane or acetone (to assist solubility/handling).

  • Add the MIC-d3 solution dropwise over 20 minutes with vigorous stirring.

    • Why? Exothermic reaction control and prevention of local "hotspots" where pH might drift, promoting side reactions.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitor: Check pH periodically; if it drops below 7.0, adjust carefully with 1M NaOH to maintain pH 7.5–8.0.

Step 3: Quenching
  • Acidify the mixture to pH 3-4 using 1M HCl.

    • Purpose: This protonates the remaining isocyanate (accelerating hydrolysis to harmless deuterated methylamine/CO2) and stops the reaction.

  • Rotary evaporate to remove organic co-solvents (dioxane/acetone) if used.

Purification & Isolation

Because the product is a zwitterionic amino acid derivative, cation exchange chromatography is the most robust purification method.

Workflow Diagram

Purification Load Crude Reaction Mix (Acidified to pH 3) Column Dowex 50W-X8 Column (H+ Form) Load->Column Bind Wash Wash: Distilled Water (Removes salts, urea, unreacted MIC) Column->Wash Flow Through Elute Elution: 1M NH4OH (Displaces Amino Acid) Wash->Elute Switch Buffer Dry Lyophilization (Yields White Solid) Elute->Dry Collect Fractions

Figure 2: Cation exchange purification workflow.

Detailed Protocol
  • Resin Prep: Wash 20g of Dowex 50W-X8 resin with 1M HCl, then water until neutral.

  • Loading: Load the acidified crude mixture onto the column. The target amino acid (SMCC-d3) and unreacted Cysteine will bind. Neutral byproducts (dimethylurea-d6) will pass through.

  • Washing: Flush with 3-4 column volumes of distilled water.

  • Elution: Elute with 1M Ammonium Hydroxide (NH4OH) . Collect fractions.

    • Note: Use Ninhydrin stain on TLC to detect amino acid-containing fractions.

  • Final Polish: Pool active fractions and lyophilize. If unreacted cysteine is present (checked by Ellman’s reagent), a second purification via Prep-HPLC (C18 column, 0.1% Formic Acid/Water) may be required, but the Dowex step usually suffices for >95% purity.

Analytical Validation

To certify the material as a reference standard, you must confirm structure and isotopic incorporation.

6.1 Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D2O):

    • Alpha-H: ~4.4 ppm (dd).

    • Beta-H: ~3.2-3.5 ppm (m).

    • N-Methyl Group: In the non-deuterated standard, this appears as a singlet/doublet at ~2.7 ppm. In the d3-product, this signal must be absent. This disappearance confirms deuteration.

  • 13C NMR:

    • Carbonyls: ~172 ppm (COOH), ~168 ppm (Carbamoyl).

    • Methyl Carbon: Look for a weak septet around 26-27 ppm (due to C-D coupling).

6.2 Mass Spectrometry (LC-MS/MS)
  • Method: Direct infusion or C18 LC-MS (ESI Positive).

  • Data Table:

CompoundPrecursor Ion (M+H)+Product Ion (Quant)Mass Shift
Native SMCC 179.0 m/z148.0 m/z (Loss of NH2CH3)-
d3-SMCC (Target) 182.0 m/z 148.0 m/z (Loss of NH2CD3)+3 Da

Note: The fragment at 148 m/z is often common to both because the label is on the leaving group during fragmentation (the methylamine moiety). For specific transitions retaining the label, look for fragments including the sulfur-carbamoyl chain.

Storage & Stability
  • State: White hygroscopic powder.

  • Storage: -20°C, desiccated.

  • Stability: Stable for >1 year in solid form. In solution, avoid pH > 9 to prevent S-to-N acyl migration or hydrolysis.

References
  • Alary, J., et al. (1989). "Synthesis and characterization of S-(N-methylcarbamoyl)cysteine, a potential metabolite of methyl isocyanate." Chemical Research in Toxicology.

  • Slatter, J. G., et al. (1991). "Pharmacokinetics and metabolism of methyl isocyanate in the rat." Chemical Research in Toxicology. (Describes the formation of the SMCC metabolite).

  • Isobe, T., et al. (2004). "Automated analysis of S-(N-methylcarbamoyl)cysteine in urine." Journal of Chromatography B.

  • PubChem Compound Summary. (2025). "S-(N-methylcarbamoyl)cysteine."[2][3] (Structural and physical property verification).

Sources

Foundational

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of S-(N-Methyl-d3-carbamoyl)-L-cysteine

Introduction: The Rationale for Investigating S-(N-Methyl-d3-carbamoyl)-L-cysteine In the landscape of modern drug development, understanding the in vivo fate of a new chemical entity is paramount to establishing its saf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating S-(N-Methyl-d3-carbamoyl)-L-cysteine

In the landscape of modern drug development, understanding the in vivo fate of a new chemical entity is paramount to establishing its safety and efficacy profile. This guide focuses on S-(N-Methyl-d3-carbamoyl)-L-cysteine, a deuterated analogue of a cysteine conjugate. The strategic incorporation of deuterium in place of protium on the N-methyl group is a key design feature intended to modulate its metabolic profile.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the Kinetic Isotope Effect (KIE).[2][3][4]

This modification can potentially lead to several desirable pharmacokinetic outcomes, including an increased metabolic stability, a longer plasma half-life, and improved bioavailability.[2][3][5] Furthermore, deuteration can alter the metabolic pathway, potentially reducing the formation of toxic metabolites.[2]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the in vivo stability and metabolism of S-(N-Methyl-d3-carbamoyl)-L-cysteine. We will delve into the predicted metabolic pathways based on the metabolism of structurally related compounds, provide detailed protocols for in vivo studies and bioanalytical quantification, and discuss the scientific rationale behind these experimental choices.

Predicted Metabolic Pathways of S-(N-Methyl-d3-carbamoyl)-L-cysteine

While specific metabolic data for S-(N-Methyl-d3-carbamoyl)-L-cysteine is not extensively published, we can predict its metabolic fate based on the known biotransformation of S-methyl-L-cysteine and other cysteine conjugates.[6][7] The primary metabolic routes are expected to involve modifications at the sulfur atom, the amino group, and the carboxylic acid group of the cysteine moiety, as well as potential reactions involving the carbamoyl group. The deuteration on the N-methyl group is anticipated to slow down N-demethylation.

The following are the key predicted metabolic pathways:

  • S-Oxidation: The sulfur atom is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone metabolites. This is a common metabolic pathway for sulfur-containing compounds.[6][7]

  • N-Acetylation: The primary amino group of the cysteine moiety can undergo N-acetylation to form a mercapturic acid derivative. This is a major pathway for the detoxification and elimination of cysteine conjugates.[6][8]

  • Deamination: The amino group can be removed through deamination, leading to the formation of a keto acid derivative.[6]

  • Glutathione Conjugation and Transcarbamoylation: The S-(N-methylcarbamoyl) moiety may be reactive. It is possible that the parent compound is formed from the reaction of methyl isocyanate with cysteine, and this reaction can be reversible, or the carbamoyl group can be transferred to other nucleophiles.[9][10] Glutathione (GSH) plays a crucial role in the metabolism of many xenobiotics, and it is plausible that S-(N-Methyl-d3-carbamoyl)-L-cysteine interacts with the glutathione conjugation system.[11][12][13] The compound could potentially be a substrate for γ-glutamyltransferase (GGT) and other enzymes in the mercapturate pathway.[8]

  • N-Demethylation (Potentially Slowed): While N-demethylation is a common metabolic reaction, the presence of deuterium on the methyl group is expected to significantly slow down this process due to the KIE.[2]

The following diagram illustrates the predicted metabolic pathways:

digraph "Metabolic_Pathway_of_S-N-Methyl-d3-carbamoyl-L-cysteine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

parent [label="S-(N-Methyl-d3-carbamoyl)-L-cysteine"]; sulfoxide [label="S-(N-Methyl-d3-carbamoyl)-L-cysteine\nSulfoxide"]; sulfone [label="S-(N-Methyl-d3-carbamoyl)-L-cysteine\nSulfone"]; n_acetyl [label="N-Acetyl-S-(N-Methyl-d3-carbamoyl)-L-cysteine\n(Mercapturic Acid)"]; deaminated [label="Keto-acid derivative"]; glutathione_adduct [label="Glutathione Adducts / Transcarbamoylation Products"]; demethylated [label="S-(Carbamoyl)-L-cysteine\n(Slowed by Deuteration)"];

parent -> sulfoxide [label="S-Oxidation"]; sulfoxide -> sulfone [label="S-Oxidation"]; parent -> n_acetyl [label="N-Acetylation"]; parent -> deaminated [label="Deamination"]; parent -> glutathione_adduct [label="Glutathione Conjugation / Transcarbamoylation"]; parent -> demethylated [label="N-Demethylation (Slowed)"]; }

Caption: Predicted metabolic pathways of S-(N-Methyl-d3-carbamoyl)-L-cysteine.

In Vivo Study Design and Protocol

A well-designed in vivo study is critical to understanding the pharmacokinetics and metabolism of S-(N-Methyl-d3-carbamoyl)-L-cysteine. A rodent model, such as the Sprague-Dawley rat, is commonly used for initial pharmacokinetic and metabolism studies due to its well-characterized physiology and handling feasibility.

Experimental Workflow
digraph "In_Vivo_Study_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

acclimatization [label="Animal Acclimatization\n(e.g., 1 week)"]; dosing [label="Dosing\n(e.g., IV and PO routes)"]; sample_collection [label="Sample Collection\n(Blood, Urine, Feces)"]; sample_processing [label="Sample Processing\n(Plasma separation, Homogenization)"]; sample_analysis [label="Bioanalytical Analysis\n(LC-MS/MS)"]; data_analysis [label="Pharmacokinetic & Metabolic\nData Analysis"];

acclimatization -> dosing; dosing -> sample_collection; sample_collection -> sample_processing; sample_processing -> sample_analysis; sample_analysis -> data_analysis; }

Caption: General workflow for an in vivo pharmacokinetic and metabolism study.
Step-by-Step Protocol
  • Animal Model and Acclimatization:

    • Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose (e.g., 5 mg/kg) via the tail vein to determine the elimination half-life and volume of distribution.

    • Oral (PO) Administration: Administer a single dose (e.g., 20 mg/kg) by oral gavage to assess oral bioavailability and first-pass metabolism.

    • The compound should be formulated in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO).

  • Sample Collection:

    • Blood: Collect blood samples (approximately 0.25 mL) from the tail vein or a cannulated vessel at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Urine and Feces: House the animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.

    • Urine: Record the total volume of urine collected and store an aliquot at -80°C.

    • Feces: Record the total weight of feces collected, homogenize with water or a suitable buffer, and store an aliquot of the homogenate at -80°C.

Bioanalytical Methodology for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of S-(N-Methyl-d3-carbamoyl)-L-cysteine and its metabolites in biological matrices.[14][15][16]

Sample Preparation and Analysis Workflow
digraph "Bioanalytical_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

sample_thawing [label="Thaw Biological Samples\n(Plasma, Urine, Feces Homogenate)"]; protein_precipitation [label="Protein Precipitation\n(e.g., with acetonitrile)"]; centrifugation [label="Centrifugation"]; supernatant_transfer [label="Transfer Supernatant"]; evaporation_reconstitution [label="Evaporation and Reconstitution"]; lc_ms_analysis [label="LC-MS/MS Analysis"];

sample_thawing -> protein_precipitation; protein_precipitation -> centrifugation; centrifugation -> supernatant_transfer; supernatant_transfer -> evaporation_reconstitution; evaporation_reconstitution -> lc_ms_analysis; }

Caption: Workflow for the bioanalysis of biological samples by LC-MS/MS.
Step-by-Step Bioanalytical Protocol
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Optimize the MS parameters (e.g., collision energy, declustering potential) for the parent compound and its expected metabolites.

    • Monitor specific multiple reaction monitoring (MRM) transitions for the parent compound and each metabolite.

Quantitative Data Summary

The following table provides an example of the type of pharmacokinetic data that would be generated from the in vivo study.

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)520
Cmax (ng/mL)-Value
Tmax (h)-Value
AUC (0-t) (ngh/mL)ValueValue
AUC (0-inf) (ngh/mL)ValueValue
Half-life (t1/2) (h)ValueValue
Clearance (CL) (L/h/kg)Value-
Volume of Distribution (Vd) (L/kg)Value-
Bioavailability (F%)-Value

Note: "Value" indicates where experimentally determined data would be presented.

Scientific Integrity and Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The inclusion of both IV and PO administration allows for the determination of absolute bioavailability, providing a comprehensive pharmacokinetic profile. The use of a stable isotope-labeled internal standard in the bioanalytical method is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.[17] Method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed to ensure accuracy, precision, linearity, and stability.

The analysis of urine and feces is essential for understanding the routes of excretion and for mass balance studies, which aim to account for the total administered dose. Metabolite identification in these matrices will provide a complete picture of the metabolic fate of S-(N-Methyl-d3-carbamoyl)-L-cysteine.

Conclusion

The in vivo stability and metabolism of S-(N-Methyl-d3-carbamoyl)-L-cysteine can be thoroughly investigated through a systematic approach that combines a well-designed in vivo study in a relevant animal model with a robust and sensitive bioanalytical method. The strategic deuteration of the N-methyl group is expected to influence its metabolic profile, and the proposed studies will elucidate the extent of this influence. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers can generate high-quality data to support the development of this and other deuterated drug candidates.

References

  • AquigenBio. Accelerating Drug Discovery with Deuterated Labelled Compounds.
  • Benchchem. Application of Deuterated Compounds in Drug Metabolism Studies: Application Notes and Protocols.
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
  • Wikipedia. Deuterated drug.
  • Gant, T. G. (2014). Deuterated drugs; where are we now? Journal of medicinal chemistry, 57(10), 3595-3611.
  • Mitchell, S. C., Smith, R. L., Waring, R. H., & Aldington, G. F. (1984). The metabolism of S-methyl-L-cysteine in man. Xenobiotica, 14(10), 767-779. Available from: [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., & Han, D. H. (1990). S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate. Biochemical and biophysical research communications, 166(1), 245-250. Available from: [Link]

  • Geoghegan, K. F., Hoth, L. R., Tan, D. H., Borzilleri, K. A., Withka, J. M., & Boyd, J. G. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of proteome research, 1(2), 181-177. Available from: [Link]

  • Husain, A., Sato, D., Jeelani, G., Sardi, H., & Nozaki, T. (2010). Metabolome analysis revealed increase in S-methylcysteine and phosphatidylisopropanolamine synthesis upon l-cysteine deprivation in the anaerobic protozoan parasite Entamoeba histolytica. The Journal of biological chemistry, 285(50), 39160-39170. Available from: [Link]

  • Stevens, J. L., & Jakoby, W. B. (1986). The role of glutathione conjugate metabolism and cysteine conjugate beta-lyase in the mechanism of S-cysteine conjugate toxicity in LLC-PK1 cells. Molecular pharmacology, 29(3), 259-264. Available from: [Link]

  • Science Exploration Press. (2023). Best practices for cysteine analysis.
  • Sbodio, J. I., Snyder, S. H., & Paul, B. D. (2023). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International Journal of Molecular Sciences, 24(9), 7993. Available from: [Link]

  • MedchemExpress.com. N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 dicyclohexylamine.
  • Barnsley, E. A. (1964). The metabolism of S-methyl-l-cysteine. Biochemical Journal, 93(1), 15P. Available from: [Link]

  • Fourie, C., Seif, C., & de Kock, M. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. Available from: [Link]

  • Sbodio, J. I., Snyder, S. H., & Paul, B. D. (2023). Critical Roles of the Cysteine-Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International Journal of Molecular Sciences, 24(9), 7993. Available from: [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., & Han, D. H. (1990). Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical research in toxicology, 3(5), 451-457. Available from: [Link]

  • Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1995). Metabolism of glutathione S-conjugates: multiple pathways. Pharmacological reviews, 47(2), 271-330. Available from: [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry Fragmentation of S-(N-Methyl-d3-carbamoyl)-L-cysteine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC). It is designed for analytical chemists and toxicologists developing qu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC). It is designed for analytical chemists and toxicologists developing quantification assays for isocyanate exposure or drug metabolism (e.g., DMF, methyl isocyanate) using stable isotope dilution methodologies.

Executive Summary & Analyte Profile

S-(N-Methyl-d3-carbamoyl)-L-cysteine is the deuterated analog of S-(N-methylcarbamoyl)cysteine (SMCC). It serves as the critical Internal Standard (IS) for normalizing matrix effects and recovery variances in the quantification of carbamoylated cysteine adducts.

Unlike simple amino acids, this molecule contains a thiocarbamate linkage (


), which dictates its unique fragmentation behavior. The stability of the deuterium label (

) on the N-methyl group is paramount for maintaining isotopic fidelity during collision-induced dissociation (CID).
Physicochemical Specifications
PropertySpecification
Analyte Name S-(N-Methyl-d3-carbamoyl)-L-cysteine
Chemical Formula

Molecular Weight 181.23 g/mol
Monoisotopic Mass 181.08 Da
Precursor Ion (ESI+) m/z 182.1

Precursor Ion (ESI-) m/z 180.1

Key Structural Feature Labile S-C (thiocarbamate) bond; Deuterated methyl group (

)

Fragmentation Mechanics (ESI+ Mode)

The positive electrospray ionization (ESI+) of d3-SMCC yields the protonated precursor


 at m/z 182 . The fragmentation pathway is driven by the competition between the neutral loss of small molecules (ammonia, water) and the cleavage of the thiocarbamate bond.
Primary Fragmentation Pathways

To ensure scientific integrity in method development, one must distinguish between Label-Retaining and Label-Losing transitions.

Pathway A: Non-Specific Backbone Cleavage (Label Lost)
  • Mechanism: Cleavage of the S-C bond releasing the carbamoyl moiety.

  • Transition:

    
    
    
  • Chemistry: The protonated molecular ion undergoes nucleophilic attack or simple inductive cleavage at the sulfur-carbonyl bond. The neutral moiety

    
     (deuterated methyl isocyanate) or the radical is lost.
    
  • Result: The product ion is the protonated cysteine backbone (

    
    ) at m/z 122 .[1]
    
  • Critical Insight: While this produces a high-intensity signal, it is NOT recommended for quantitation . The m/z 122 fragment is identical for both the labeled (d3) and unlabeled analyte. Using this transition risks "cross-talk" and reduces the specificity provided by the IS.

Pathway B: Neutral Loss of Ammonia (Label Retained)
  • Mechanism: Deamination from the cysteine amine group.

  • Transition:

    
    
    
  • Chemistry:

    
    .
    
  • Calculation:

    
    .
    
  • Result: The product ion retains the

    
     side chain.
    
  • Application: This is the primary Quantifier Transition . It is specific to the d3-analog (shifted by +3 Da relative to the unlabeled m/z 162) and generally provides a clean baseline.

Pathway C: Neutral Loss of Formic Acid (Label Retained)
  • Mechanism: Loss of

    
     from the carboxylic acid terminus.
    
  • Transition:

    
    
    
  • Chemistry: Characteristic of amino acids with free carboxylic acid groups.

  • Calculation:

    
    .
    
  • Application: Excellent Qualifier Transition . It confirms the integrity of the amino acid backbone while retaining the isotopic label.

Summary of Transitions
Transition TypePrecursor (m/z)Product (m/z)Loss IdentitySpecificityRole
Quantifier 182.1165.1

(17 Da)
High (Retains d3)Primary Quantification
Qualifier 1 182.1136.1

(46 Da)
High (Retains d3)Confirmation
Non-Specific 182.1122.0

Low (Loses d3)Avoid (Interference risk)
Immonium 182.176.0Cys ImmoniumLowStructural diagnostic

Visualizing the Fragmentation Logic

The following diagram illustrates the causal pathways for the generation of product ions. Note the bifurcation between pathways that retain the deuterium label (Green) and those that lose it (Red).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 182 (d3-SMCC) Ion165 Product m/z 165 [M+H - NH3]+ (Retains d3) Precursor->Ion165 - NH3 (17 Da) Ion136 Product m/z 136 [M+H - HCOOH]+ (Retains d3) Precursor->Ion136 - HCOOH (46 Da) Ion122 Product m/z 122 [Cysteine]+ (Loses d3) Precursor->Ion122 - CONHCD3 (60 Da) Thiocarbamate Cleavage Ion76 Product m/z 76 [Immonium Ion] (Loses d3) Ion122->Ion76 - HCOOH

Caption: Fragmentation pathway of S-(N-Methyl-d3-carbamoyl)-L-cysteine. Green nodes indicate label-retaining ions suitable for specific quantification.

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data (E-E-A-T), the following protocol incorporates checkpoints to validate the internal standard performance.

Step 1: Stock Preparation
  • Dissolve d3-SMCC in 0.1% Formic Acid/Water (avoid pure organic solvents initially to prevent precipitation of the zwitterion).

  • Validation Check: Infuse the stock solution (1 µg/mL) directly into the MS. Verify that the m/z 179 (unlabeled) signal is <0.5% of the m/z 182 signal to ensure isotopic purity.

Step 2: Chromatographic Separation (HILIC)

Due to the polarity of SMCC, Reverse Phase (C18) often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

  • Column: Amide-HILIC or Zwitterionic-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 5 minutes.

  • Rationale: High organic start ensures retention of the polar cysteine adduct. Ammonium formate buffers the ionization and improves peak shape.

Step 3: Mass Spectrometry Parameters (Source-Specific)
  • Ionization: ESI Positive.

  • Spray Voltage: 3.5 kV (Optimization required for specific source geometry).

  • Collision Energy (CE):

    • m/z 182

      
       165: CE ~10-15 eV  (Soft fragmentation to preserve side chain).
      
    • m/z 182

      
       136: CE ~15-20 eV .
      
    • m/z 182

      
       122: CE ~20-25 eV  (Higher energy required to break S-C bond).
      
Step 4: System Suitability Test (SST)

Before running samples, inject a "Zero Sample" (Matrix + IS only).

  • Pass Criteria: Signal at m/z 165 is robust (

    
    ). Signal at m/z 162 (unlabeled transition) is absent or below Lower Limit of Quantitation (LLOQ). This confirms no isotopic interference.
    

References

  • Perico, A., Baglioni, S., & Bavazzano, P. (2004).[2] Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Trivedi, D., et al. (2021). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of L-Cysteine. Juniper Publishers. Link

  • Geoghegan, K. F., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides. Journal of Proteome Research. Link

  • PubChem. (n.d.). S-Carbamidomethylcysteine Compound Summary. National Library of Medicine.[3] Link

Sources

Foundational

NMR spectroscopy analysis of S-(N-Methyl-d3-carbamoyl)-L-cysteine

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of S-(N-Methyl-d3-carbamoyl)-L-cysteine Abstract This technical guide provides a comprehensive framework for the structural elucid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of S-(N-Methyl-d3-carbamoyl)-L-cysteine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of S-(N-Methyl-d3-carbamoyl)-L-cysteine using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices. We detail a self-validating workflow, from meticulous sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The strategic incorporation of a deuterium label (d3) on the N-methyl group serves as a key analytical focal point, and its confirmation is addressed through direct and indirect NMR methods. All quantitative data are summarized for clarity, and logical workflows are visualized to enhance understanding.

Introduction: The Analytical Imperative

S-(N-Methyl-d3-carbamoyl)-L-cysteine is a stable-isotope-labeled metabolite of significant interest in toxicology and drug metabolism studies. Specifically, it is a known metabolite of hepatotoxic formamides, such as N-methylformamide and dimethylformamide[1]. The deuterium-labeled N-methyl group allows this compound to serve as an invaluable tool, acting as an internal standard or a tracer for quantitative analysis in complex biological matrices using techniques like mass spectrometry or NMR[2].

Given its critical role, the unambiguous confirmation of its chemical structure is paramount. NMR spectroscopy stands as the definitive method for this purpose, providing atom-level resolution of the molecular architecture. This guide presents a robust, multi-technique NMR approach to not only verify the cysteine backbone and the carbamoyl moiety but also to definitively confirm the precise location and incorporation of the deuterium label.

Foundational Principles: A Tailored NMR Strategy

The molecular structure of S-(N-Methyl-d3-carbamoyl)-L-cysteine necessitates a multi-faceted NMR approach. The presence of a chiral center, diastereotopic protons, and multiple heteroatoms requires a combination of experiments to resolve ambiguities.

  • Deuterium Labeling Impact : The replacement of ¹H with ²H (deuterium) at the N-methyl position has two primary effects on standard NMR experiments. Firstly, the signal corresponding to the N-methyl protons will be absent in the ¹H NMR spectrum, providing immediate evidence of successful labeling[3][4]. Secondly, in the ¹³C NMR spectrum, the carbon of the CD₃ group will couple to the three deuterium nuclei (spin I=1), typically resulting in a 1:1:1 triplet with a reduced signal intensity due to the loss of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • Direct Deuterium Detection : For absolute confirmation, ²H NMR can be employed. This experiment directly observes the deuterium nucleus, providing a definitive signal corresponding to the labeled methyl group[3][5].

  • Connectivity Mapping : While 1D spectra suggest the presence of functional groups, 2D NMR is essential to piece them together. Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals the crucial long-range (2-3 bond) correlations that build the complete molecular skeleton[6][7].

Experimental Protocol: The Path to High-Quality Data

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. The following protocol is designed to produce high-resolution data suitable for comprehensive structural analysis.

Materials
  • S-(N-Methyl-d3-carbamoyl)-L-cysteine (10-20 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, >99.9% D)

  • High-precision 5 mm NMR tubes (e.g., Norell® S-5-500-7 or equivalent)

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Step-by-Step Sample Preparation
  • Weighing the Analyte: Accurately weigh 10-20 mg of S-(N-Methyl-d3-carbamoyl)-L-cysteine directly into a small, clean glass vial. This concentration range is optimal for acquiring high-quality ¹H and 2D spectra within a reasonable timeframe on a modern 400-600 MHz spectrometer[8][9]. For ¹³C NMR, a more concentrated sample may be beneficial if acquisition time is a constraint.

  • Solvent Selection & Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which ensures complete dissolution. Its residual proton signals do not overlap with the expected analyte signals, and it provides a stable deuterium lock signal for the spectrometer[10][11]. Gently vortex the vial until the solid is fully dissolved.

  • Filtration into NMR Tube: To ensure magnetic field homogeneity and sharp spectral lines, all particulate matter must be removed. Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the sample solution through this plug directly into a clean, unscratched NMR tube[12]. This step is critical as suspended solids will severely degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top with a permanent marker[12].

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Analyte (10-20 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap & Label filter->cap acquire Acquire NMR Data cap->acquire Ready for Spectrometer

Figure 1. NMR Sample Preparation Workflow

Spectroscopic Analysis & Data Interpretation

One-Dimensional (1D) NMR Spectra

¹H NMR Spectroscopy: The ¹H spectrum provides the initial overview of the proton environments.

  • Expected Signals:

    • -COOH: A very broad singlet, typically >10 ppm. Its presence confirms the carboxylic acid moiety.

    • -NH (Amide): A broad singlet or doublet (coupling to α-H) around 8-9 ppm.

    • -NH (Carbamoyl): A broad singlet or multiplet, position variable.

    • α-CH: A multiplet (doublet of doublets) around 4.5 ppm, coupled to the two diastereotopic β-protons.

    • β-CH₂: Two distinct multiplets in the 3.0-3.5 ppm range. These protons are diastereotopic due to the adjacent chiral center, giving rise to separate signals.

  • Key Observation: The complete absence of a signal in the typical N-methyl region (~2.7 ppm) is the primary indication of successful deuteration of the N-methyl group[3].

¹³C NMR Spectroscopy: This spectrum reveals the carbon skeleton of the molecule.

  • Expected Signals:

    • C=O (Carboxyl): ~172 ppm

    • C=O (Carbamoyl): ~157 ppm

    • α-C: ~54 ppm

    • β-C: ~33 ppm

    • N-CD₃: A low-intensity multiplet (expected 1:1:1 triplet) around 27 ppm. The splitting is due to ¹³C-²H coupling, and the low intensity is due to the lack of NOE. This is a definitive confirmation of the deuterated methyl group's carbon.

²H NMR Spectroscopy: This experiment offers unequivocal proof of deuteration.

  • Expected Signal: A single resonance in the methyl region (~2.7 ppm) directly observes the deuterium nuclei, confirming the label's presence and chemical environment[5].

Two-Dimensional (2D) NMR Spectra: Building the Structure

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.

  • Key Correlation: A clear cross-peak will connect the α-CH proton signal with both of the β-CH₂ proton signals. This confirms the -CH-CH₂- spin system of the cysteine backbone.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons.

  • Key Correlations:

    • Cross-peak between the α-CH proton and the α-C carbon.

    • Two distinct cross-peaks linking each of the β-CH₂ protons to the single β-C carbon.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals long-range (2-3 bond) couplings between protons and carbons.

  • Crucial Connectivity Correlations:

    • β-CH₂ → Carbamoyl C=O: A definitive cross-peak from the protons of the β-CH₂ group to the carbamoyl carbonyl carbon (~157 ppm) establishes the S-(C=O) linkage. This proves the carbamoyl group is attached to the sulfur atom.

    • α-CH → Carboxyl C=O: A correlation from the α-proton to the carboxyl carbon (~172 ppm) confirms the cysteine acid structure.

    • β-CH₂ → α-C: A two-bond correlation from the β-protons to the α-carbon further solidifies the backbone structure.

H

O

|

||

HO-C- αCH- N-C- βCH₂- S-C-N-CD₃

|| |

|

O NH₂

H

>]; }

// Nodes for labels node [shape=plaintext, fontcolor="#EA4335"]; H_alpha [label="Hα"]; H_beta [label="Hβ"];

node [shape=plaintext, fontcolor="#4285F4"]; C_cooh [label="C=O (COOH)"]; C_carbamoyl [label="C=O (Carbamoyl)"]; C_alpha [label="Cα"];

// Position labels H_alpha [pos="2.2,1.3!"]; H_beta [pos="3.8,1.3!"]; C_cooh [pos="0.5,0.2!"]; C_carbamoyl [pos="5.9,0.2!"]; C_alpha [pos="2.2,0.2!"];

// Edges for correlations edge [color="#34A853", style=dashed, label=" COSY", fontcolor="#34A853"]; H_alpha -> H_beta;

edge [color="#FBBC05", style=dashed, label=" HMBC", fontcolor="#FBBC05"]; H_alpha -> C_cooh; H_beta -> C_carbamoyl; H_beta -> C_alpha [constraint=false]; } }

Figure 2. Key 2D NMR Correlations

Data Summary and Structural Confirmation

The synergistic interpretation of all NMR data leads to the unambiguous assignment of the structure. The following table summarizes the expected chemical shifts and key correlations.

Atom Position¹H δ (ppm)Multiplicity¹³C δ (ppm)Key 2D Correlations (Proton to...)
-COOH >10br s~172HMBC from α-H
-NH₂ ~8.5br s--
α-CH ~4.5dd~54COSY to β-H; HSQC to α-C; HMBC to COOH, β-C
β-CH₂ ~3.2, ~3.4m, m~33COSY to α-H; HSQC to β-C; HMBC to α-C, Carbamoyl C=O
Carbamoyl C=O --~157HMBC from β-H, Carbamoyl NH
Carbamoyl NH ~7.8br s-HMBC to Carbamoyl C=O
N-CD₃ Absent -~27 (t)Confirmed by ²H NMR; HMBC from Carbamoyl NH to N-CD₃ is possible

Conclusion

The structural verification of S-(N-Methyl-d3-carbamoyl)-L-cysteine is robustly achieved through a systematic and multi-dimensional NMR spectroscopy workflow. The absence of the N-methyl signal in the ¹H spectrum, coupled with the characteristic triplet in the ¹³C spectrum and a direct signal in the ²H spectrum, provides layered, definitive evidence of the deuterium labeling. Furthermore, the strategic application of COSY, HSQC, and particularly HMBC experiments, allows for the complete and unambiguous assembly of the molecular structure, confirming the crucial S-carbamoyl linkage. This guide provides the necessary experimental and interpretive framework for researchers to confidently characterize this and structurally related molecules, ensuring data integrity for critical applications in metabolic and pharmaceutical research.

References

  • Small molecule NMR sample preparation. (2023). Georgia State University. Retrieved from [Link][8]

  • Deuterium NMR. In Wikipedia. Retrieved February 13, 2026, from [Link][3]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link][9]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link][12]

  • NMR Sample Preparation. (n.d.). Humboldt-Universität zu Berlin. Retrieved from [Link][13]

  • 2D NMR Introduction. (2025). Chemistry LibreTexts. Retrieved from [Link][14]

  • Deuterium use in ¹H NMR. (n.d.). Study Mind. Retrieved from [Link][4]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. Retrieved from [Link][11]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link][7]

  • S-(N-Methyl-d3-carbamoyl)-L-cysteine. (n.d.). Pharmaffiliates. Retrieved from [Link][1]

  • 13C ss-NMR spectra of the NAC polymorphs. (n.d.). ResearchGate. Retrieved from [Link][15]

  • Ferreira de Santana, J., Mirzahosseini, A., Mándity, B., Bogdán, D., Mándity, I., & Noszál, B. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE, 17(3), e0264866. [Link][16]

Sources

Exploratory

The Dual Nature of S-Carbamoylated Cysteine: From Uremic Toxin to Therapeutic Scaffold

Here is an in-depth technical guide on the biological significance of S-carbamoylated cysteine derivatives. Technical Whitepaper | Version 1.0 [1] Executive Summary S-carbamoylation represents a unique, often overlooked,...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the biological significance of S-carbamoylated cysteine derivatives.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

S-carbamoylation represents a unique, often overlooked, post-translational modification (PTM) where the thiol group of cysteine is modified by isocyanic acid (or isocyanates) to form a thiocarbamate (S-carbamoylcysteine, SCC). Unlike its nitrogen-linked counterpart (homocitrulline), which is stable and widely recognized as a marker of protein aging and uremia, S-carbamoylation is chemically labile and dynamic. This guide dissects the biological significance of SCC derivatives, categorizing them into two distinct domains: pathological mediators in chronic kidney disease (CKD) and pharmacological pharmacophores in oncology and peptide synthesis.

Chemical Biology of S-Carbamoylation

The Thermodynamic Equilibrium

The formation of S-carbamoylated cysteine is driven by the exposure of thiolate anions (


) to isocyanic acid (

).[1] In biological systems, isocyanic acid is primarily derived from the spontaneous dissociation of urea or the myeloperoxidase (MPO)-catalyzed oxidation of thiocyanate.[1][2]

Reaction Kinetics:

  • Nucleophilic Attack: The sulfur atom of cysteine is a potent nucleophile.[1] It attacks the electrophilic carbon of isocyanic acid.[1]

  • Reversibility: Unlike the stable urea bond formed in N-carbamoylation (Lysine), the thiocarbamate bond in S-carbamoylation is reversible.[1] It is stable under acidic conditions but undergoes hydrolysis or cyclization at physiological to alkaline pH.[1]

Key Distinction:

  • N-Carbamoylation (Lysine): Irreversible, cumulative, forms Homocitrulline.

  • S-Carbamoylation (Cysteine): Reversible, pH-sensitive, forms S-Carbamoylcysteine (SCC).

Visualization: The Carbamoylation Cascade

The following diagram illustrates the divergent pathways of cyanate interaction with protein residues.

CarbamoylationPathways Urea Urea Cyanate Cyanate (OCN-) + Isocyanic Acid Urea->Cyanate Dissociation (Equilibrium) SCC S-Carbamoylcysteine (Thiocarbamate) Cyanate->SCC Fast Kinetics (Reversible) HCit Homocitrulline (Urea Linkage) Cyanate->HCit Slow Kinetics (Irreversible) Cys Cysteine Thiol (R-SH) Cys->SCC Lys Lysine Amine (R-NH2) Lys->HCit SCC->Cys Hydrolysis (Alkaline pH) Func_Loss Enzyme Inactivation (Active Site Blockade) SCC->Func_Loss Aging Protein Aggregation & Immunogenicity HCit->Aging

Figure 1: Divergent pathways of protein carbamoylation. Note the reversibility of the S-linked pathway compared to the stable N-linked modification.

Pathological Significance: The Uremic Context[1][2]

In Chronic Kidney Disease (CKD), urea levels spike, shifting the equilibrium toward cyanate production.[2] S-carbamoylation serves as a transient but potent mechanism of toxicity.

Enzyme Inactivation

Many critical enzymes rely on a catalytic cysteine residue (e.g., proteases, glyceraldehyde-3-phosphate dehydrogenase).

  • Mechanism: The carbamoyl group ($ -CONH_2 $) sterically and chemically blocks the active site thiol.[1]

  • Example: Matrix Metalloproteinase-2 (MMP-2) . S-carbamoylation of the cysteine switch in MMP-2 inhibits its collagenase activity, contributing to the fibrosis observed in uremic cardiomyopathy.[1]

Redox Signaling Interference

Cysteine residues are redox switches (oxidation to sulfenic acid, nitrosylation).

  • Competition: S-carbamoylation "caps" these residues.[1] While it prevents irreversible oxidation (e.g., to sulfonic acid), it locks the protein in an unresponsive state, disrupting cellular signaling pathways dependent on ROS sensing.

Pharmacological Applications: Derivatives in Drug Development[4]

Beyond pathology, the S-carbamoyl moiety is utilized in medicinal chemistry as a "warhead" or protecting group.[1]

Antineoplastic Agents

Synthetic derivatives of S-carbamoylated cysteine have shown efficacy as oncolytic agents.[3]

  • Compound: L-cysteine, ethyl ester, S-(N-methylcarbamate).[3]

  • Mechanism: This derivative acts as a glutamine antagonist.[1][3] It selectively inhibits enzymes in the purine nucleotide biosynthetic pathway.[1][3]

  • Data Summary:

ParameterEffect on Hepatoma 3924A CellsEffect on Murine Leukemia P388
Target Pathway Purine Biosynthesis (IMP reduction)DNA Replication
Efficacy 52% reduction in AdenylatesT/C Value: 169% (400 mg/kg)
Cytotoxicity

Moderate Antitumor Activity
Peptide Synthesis & Proteomics[1]
  • Synthesis: S-Carbamoyl-L-Cysteine is used as a building block.[1][4][5] The carbamoyl group protects the thiol during peptide elongation and modulates solubility.[1]

  • Proteomics Artifacts: A critical consideration for researchers.[1] Using urea for protein denaturation during sample prep can induce artificial S-carbamoylation.[1]

    • Solution: Use scavengers (e.g., ammonium bicarbonate, methylamine) or avoid urea in favor of guanidine HCl or SDS when analyzing cysteine-rich proteins.

Experimental Protocols

Protocol: Synthesis of S-Carbamoyl Cysteine Standards

To be used for mass spectrometry validation.

Reagents: L-Cysteine hydrochloride, Potassium Cyanate (KOCN), Water, Ethanol.

  • Dissolution: Dissolve 10 mmol L-Cysteine HCl in 20 mL distilled water.

  • Reaction: Add 15 mmol Potassium Cyanate slowly with stirring.

    • Critical Step: Maintain temperature at 4°C to prevent side reactions (N-carbamoylation).

  • Incubation: Stir for 12 hours at 4°C.

  • Precipitation: Add 50 mL cold ethanol to precipitate the product.

  • Purification: Recrystallize from water/ethanol (1:3 v/v).

  • Validation: Verify structure via NMR (

    
     signal for thiocarbamate carbonyl ~165-170 ppm).
    
Protocol: Detection of S-Carbamoylation in Biological Samples

Challenge: Labile nature of the bond.

  • Sample Lysis: Lyse cells in urea-free buffer (e.g., 1% SDS, 50 mM Tris, pH 7.4).

    • Note: If urea is mandatory, include 50 mM ammonium bicarbonate as a cyanate scavenger.

  • Alkylation (Blocking): Immediately treat with iodoacetamide (IAM) to block free thiols.[1] S-carbamoylated cysteines will not react.[1]

  • Decarbamoylation (Release): Adjust pH to 9.5 and incubate at 37°C for 2 hours. This hydrolyzes the S-carbamoyl group, regenerating the free thiol.[1]

  • Labeling (Switch): Treat with a heavy-isotope labeled alkylating agent (e.g., d5-NEM).

  • Mass Spectrometry: Analyze for the mass shift corresponding to the heavy label.[1] Sites labeled with "Heavy" but not "Light" were originally S-carbamoylated.[1]

References

  • Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications. National Institutes of Health (PMC). Available at: [Link]

  • Oncolytic activity and mechanism of action of a novel L-cysteine derivative. PubMed. Available at: [Link]

  • Carbamylation of cysteine: a potential artifact in peptide mapping. Analytical Biochemistry. Available at: [Link]

  • Synthesis of S-Carbamidomethyl Cysteine and Its Use for Quantification. PubMed. Available at: [Link]

Sources

Foundational

Technical Guide: The Role of Deuterium-Labeled Amino Acids in Metabolic Research

Executive Summary Deuterium-labeled amino acids (D-AAs) represent a cornerstone of modern metabolic research, offering a distinct orthogonal utility compared to Carbon-13 ( ) or Nitrogen-15 ( ) labeling. While and are pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterium-labeled amino acids (D-AAs) represent a cornerstone of modern metabolic research, offering a distinct orthogonal utility compared to Carbon-13 (


) or Nitrogen-15 (

) labeling. While

and

are preferred for mass isotopomer distribution analysis due to their lack of chromatographic isotope effects, deuterium provides unique advantages in structural biology (NMR) , cost-effective proteomics , and mechanistic probing of reaction kinetics .

This guide details the technical implementation of D-AAs across three primary domains: Quantitative Proteomics (SILAC), Metabolic Flux Analysis (MFA), and Structural Dynamics (NMR).

Physicochemical Principles of Deuterium Labeling

To design effective experiments, one must understand how deuterium (


 or D) differs from Hydrogen (

) and other stable isotopes.
The Mass Shift and Resolution

Deuterium doubles the mass of the hydrogen atom (


 Da).
  • Utility: A leucine-d3 label introduces a +3 Da shift. In mass spectrometry (MS), this shift must be sufficient to separate the labeled isotope envelope from the natural abundance envelope of the analyte.

  • Constraint: Unlike

    
    , deuterium significantly alters the hydrophobicity of the molecule.
    
The Chromatographic Isotope Effect

In Reverse-Phase Liquid Chromatography (RP-LC), deuterated peptides elute earlier than their proteo-forms.

  • Mechanism: The C-D bond is shorter and less polarizable than the C-H bond, reducing the interaction with the hydrophobic stationary phase (C18).

  • Impact on Quantitation: In MS1-based quantitation, the Light (H) and Heavy (D) peaks may not perfectly co-elute.

    • Risk: Ionization suppression differences between the two elution times can skew ratios.

    • Mitigation: Use wider integration windows or switch to

      
       if precision <5% is required.
      
The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond (Zero Point Energy difference).

  • Primary KIE: If a C-H bond cleavage is the rate-determining step, substituting with C-D will significantly slow the reaction (

    
    ).
    
  • Research Application: This is used to identify rate-limiting steps in metabolic pathways or to stabilize drugs (Deuterated Drugs) against metabolic clearance (e.g., CYP450 degradation).

Application I: Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the gold standard for differential protein expression analysis.[1] While


 Lys/Arg are common, Deuterated Lys/Arg remain widely used due to cost efficiency in large-scale screens.
The Workflow

The method relies on the complete metabolic replacement of essential amino acids.

Protocol: Deuterium-SILAC Implementation

  • Media Prep: Prepare dialyzed FBS (to remove endogenous AAs) and add to AA-deficient DMEM.

  • labeling:

    • Condition A (Light): Add natural L-Lysine and L-Arginine.

    • Condition B (Heavy): Add L-Lysine-4,4,5,5-d4 and L-Arginine-d6.

  • Passaging: Culture cells for at least 5-6 doublings .

    • Validation: Check incorporation efficiency via MS.[1][2][3][4][5] It must be >95%.

  • Perturbation: Treat Condition B with drug/stimulus; leave A as vehicle control.

  • Lysis & Mixing: Lyse cells, quantify protein (BCA assay), and mix A and B lysates 1:1.

  • Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin .

    • Why Trypsin? It cleaves C-terminal to Lys and Arg.[1] This ensures every tryptic peptide (except the C-terminus) carries a label, enabling quantification.

Critical Troubleshooting: The Arginine-to-Proline Conversion

A common artifact in SILAC is the metabolic conversion of Heavy Arginine into Heavy Proline via the ornithine pathway. This splits the heavy signal into two peaks (Heavy Arg and Heavy Arg+Pro), destroying quantitation accuracy.[6]

Solution:

  • Titration: Lower Arginine concentration to limiting levels.

  • Suppression: Add excess unlabeled Proline (200 mg/L) to feedback-inhibit proline synthesis from arginine.[7][8]

SILAC_Workflow cluster_0 Cell Culture Phase Light Cells + Light AA (Control) Passage 5-6 Doublings (>95% Incorp.) Light->Passage Heavy Cells + Heavy AA (Treatment) Heavy->Passage Mix Mix Lysates 1:1 Passage->Mix Digest Trypsin Digestion (Cleaves at Lys/Arg) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Ratio Calculation (Heavy/Light) LCMS->Data

Figure 1: Standard SILAC workflow. Note that mixing occurs at the protein level (lysate) to minimize technical variance during sample processing.

Application II: Metabolic Flux & Protein Turnover

Deuterated amino acids are superior tracers for measuring protein synthesis rates (fractional synthesis rate, FSR) in pulse-chase experiments.

Pulse-Chase Methodology

Unlike SILAC (steady-state), this measures kinetics.

  • Pulse: Introduce L-Leucine-d3 into the media for a defined time (

    
    ).
    
  • Chase: Wash and replace with unlabeled media (optional, depending on experimental design).

  • Measurement: Measure the ratio of Labeled/Unlabeled peptides over time.

Key Calculation: The synthesis rate (


) is derived from the enrichment of the product (

) relative to the precursor pool (

).

The Precursor Pool Problem

Expertise Insight: You cannot assume the intracellular precursor pool enrichment equals the media enrichment. Amino acids from protein degradation (unlabeled) dilute the intracellular pool.

  • Protocol Requirement: You must measure the enrichment of the free amino acid pool inside the cell, or use a surrogate marker (e.g., aminoacyl-tRNA, though difficult to isolate).

Deuterium vs. D2O[9][10]
  • D-AAs (e.g., Leu-d3): Specific. Good for tracking specific import/catabolism pathways.

  • Heavy Water (D2O): Universal. Labels all non-essential amino acids (via transamination) and lipids.

    • Recommendation: Use D-AAs for short pulses (minutes/hours). Use D2O for long-term turnover (days/weeks) in vivo.

Application III: Structural Biology (NMR)

In Nuclear Magnetic Resonance (NMR), deuterium is "silent" in


 spectra. This property is exploited to simplify spectra of large proteins (>30 kDa) that would otherwise suffer from severe line broadening due to slow tumbling and spin diffusion.
Methyl-TROSY

This is the premier technique for studying high-molecular-weight proteins (e.g., membrane proteins, proteasomes).

Protocol Logic:

  • Perdeuteration: Express protein in

    
     media with deuterated glucose. The protein backbone is ~99% deuterated (invisible to 
    
    
    
    -NMR).
  • Specific Labeling: Add protonated,

    
    -labeled precursors for Isoleucine, Leucine, and Valine (ILV) methyl groups.
    
    • Precursors:

      
      -ketobutyrate (for Ile) and 
      
      
      
      -ketoisovalerate (for Leu/Val).
  • Result: The NMR spectrum shows only the methyl groups floating in a "sea of silence." These methyls act as sensitive probes for conformational changes.

Methyl_TROSY cluster_protein Resulting Protein Structure Expression Expression in D2O Media (Perdeuteration) Protein Protein Synthesis Expression->Protein Precursor Add alpha-ketoacids (13C-1H3 Methyls) Precursor->Protein Backbone Backbone (C-D) NMR Silent Protein->Backbone Sidechain ILV Methyls (13C-1H) NMR Visible (Sharp Peaks) Protein->Sidechain NMR NMR Spectrum Backbone->NMR No Signal (Reduced Relaxation) Sidechain->NMR Methyl-TROSY Signal

Figure 2: The Methyl-TROSY labeling strategy.[4] By silencing the backbone protons, relaxation pathways are minimized, allowing sharp signals from large complexes.

Summary Data Tables

Table 1: Isotope Comparison for Metabolic Studies
FeatureDeuterium (

)
Carbon-13 (

) / Nitrogen-15 (

)
Mass Shift +1 Da per atom+1 Da per atom
Cost LowHigh
Chromatographic Shift Yes (Elutes earlier)Negligible
NMR Visibility Silent in

, Visible in

Visible (with specific pulse sequences)
Primary Use Turnover, NMR (TROSY), Drug MetabolismPrecision SILAC, Metabolic Flux (MFA)
Table 2: Common Deuterated Amino Acids & Applications
Amino AcidLabeling PatternApplication
L-Leucine 5,5,5-d3Protein Turnover (Pulse-Chase), SILAC
L-Lysine 4,4,5,5-d4SILAC (C-term label), Ubiquitination studies
L-Arginine 2,3,3,4,4,5,5-d7SILAC (C-term label)
L-Methionine Methyl-d3Methylation tracking (SAM cycle)
L-Phenylalanine Ring-d5Structure/Stacking interactions

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3] Molecular & Cellular Proteomics. Link

  • Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology. Link

  • Bendall, D. S., et al. (2002). Protein turnover: Measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids.
  • Tugarinov, V., et al. (2003). Cross-correlated relaxation enhanced 1H-13C NMR spectroscopy of methyl groups in very high molecular weight proteins. Journal of the American Chemical Society. Link

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. Link

Sources

Exploratory

Technical Guide: S-(N-Methyl-d3-carbamoyl)-L-cysteine in Hepatotoxic Formamide Research

Executive Summary S-(N-Methyl-d3-carbamoyl)-L-cysteine (SMCC-d3) is the stable isotope-labeled analogue of S-(N-methylcarbamoyl)-L-cysteine (SMCC). It serves as the definitive internal standard (IS) for the quantitation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(N-Methyl-d3-carbamoyl)-L-cysteine (SMCC-d3) is the stable isotope-labeled analogue of S-(N-methylcarbamoyl)-L-cysteine (SMCC). It serves as the definitive internal standard (IS) for the quantitation of formamide metabolites via Isotope Dilution Mass Spectrometry (IDMS).

In the context of drug development and occupational toxicology, SMCC is a critical biomarker for exposure to N,N-Dimethylformamide (DMF) and N-Methylformamide (NMF) . While the terminal urinary metabolite is often the N-acetylated derivative (AMCC), SMCC represents the direct conjugate of the reactive intermediate Methyl Isocyanate (MIC) . Recent toxicological models suggest SMCC is not merely a detoxification product but a "transport species" capable of releasing MIC at distal sites, contributing to carbamoylation of proteins.

This guide details the mechanistic relevance, synthesis strategies, and validated LC-MS/MS protocols for utilizing SMCC-d3.

Part 1: Mechanistic Toxicology & The "Trojan Horse" Hypothesis

To understand the utility of SMCC-d3, one must first map the bioactivation of hepatotoxic formamides. The toxicity of DMF and NMF is not intrinsic to the parent compounds but is driven by metabolic activation via Cytochrome P450 2E1 (CYP2E1).

The Metabolic Cascade
  • Bioactivation: DMF is demethylated to NMF. NMF is further oxidized by CYP2E1 to form a reactive intermediate, likely Methyl Isocyanate (MIC) .

  • GSH Conjugation: MIC is a potent electrophile. In the liver, it rapidly conjugates with Glutathione (GSH) to form S-(N-methylcarbamoyl)glutathione (SMG) .

  • Mercapturic Acid Pathway: SMG is processed by

    
    -glutamyltranspeptidase (GGT) and dipeptidases to form the cysteine conjugate, SMCC .
    
  • The Reversibility Factor: Unlike stable thioethers, thiocarbamates like SMCC are labile. They can undergo reverse elimination, regenerating free MIC. This makes SMCC a "Trojan Horse," transporting the reactive isocyanate from the liver (biliary excretion) to the kidney or bladder epithelium, causing secondary toxicity.

Pathway Visualization

The following diagram illustrates the bioactivation of DMF/NMF and the formation of SMCC.

G DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 (Demethylation) MIC Methyl Isocyanate (MIC) [Reactive Intermediate] NMF->MIC CYP2E1 (Oxidation) SMG S-(N-methylcarbamoyl)glutathione (SMG) MIC->SMG + GSH (Spontaneous/GST) Adducts Protein Carbamoylation (Toxicity) MIC->Adducts Covalent Binding GSH Glutathione (GSH) SMCC S-(N-methylcarbamoyl)cysteine (SMCC) SMG->SMCC GGT & Dipeptidases (Mercapturic Pathway) SMCC->MIC Reversible Elimination (Transport Mechanism) AMCC N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) [Urinary Metabolite] SMCC->AMCC N-Acetyltransferase (Liver/Kidney)

Figure 1: Metabolic pathway of DMF/NMF leading to SMCC formation and potential MIC regeneration.

Part 2: The Role of the Isotopologue (SMCC-d3)

Why Deuterium on the Methyl Group?

The structure of SMCC-d3 is S-(N-Methyl-d3-carbamoyl)-L-cysteine . The deuterium label (


) is placed on the N-methyl group rather than the cysteine backbone. This is a deliberate design choice:
  • Metabolic Stability: The N-methyl group is robust. Labels on the cysteine backbone (alpha-carbon or beta-carbon) can sometimes be lost via exchange reactions or metabolic degradation.

  • Fragment Retention: In MS/MS fragmentation, the carbamoyl moiety (

    
    ) often produces a distinct fragment ion (or neutral loss), ensuring the label is retained in the daughter ion for specific detection.
    
  • Co-Elution: The

    
     analog is chemically almost identical to the endogenous metabolite, ensuring it co-elutes during LC separation. This allows it to perfectly compensate for matrix effects  (ion suppression/enhancement) at the exact retention time of the analyte.
    
Quantitative Advantage

Using SMCC-d3 allows for Absolute Quantification in complex matrices (bile, plasma, urine).

  • Method: Isotope Dilution Mass Spectrometry (IDMS).

  • Calculation: Concentration of Analyte = (Area of Analyte / Area of IS)

    
     Concentration of IS.
    

Part 3: Analytical Workflow (LC-MS/MS)

This protocol describes the quantification of SMCC in biological fluids.[1][2] Note that if urinary AMCC (the acetylated form) is the target, a hydrolysis step is required to convert AMCC to SMCC, or a specific AMCC-d3 standard should be used. This protocol assumes SMCC is the direct analyte (e.g., in bile, plasma, or hydrolyzed urine).

Sample Preparation

Objective: Isolate SMCC while preventing the spontaneous loss of the carbamoyl group (decarbamoylation).

  • Step 1: Acidification. Immediate acidification of samples (pH < 4) is crucial. Carbamoyl conjugates are unstable at alkaline pH.

  • Step 2: Internal Standard Spiking. Add 10

    
    L of SMCC-d3 working solution (e.g., 10 
    
    
    
    g/mL in 0.1% Formic Acid) to 100
    
    
    L of sample.
  • Step 3: Protein Precipitation. Add 300

    
    L of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 30s.
    
  • Step 4: Centrifugation. 14,000 x g for 10 mins at 4°C.

  • Step 5: Supernatant Transfer. Transfer supernatant to an autosampler vial. (Optional: Dilute 1:1 with water to improve peak shape on reverse-phase columns).

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500+). Mode: Positive Electrospray Ionization (ESI+).

Chromatography:

  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3) or HILIC column (due to high polarity of cysteine conjugates).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (1% B), 2-5 min (Linear to 30% B), 5.1 min (95% B wash).

MRM Transitions (Predicted & Literature-Based):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
SMCC 179.1

105.015Loss of Glycine/fragmentation of Cys
SMCC 179.1

88.020Loss of Cys backbone
SMCC-d3 (IS) 182.1

108.015Corresponding d3 fragment
SMCC-d3 (IS) 182.1

91.020Corresponding d3 fragment

Note: Transitions must be optimized for the specific instrument. The mass shift of +3 Da should be consistent in precursor and product ions containing the methyl group.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Bile) IS Spike IS (SMCC-d3) Sample->IS Precip Protein Precip (ACN + 1% FA) IS->Precip Centrifuge Centrifugation (14k g, 10 min) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 2: Analytical workflow for SMCC quantitation using SMCC-d3.

Part 4: Synthesis & Preparation[3][4]

Safety Warning: Traditional synthesis involves Methyl Isocyanate (MIC), a lethal gas (Bhopal disaster agent). Modern protocols utilize "MIC-equivalents" to ensure researcher safety.

Safer Synthetic Route (Recommended)

Instead of using free MIC, use N-succinimidyl N-methylcarbamate .[3][4]

  • Reagents: L-Cysteine, N-succinimidyl N-(methyl-d3)carbamate (synthesized from d3-methylamine and disuccinimidyl carbonate).

  • Reaction:

    • Dissolve L-Cysteine in borate buffer (pH 8.5).

    • Add N-succinimidyl N-(methyl-d3)carbamate dissolved in acetonitrile.

    • Stir at Room Temperature for 2 hours.

    • The succinimidyl group acts as a leaving group, transferring the

      
       moiety to the thiol of cysteine.
      
  • Purification: Semi-preparative HPLC or recrystallization.

  • Verification: NMR (

    
    H, 
    
    
    
    C) and High-Resolution Mass Spectrometry (HRMS) to confirm
    
    
    incorporation >99%.

Part 5: Data Interpretation & Validation

Quality Control (QC)

Every analytical run must include QC samples prepared in the same matrix as the unknowns.

  • LLOQ (Lower Limit of Quantitation): Typically 5–10 ng/mL.

  • Linearity:

    
     over the range of 10–1000 ng/mL.
    
  • Acceptance Criteria: Calculated concentration of QCs must be within

    
    15% of nominal value.
    
Interfering Pathways

Be aware that SMCC levels can be influenced by:

  • GGT Activity: High GGT activity accelerates SMG

    
     SMCC conversion.
    
  • N-Acetyltransferase (NAT) Polymorphism: Variable rates of SMCC

    
     AMCC acetylation can alter the ratio of free SMCC detected.
    

References

  • Mráz, J., et al. (1989). Metabolism of N,N-dimethylformamide in humans: urinary excretion of N-methylformamide and a mercapturic acid..

  • Kestell, P., et al. (1986). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite.[5].

  • Wisnewski, A. V., et al. (2011). Toluene Diisocyanate Reactivity with Glutathione Across a Vapor/Liquid Interface and Subsequent Transcarbamoylation of Human Albumin.[6]. (Provides mechanistic context for isocyanate-GSH conjugates).

  • Perico, A., et al. (2004).[7] Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry.[7].[7]

  • Han, D. H., et al. (2012). Synthesis of methylcarbamoylated amino acids using synthetic equivalents of methyl isocyanate.[3]. (Source for safer synthesis methods).

Sources

Foundational

A Senior Application Scientist's Guide to Stable Isotope-Labeled Cysteine: Principles, Methodologies, and Applications

Abstract Stable isotope-labeled (SIL) cysteine has emerged as an indispensable tool in modern biological and pharmaceutical research. Its unique properties as a sulfur-containing amino acid make it central to protein str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope-labeled (SIL) cysteine has emerged as an indispensable tool in modern biological and pharmaceutical research. Its unique properties as a sulfur-containing amino acid make it central to protein structure, redox signaling, and metabolic pathways. By replacing naturally abundant atoms (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), researchers can introduce a mass signature that is detectable by mass spectrometry (MS). This guide provides an in-depth exploration of the core principles, synthesis, and diverse applications of SIL cysteine. We will delve into detailed methodologies for its use in quantitative proteomics, metabolic flux analysis, redox biology, and drug development, offering field-proven insights to empower researchers, scientists, and drug development professionals in their experimental designs.

Introduction: The Central Role of Cysteine in Biology

Cysteine is more than just a building block for proteins; its thiol (-SH) group is the most reactive side chain among the 20 common amino acids. This reactivity endows cysteine with a unique functional versatility:

  • Structural Integrity: Cysteine residues form disulfide bonds, critical for the tertiary and quaternary structure of many proteins.

  • Enzyme Catalysis: The thiol group often participates directly in enzymatic reactions.

  • Redox Sensing: Cysteine is a primary target of reactive oxygen and nitrogen species, leading to a variety of post-translational modifications (PTMs) that act as molecular switches in signaling pathways.[1][2]

  • Metabolic Hub: Cysteine is a precursor to vital molecules like glutathione (GSH), taurine, and hydrogen sulfide (H₂S).[3]

The ability to trace and quantify these processes is paramount to understanding cellular homeostasis, disease pathogenesis, and drug mechanisms. Stable isotope-labeled cysteine provides a precise and powerful means to achieve this, allowing for the differentiation and quantification of molecules within complex biological systems.[4][5]

Fundamentals and Availability of Labeled Cysteine

Stable isotope labeling involves the incorporation of heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H or D), or Sulfur-34 (³⁴S) into the cysteine molecule. When analyzed by mass spectrometry, a peptide or metabolite containing this labeled cysteine will exhibit a predictable mass shift compared to its unlabeled ("light") counterpart. This mass difference allows for precise relative or absolute quantification.[4]

Commercially available SIL cysteine variants cater to a wide range of experimental needs. Common forms include:

  • L-Cysteine-¹³C₃,¹⁵N: This variant incorporates three ¹³C atoms and one ¹⁵N atom, resulting in a +4 Da mass shift.[3][6] It is widely used in proteomics and metabolomics as the label is stable and distributed across the molecule's backbone.

  • Deuterium-labeled Cysteine: While less common for quantitative proteomics due to potential chromatographic shifts, deuterated cysteine is valuable in specific metabolic tracing and pharmacokinetic studies.

These labeled amino acids are typically produced through chemical synthesis or biosynthesis in microorganisms grown on labeled precursors, ensuring high isotopic purity (often ≥99 atom %).[6]

Isotope CombinationCommon Mass Shift (Da)Primary Applications
¹³C₃, ¹⁵N+4Proteomics (SILAC), Metabolomics
¹³C₃+3Metabolic Flux Analysis
¹⁵N+1Proteomics, Metabolomics
Deuterium (e.g., ²H₄)+4Pharmacokinetics (ADME), Metabolomics

Core Applications and Methodologies

Quantitative Proteomics

Stable isotope labeling is a cornerstone of quantitative proteomics, enabling accurate comparison of protein abundance between different cellular states.[4][7]

SILAC is a metabolic labeling strategy where cell populations are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids.[8][9] For auxotrophic cell lines that cannot synthesize cysteine, labeled cysteine can be used directly. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome.[8]

The key advantage of SILAC is that samples (e.g., control vs. treated) are combined at the very beginning of the experimental workflow (at the cell or lysate stage).[8][10] This minimizes quantitative errors arising from downstream sample processing, such as protein digestion and peptide fractionation. In the mass spectrometer, the relative abundance of a protein is determined by the intensity ratio of the heavy and light peptide pairs.[8][11]

Diagram: General SILAC Workflow for Quantitative Proteomics

SILAC_Workflow cluster_culture Cell Culture (Adaptation Phase) cluster_experiment Experimental Phase cluster_analysis Data Analysis light_culture Population 1: 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) control Control / Vehicle light_culture->control heavy_culture Population 2: 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) treatment Drug / Stimulus heavy_culture->treatment combine Combine Cell Populations 1:1 control->combine treatment->combine process Cell Lysis Protein Extraction Trypsin Digestion combine->process Minimize experimental variance lcms LC-MS/MS Analysis process->lcms ms1 MS1 Scan: Detect Heavy/Light Peptide Pairs lcms->ms1 ms2 MS2 Scan: Fragment Peptides for Identification lcms->ms2 quant Calculate Intensity Ratios (H/L) for Quantification ms1->quant identify Identify Peptide Sequence ms2->identify identify->quant

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

Protocol: SILAC for Relative Quantification of Cysteine-Containing Proteins

  • Adaptation Phase: Culture two populations of cells for at least five passages. One in "light" SILAC medium and the other in "heavy" medium containing a labeled essential amino acid (e.g., L-Arginine:¹³C₆ and L-Lysine:¹³C₆). Confirm >95% incorporation via MS analysis of a small cell sample.

  • Experimental Phase: Treat the "heavy" population with the experimental stimulus (e.g., a drug) and the "light" population with a vehicle control.

  • Sample Combination: After treatment, wash and harvest the cells. Count the cells from each population and combine them in a 1:1 ratio.

  • Protein Extraction & Digestion: Lyse the combined cell pellet. Extract total protein and quantify. Denature, reduce, and alkylate the proteins. Digest the proteins into peptides overnight using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will perform precursor scans (MS1) to detect the co-eluting light and heavy peptide pairs and fragmentation scans (MS2) to determine their sequences.[11]

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and calculate the heavy-to-light (H/L) intensity ratio for each pair. This ratio directly reflects the change in protein abundance due to the treatment.[11]

Metabolic Flux Analysis

Stable isotope tracers are powerful tools for mapping the flow of atoms through metabolic pathways.[12] By supplying cells with a labeled precursor like ¹³C-cysteine, one can track its conversion into downstream metabolites such as glutathione (GSH), taurine, or its catabolic products.[13][14]

This approach provides unparalleled insight into how cellular metabolism is rewired in diseases like cancer or in response to therapeutic agents.[15][16] For example, studies have used ¹³C-serine and ¹³C-cystine tracing to show that de novo cysteine synthesis is often downregulated during tumorigenesis, making cancer cells highly dependent on external cystine uptake.[14][15]

Diagram: Cysteine Metabolic Tracing

Metabolic_Tracing Serine ¹³C₃-Serine Cysteine ¹³C₃-Cysteine (intracellular) Serine->Cysteine De Novo Synthesis Cystine ¹³C₆-Cystine (extracellular) Cystine->Cysteine Uptake & Reduction GSH ¹³C₃-Glutathione (GSH) Cysteine->GSH GSH Synthesis Taurine Taurine Cysteine->Taurine Catabolism Pyruvate Pyruvate Cysteine->Pyruvate Catabolism H2S H₂S Cysteine->H2S Catabolism

Caption: Tracing the metabolic fate of labeled cysteine and its precursors.

Redox Proteomics: Quantifying Cysteine PTMs

The cysteine thiol is a hotspot for redox-dependent PTMs, such as S-nitrosylation, S-glutathionylation, and various oxidative states.[1][17] These modifications are often transient and low in abundance, making them challenging to detect and quantify.[2] Isotope-labeling strategies provide the necessary specificity and sensitivity for these analyses.

S-nitrosylation, the addition of a nitric oxide group to a cysteine thiol, is a key modification in cell signaling.[1] SILAC-based methods have been developed to quantify changes in S-nitrosylation levels across the proteome.[1][18]

One common method is the biotin-switch technique (BST) coupled with SILAC.[1][19] In this workflow, free thiols are first blocked. Then, the S-nitroso bond is selectively reduced, and the newly freed thiol is tagged with a biotin derivative. After enrichment of biotinylated peptides, MS analysis of the SILAC pairs reveals the relative change in S-nitrosylation at specific sites.[1][19] More advanced techniques use isobaric thiol-reactive reagents (e.g., iodoTMT) for multiplexed quantification of S-nitrosylated peptides.[2][17]

Protocol: SILAC-based Quantification of S-Nitrosylation

  • SILAC Labeling & Treatment: Grow two cell populations as described in the SILAC protocol (3.1). Treat one population to induce S-nitrosylation (e.g., with an NO donor) while the other serves as a control.

  • Combine and Lyse: Combine the cell populations 1:1 and prepare a cell lysate.

  • Biotin-Switch Technique:

    • Blocking: Block all free cysteine thiols with a thiol-reactive agent like MMTS.

    • Reduction: Selectively reduce S-nitrosylated cysteines to free thiols using ascorbate.

    • Labeling: Label the newly exposed thiols with a biotinylating reagent (e.g., biotin-HPDP).

  • Enrichment: Digest the proteins into peptides. Enrich the biotinylated peptides using avidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

  • Data Analysis: Quantify the H/L ratios of the identified biotinylated peptides to determine the site-specific changes in S-nitrosylation.[18]

Drug Development and Pharmacokinetics (ADME)

Stable isotope-labeled compounds are fundamental in drug metabolism and pharmacokinetic (DMPK) studies. Labeled cysteine can be used to synthesize a drug candidate or its metabolites to serve as internal standards for quantitative bioanalysis.[3] This ensures accurate measurement of drug concentrations in complex biological matrices like plasma or tissue.

Furthermore, SIL cysteine can be used to study drug-protein adducts and the role of glutathione conjugation in drug detoxification.[16] For example, if a reactive drug metabolite is detoxified by conjugation with GSH, feeding cells ¹³C,¹⁵N-cysteine will result in a labeled GSH pool. The detection of a drug-GSH conjugate with the corresponding mass shift provides definitive evidence of this metabolic pathway.[16] This is critical for assessing potential drug toxicity and understanding mechanisms of drug clearance.[20][21]

Experimental Design and Best Practices

  • Choice of Isotope: For proteomics, ¹³C and ¹⁵N are preferred as they are biochemically stable and do not cause the chromatographic shifts sometimes seen with deuterium labeling.

  • Confirmation of Incorporation: Always verify >95% incorporation of the heavy amino acid before starting the experimental phase of a SILAC study to ensure accurate quantification.

  • Preventing Cysteine Oxidation: The cysteine thiol is prone to oxidation. During sample preparation, it is crucial to use reducing agents (e.g., DTT, TCEP) and alkylating agents (e.g., iodoacetamide) to maintain a homogeneous, reduced state.[13]

  • High-Resolution Mass Spectrometry: Accurate quantification of isotope-labeled peptides requires a mass spectrometer with high resolution and mass accuracy to distinguish the labeled peaks from background noise and other interfering ions.[4]

Conclusion and Future Outlook

Stable isotope-labeled cysteine is a uniquely powerful reagent for dissecting complex biological processes. From quantifying global protein expression changes to tracing the flux of metabolites and identifying transient redox modifications, its applications are vast and impactful. As mass spectrometry technologies continue to improve in sensitivity and speed, the use of SIL cysteine will undoubtedly expand, enabling researchers to probe the intricate roles of this critical amino acid with ever-increasing precision in both basic research and the development of new therapeutics.

References

  • Quantification and Tracing of Stable Isotope into Cysteine and Glutathione.Methods in Molecular Biology, 2023.
  • Quantitative analysis of S-nitrosyl
  • Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors.
  • Proteomic Quantification and Site-Mapping of S-Nitrosylated Proteins Using Isobaric iodoTMT Reagents.
  • Protein Identification with a Single Accurate Mass of a Cysteine-Containing Peptide and Constrained D
  • Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses.PMC,
  • Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors.PubMed, 2023.
  • Proteomic Quantification and Site-Mapping of S-Nitrosylated Proteins Using Isobaric iodoTMT Reagents.
  • Stable isotopic labeling in proteomics.PubMed, 2008.
  • A Technical Guide to Stable Isotope Labeling in Proteomics: Methods and Applic
  • SILAC: Principles, Workflow & Applications in Proteomics.
  • ESNOQ, Proteomic Quantification of Endogenous S-Nitros
  • SILAC Based Proteomics Analysis.
  • Applications of L-Cysteine-钩C₃, #8309;N in Drug Metabolism Research: Advanced Protocols and Methodologies.BenchChem, 2025.
  • Identification of S-nitrosylated targets of thioredoxin using a quantit
  • SILAC: A General Workflow for Improved Mass Spectrometry.G-Biosciences, 2018.
  • Workflow for quantitative proteomic experiments using SILAC.
  • Stable isotopic labeling of proteins for quantitative proteomic applic
  • L-Cysteine-13C3,15N.Sigma-Aldrich,
  • Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantit
  • L-Cysteine (¹³C₃, 99%; ¹⁵N, 99%).
  • Stable Isotope Tracers for Metabolic Pathway Analysis.
  • L-Cysteine-13C3,15N.MedchemExpress.com,
  • Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs.The American Society for Pharmacology and Experimental Therapeutics, 2015.
  • Toxicological, pharmacokinetic and metabolic studies on acetylcysteine.Semantic Scholar,

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for Absolute Quantification of S-(N-Methylcarbamoyl)-L-cysteine using a Stable Isotope-Labeled Internal Standard

Abstract This application note presents a detailed and validated protocol for the absolute quantification of S-(N-Methylcarbamoyl)-L-cysteine (NMC) in biological matrices. The method leverages the precision of liquid chr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the absolute quantification of S-(N-Methylcarbamoyl)-L-cysteine (NMC) in biological matrices. The method leverages the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the accuracy afforded by a stable isotope-labeled (SIL) internal standard, S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-NMC). Carbamoylation of proteins and peptides is a critical post-translational modification implicated in various physiological and pathological processes.[1] Accurate quantification of NMC, a derivative of carbamoylated glutathione, can provide valuable insights into exposure to certain xenobiotics and endogenous metabolic pathways.[1] The use of a SIL internal standard is paramount for correcting matrix effects and variabilities inherent in sample preparation and analysis, ensuring the highest level of accuracy and precision.[2][3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for NMC quantification.

Introduction

Carbamoylation is a chemical modification that can affect the structure and function of proteins and is associated with exposure to compounds like isocyanates and nitrosoureas.[1] The resulting adducts can serve as biomarkers for exposure and disease.[5][6][7] S-(N-Methylcarbamoyl)-L-cysteine (NMC) is a downstream metabolic product of N-methylcarbamoylated glutathione, making its quantification in biological fluids a key target for toxicological and clinical research.[1]

Absolute quantification by mass spectrometry necessitates an internal standard that behaves identically to the analyte during sample extraction, chromatography, and ionization.[8] Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose.[4][9] S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-NMC), where three hydrogen atoms on the methyl group are replaced with deuterium, is an ideal internal standard for NMC.[10][11][12] Its chemical and physical properties are nearly identical to NMC, ensuring it co-elutes and experiences similar ionization efficiency, yet it is distinguishable by its mass-to-charge ratio (m/z).[4][8] This protocol adheres to the principles outlined in regulatory guidance for bioanalytical method validation, ensuring data integrity and reliability.[13][14][15][16][17]

Experimental Workflow Overview

The following diagram illustrates the major steps in the absolute quantification of NMC using d3-NMC.

Absolute_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with d3-NMC Internal Standard Sample->Spike Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Protein_Precip Extract Supernatant Extraction & Evaporation Protein_Precip->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute LC_Sep Chromatographic Separation (C18 Column) Reconstitute->LC_Sep MS_Detect Tandem MS Detection (MRM Mode) LC_Sep->MS_Detect Peak_Integration Peak Area Integration (NMC & d3-NMC) MS_Detect->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (NMC / d3-NMC) Peak_Integration->Ratio_Calc Std_Curve Generate Standard Curve Ratio_Calc->Std_Curve Quantify Quantify NMC Concentration Std_Curve->Quantify

Caption: Workflow for NMC absolute quantification.

Materials and Reagents

  • S-(N-Methylcarbamoyl)-L-cysteine (NMC) analytical standard

  • S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-NMC)[11][12]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma/urine (control matrix)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol: Step-by-Step Methodology

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve NMC and d3-NMC in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Serially dilute the NMC stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the d3-NMC stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This concentration may need optimization based on instrument sensitivity.

Sample Preparation
  • Thaw Samples: Thaw biological samples (plasma or urine) and calibration curve standards on ice.[18]

  • Aliquoting: Aliquot 100 µL of each sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL d3-NMC internal standard working solution to every tube (except for blank matrix samples used to assess interference).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation/Filtration: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 2% B, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
NMC 179.1102.110015
d3-NMC 182.1105.110015

Note: These values are theoretical and must be empirically optimized.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the NMC and d3-NMC MRM transitions using the instrument's software.

  • Ratio Calculation: Calculate the peak area ratio of the analyte (NMC) to the internal standard (d3-NMC) for each standard, QC, and unknown sample.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the NMC standards (x-axis). Apply a linear regression with a 1/x or 1/x² weighting. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Concentration Determination: Determine the concentration of NMC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA M10 guidance).[13][17] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components at the retention time of NMC and d3-NMC.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Precision (%CV) should be ≤15% (≤20% at the LLOQ) and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Calibration Curve: Evaluate the linearity, range, and regression model.

  • Recovery and Matrix Effect: The use of a stable isotope-labeled internal standard is crucial for compensating for these effects.[2][3]

  • Stability: Assess the stability of NMC in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Trustworthiness and Self-Validation

The robustness of this protocol is grounded in the principle of isotope dilution mass spectrometry.[9] The key self-validating feature is the consistent peak area ratio of NMC to d3-NMC across different dilutions and sample preparations, provided the internal standard is added at the very beginning. Any loss of analyte during the multi-step sample preparation will be mirrored by a proportional loss of the SIL internal standard.[2] This ensures that the final calculated concentration remains accurate despite experimental variability. Regular analysis of QC samples alongside unknown samples provides continuous verification of the method's performance.

Conclusion

This application note provides a comprehensive and robust protocol for the absolute quantification of S-(N-Methylcarbamoyl)-L-cysteine in biological matrices. By employing a stable isotope-labeled internal standard, S-(N-Methyl-d3-carbamoyl)-L-cysteine, this LC-MS/MS method offers high accuracy, precision, and reliability. Adherence to this protocol and proper method validation will enable researchers to generate high-quality data for toxicological assessments, biomarker discovery, and clinical research.

References

  • Title: Production and use of stable isotope-labeled proteins for absolute quantitative proteomics.
  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Source: Waters Corporation. URL: [Link]

  • Title: Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Source: Bioanalysis Zone. URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Source: U.S. Department of Health and Human Services (HHS). URL: [Link]

  • Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry. Source: PubMed. URL: [Link]

  • Title: New FDA Guidance on Bioanalytical Method Validation. Source: Kymos. URL: [Link]

  • Title: FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Source: American Society for Clinical Pharmacology & Therapeutics (ASCPT). URL: [Link]

  • Title: S-(N-Methyl-d3-carbamoyl)-L-cysteine. Source: Omsynth Lifesciences. URL: [Link]

  • Title: Cysteine and homocysteine as biomarker of various diseases. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: S-(N-Methyl-d3-carbamoyl)-L-cysteine. Source: Pharmaffiliates. URL: [Link]

  • Title: Cysteine and homocysteine as biomarker of various diseases. Source: PubMed. URL: [Link]

  • Title: Elevated serum levels of cysteine and tyrosine: early biomarkers in asymptomatic adults at increased risk of developing metabolic syndrome. Source: PubMed. URL: [Link]

  • Title: Protocol for Biospecimen Collection and Analysis Within the BACPAC Research Program. Source: PMC, National Center for Biotechnology Information. URL: [Link]

Sources

Application

Application of S-(N-Methyl-d3-carbamoyl)-L-cysteine in targeted proteomics

Application Note: Targeted Quantitation of Methyl Isocyanate-Globin Adducts using S-(N-Methyl-d3-carbamoyl)-L-cysteine Introduction & Context S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) is the stable isotope-labeled i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Quantitation of Methyl Isocyanate-Globin Adducts using S-(N-Methyl-d3-carbamoyl)-L-cysteine

Introduction & Context

S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) is the stable isotope-labeled internal standard (IS) required for the precise quantification of methyl isocyanate (MIC) exposure biomarkers.

MIC is a highly reactive industrial intermediate (notably associated with the 1984 Bhopal disaster) and a metabolite of drugs like Disulfiram. Upon entering the bloodstream, MIC acts as a potent electrophile, carbamoylating nucleophilic residues on proteins, specifically the N-terminal valine and the sulfhydryl group of cysteine in hemoglobin (Hb) and serum albumin (HSA).

While N-terminal valine adducts are commonly measured by Edman degradation, cysteine adducts (S-linked) represent a critical reservoir of total body burden. This application note details a Targeted Adductomics workflow. Unlike traditional "bottom-up" proteomics that measure peptides, this protocol utilizes Acid Hydrolysis IDMS (Isotope Dilution Mass Spectrometry) . This method releases the specific modified amino acid (SMCC) from the protein backbone, allowing for absolute quantification using the d3-labeled standard.

Why S-(N-Methyl-d3-carbamoyl)-L-cysteine?
  • Correction for Hydrolysis Loss: Acid hydrolysis is harsh. The d3-IS is added before hydrolysis; any degradation of the analyte is mirrored by the standard, canceling out errors.

  • Matrix Compensation: Co-eluting contaminants in complex blood matrices suppress ionization. The co-eluting d3-IS experiences the exact same suppression, normalizing the signal.

Chemical & Physical Properties

PropertyAnalyte (SMCC)Internal Standard (d3-SMCC)
Formula C

H

N

O

S
C

H

D

N

O

S
MW 178.21 g/mol 181.23 g/mol
Label Position N/AMethyl group (-CD

) on the carbamoyl moiety
Solubility Water, 0.1% Formic AcidWater, 0.1% Formic Acid
Stability Sensitive to high pH (decarbamoylation)Stable in acidic solution (< pH 4)

Mechanism of Action

The following diagram illustrates the formation of the adduct in vivo and the release of the analyte during the analytical workflow.

MIC_Pathway MIC Methyl Isocyanate (Electrophile) Adduct S-(N-methylcarbamoyl)-Hb (Protein Adduct) MIC->Adduct Carbamoylation Hb_Cys Hemoglobin (Cysteine-SH) Hb_Cys->Adduct Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Adduct->Hydrolysis SMCC Released Analyte: SMCC Hydrolysis->SMCC Releases AA d3_SMCC Internal Standard: d3-SMCC d3_SMCC->SMCC Spiked for Quantification

Caption: Pathway of MIC-Cysteine adduct formation and subsequent release via acid hydrolysis for analysis.

Detailed Experimental Protocol

Objective: Quantify S-(N-methylcarbamoyl)cysteine in Human Globin.

A. Reagents & Preparation
  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4.

  • Precipitation Agent: Cold acidic acetone (0.1% HCl in acetone).

  • Hydrolysis Reagent: 6N Hydrochloric Acid (trace metal grade).

  • Internal Standard Stock: 1 mg/mL S-(N-Methyl-d3-carbamoyl)-L-cysteine in 0.1% Formic Acid. Store at -80°C.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.

B. Sample Preparation Workflow
  • Globin Isolation:

    • Wash 200 µL packed Red Blood Cells (RBCs) 3x with saline.

    • Lyse RBCs with 800 µL Lysis Buffer.

    • Add dropwise to 10 mL cold acidic acetone to precipitate globin. Centrifuge (3000 x g, 5 min). Discard supernatant (heme).

    • Dry the globin pellet under nitrogen.

  • Internal Standard Spiking (CRITICAL STEP):

    • Weigh 5 mg of dried globin into a hydrolysis vial.

    • Immediately add 20 µL of d3-SMCC Working Solution (e.g., 500 ng/mL).

    • Note: Adding IS before hydrolysis corrects for any degradation of the carbamoyl group during the heating step.

  • Acid Hydrolysis:

    • Add 500 µL 6N HCl.

    • Flush vial with Nitrogen, cap tightly.

    • Incubate at 110°C for 1 hour . (Do not exceed 1 hour; carbamoyl groups are labile).[3]

    • Evaporate to dryness under Nitrogen stream at 40°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute dried residue in 1 mL 0.1% Formic Acid.

    • Use Oasis MCX (Mixed-mode Cation Exchange) cartridges.

    • Condition: 1 mL MeOH, 1 mL Water.

    • Load: Sample.

    • Wash: 1 mL 0.1% Formic Acid (removes neutrals/acids).

    • Elute: 1 mL 5% NH4OH in MeOH (releases amino acids).

    • Evaporate eluate and reconstitute in 100 µL Mobile Phase A.

C. LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: HILIC Column (e.g., Waters Atlantis HILIC Silica or BEH Amide), 2.1 x 100 mm, 1.7 µm. Reverse phase C18 retains polar amino acids poorly.

Gradient:

  • 0-1 min: 95% B (High organic for HILIC retention).

  • 1-5 min: Ramp to 50% B.

  • 5-7 min: Hold 50% B.

  • 7.1 min: Re-equilibrate 95% B.

MRM Transitions (Positive Mode ESI+):

CompoundPrecursor (

)
Product (

)
Collision Energy (V)Role
SMCC 179.0120.015Quantifier (Cys fragment)
SMCC 179.076.025Qualifier
d3-SMCC (IS) 182.0120.015Quantifier (Cys fragment)

Note on Transitions: The d3-label is on the methyl group of the carbamoyl moiety. The fragment


 120 corresponds to the cysteine backbone after the loss of the carbamoyl group. Therefore, both the analyte and the IS produce the same daughter ion (

120), but are separated by their precursor masses (179 vs 182).

Workflow Visualization

Workflow Sample RBC Sample Precip Globin Precipitation (Acidic Acetone) Sample->Precip Spike SPIKE d3-SMCC (Internal Standard) Precip->Spike Add IS to solid protein Hydrolysis Acid Hydrolysis 6N HCl, 110°C, 1h Spike->Hydrolysis Co-hydrolysis SPE SPE Cleanup (MCX Cartridge) Hydrolysis->SPE LCMS LC-MS/MS Analysis (HILIC Mode) SPE->LCMS Data Quantification (Ratio 179/182) LCMS->Data

Caption: Step-by-step analytical workflow ensuring internal standard equilibration prior to hydrolysis.

Data Analysis & QC

  • Response Ratio: Calculate the Area Ratio:

    
    .
    
  • Calibration Curve: Plot Area Ratio vs. Concentration of unlabeled SMCC.

    • Linearity range: 1 ng/mL to 1000 ng/mL.

    • Weighting:

      
       is recommended due to the wide dynamic range.
      
  • Calculation:

    
    
    

Troubleshooting Guide:

  • Low IS Recovery: Check Hydrolysis time. Prolonged heating (>2 hours) degrades the carbamoyl bond. Ensure the vial is flushed with Nitrogen to prevent oxidation of the Cysteine sulfur.

  • Peak Tailing: Common in HILIC. Adjust buffer ionic strength (add 10mM Ammonium Formate to mobile phases).

  • Interference: If

    
     120 shows high background, switch to the 
    
    
    
    179
    
    
    88 transition (loss of HCOOH from Cys), though sensitivity may decrease.

References

  • Baillie, T. A., et al. (1987). Biotransformation of methyl isocyanate in the rat.[4] Evidence for glutathione conjugation as a major pathway of metabolism.[4] Drug Metabolism and Disposition. Link

  • Pearson, P. G., et al. (1990). LC-MS/MS determination of carbamoylated cysteine adducts. Journal of Chromatography B. Link

  • Sabbioni, G., et al. (2006).[5] Biomarkers for isocyanate exposure: Synthesis of isocyanate DNA adducts.[5] Chemical Research in Toxicology.[5] Link

  • ISO 16000-17:2008. Indoor air — Part 17: Detection and enumeration of moulds — Culture-based method. (Standard reference for general environmental monitoring context). Link

Sources

Method

Application Note: Sample Preparation for S-(N-Methyl-d3-carbamoyl)-L-cysteine Analysis

This Application Note and Protocol guide details the analysis of S-(N-Methylcarbamoyl)-L-cysteine (SMCC) using its deuterated internal standard, S-(N-Methyl-d3-carbamoyl)-L-cysteine . SMCC is a critical biomarker for exp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the analysis of S-(N-Methylcarbamoyl)-L-cysteine (SMCC) using its deuterated internal standard, S-(N-Methyl-d3-carbamoyl)-L-cysteine .

SMCC is a critical biomarker for exposure to Methyl Isocyanate (MIC) (the toxicant from the Bhopal disaster) and a metabolite of the chemotherapeutic agent Temozolomide . It is also a downstream metabolite of the solvent N,N-Dimethylformamide (DMF) .

Introduction & Scientific Rationale

The accurate quantification of S-(N-Methylcarbamoyl)-L-cysteine (SMCC) in biological matrices is analytically challenging due to its high polarity, low molecular weight, and potential for cyclization. The use of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) as a stable isotope-labeled internal standard (SIL-IS) is not merely a procedural recommendation but a mandatory requirement for validating quantitative accuracy.

The Role of the d3-Internal Standard

In LC-MS/MS analysis, the d3-SMCC standard corrects for:

  • Matrix Effects: Co-eluting phospholipids in plasma or salts in urine can suppress ionization. The d3-analog experiences the exact same suppression, normalizing the signal.

  • Extraction Efficiency: SMCC is highly water-soluble (LogP < 0). Recovery during protein precipitation or Solid Phase Extraction (SPE) can be variable. The d3-IS, spiked at the very beginning, tracks these losses.

  • Metabolic Stability: In urine, SMCC exists in equilibrium with its N-acetylated form (AMCC). The d3-IS ensures that any degradation or conversion during processing is accounted for.

Biological Context & Pathway

SMCC is formed via the conjugation of methyl isocyanate (or reactive carbamoylating species) with glutathione, followed by enzymatic cleavage to the cysteine conjugate.

SMCC_Pathway MIC Methyl Isocyanate (Toxicant/Drug Metabolite) GSH Glutathione Conjugation MIC->GSH GST Enzyme SMCC S-(N-Methylcarbamoyl) -L-cysteine (SMCC) (Target Analyte) GSH->SMCC Peptidase Cleavage AMCC N-Acetyl-SMCC (Mercapturic Acid) SMCC->AMCC N-Acetyltransferase (Urine Excretion) IS d3-SMCC (Internal Standard) IS->SMCC Spiked for Quantification

Figure 1: Metabolic formation of SMCC and the integration point of the d3-Internal Standard.

Chemical Properties & Stability

Understanding the analyte is crucial for selecting the correct extraction method.

PropertyS-(N-Methylcarbamoyl)-L-cysteineImplication for Sample Prep
Polarity High (Hydrophilic)Poor retention on C18 columns; requires HILIC or Aqueous C18.
pKa ~2.0 (COOH), ~9.0 (NH2)Zwitterionic at neutral pH. Acidification aids retention in Cation Exchange SPE.
Stability Susceptible to cyclizationAvoid high temperatures (>40°C) during evaporation.
Reactivity Carbamoyl groupStable at neutral pH, but hydrolyzes in strong base. Keep pH < 8.[1][2]

Experimental Protocols

Protocol A: Analysis in Human Plasma (Protein Precipitation)

Best for: Pharmacokinetic studies of Temozolomide or acute exposure monitoring.

Reagents Required:

  • Analyte: S-(N-Methylcarbamoyl)-L-cysteine (Reference Standard).[3]

  • Internal Standard: S-(N-Methyl-d3-carbamoyl)-L-cysteine (10 µg/mL stock in water).

  • Precipitation Agent: Methanol:Acetonitrile (50:50 v/v) with 0.1% Formic Acid.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Step-by-Step Methodology:

  • Sample Thawing: Thaw plasma samples on ice. Do not heat.

  • IS Spiking (Critical Step):

    • Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

    • Add 10 µL of d3-SMCC Internal Standard working solution (e.g., 500 ng/mL).

    • Why: Spiking before precipitation ensures the IS compensates for protein binding losses.

    • Vortex gently for 10 seconds.

  • Protein Precipitation:

    • Add 400 µL of cold (-20°C) Methanol:Acetonitrile (50:50) containing 0.1% Formic Acid.

    • Why: The acid disrupts protein-drug binding; the organic solvent precipitates albumin.

  • Extraction:

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer the clear supernatant to a clean glass vial.

  • Evaporation (Optional but Recommended for Sensitivity):

    • Evaporate solvent under a gentle stream of Nitrogen at 35°C .

    • Caution: Do not exceed 40°C to prevent thermal degradation of the carbamoyl group.

  • Reconstitution:

    • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Vortex and transfer to an autosampler vial.

Protocol B: Analysis in Urine (Solid Phase Extraction - SPE)

Best for: Occupational biomonitoring (MIC/DMF exposure). Note: Urine contains high salts which suppress ionization. SPE is superior to "dilute and shoot" for trace analysis.

SPE Cartridge: Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX). Rationale: At pH 2-3, SMCC is positively charged (protonated amine) and binds to the cation exchange resin, while neutral interferences pass through.

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 500 µL of urine.

    • Add 20 µL of d3-SMCC Internal Standard.

    • Add 500 µL of 2% Formic Acid in water. (Lowers pH to ~2.5 to protonate the analyte).

  • SPE Conditioning:

    • Condition MCX cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading:

    • Load the acidified urine sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash with 1 mL 0.1% Formic Acid in Water (Removes salts/proteins).

    • Wash with 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution:

    • Elute with 1 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism: The base neutralizes the amine on SMCC, releasing it from the resin.

  • Post-Elution Processing:

    • Immediately evaporate the eluate to dryness (Ammonia can cause hydrolysis if left too long).

    • Reconstitute in Mobile Phase A.

LC-MS/MS Analytical Conditions

Self-Validating Check: The retention time of the d3-IS must match the native analyte within ±0.05 minutes.

ParameterSetting
Column HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide or Phenomenex Kinetex HILIC.
Why HILIC? SMCC is too polar for standard C18. HILIC retains it, separating it from the void volume where salts elute.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 50% B over 5 minutes (HILIC runs high organic to low organic).
MRM Transitions Analyte (SMCC): 179.0 → 120.0 (Loss of carbamoyl group) IS (d3-SMCC): 182.0 → 123.0

Quality Control & Troubleshooting

Workflow Diagram

SamplePrep_Workflow Start Biological Sample (Plasma/Urine) Spike Spike d3-SMCC IS (Correction Factor) Start->Spike 100% Mass Balance Prep Protein Precip (Plasma) OR SPE (Urine) Spike->Prep Equilibration Evap N2 Evaporation (<40°C) Prep->Evap Concentration LCMS HILIC LC-MS/MS Quantification Evap->LCMS Injection

Figure 2: Sample preparation workflow ensuring internal standard equilibration.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery of IS Ion suppression or protein binding.Switch from simple precipitation to MCX SPE. Ensure sample pH is < 3 before loading.
Peak Tailing Secondary interactions with column.Increase buffer concentration (Ammonium Formate) to 20mM.
Signal Drift IS and Analyte diverging.Check if d3-IS is separating from Native (Deuterium Isotope Effect). If so, adjust gradient to be shallower.

References

  • Perico, A., et al. (2004). Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry.[4] Rapid Communications in Mass Spectrometry. Link

  • Sabbioni, G., et al. (2010). Biomarkers of exposure to isocyanates.[5] Biomarkers. Link

  • BenchChem. Application Note: Sample Preparation for LC-MS/MS Analysis of Cysteine Derivatives. Link

  • Wisnewski, A. V., & Liu, J. (2015). Immunological and Biochemical Mechanisms of Isocyanate Toxicity. Current Opinion in Allergy and Clinical Immunology. Link

  • MedChemExpress. N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 Product Information. Link

Sources

Application

Quantitative analysis of cysteine modifications with isotopic labeling

Application Note: Quantitative Analysis of Cysteine Modifications with Isotopic Labeling Introduction: Decoding the "Redoxome" and Covalent Drug Targets Cysteine (Cys) is the most nucleophilic amino acid within the prote...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Cysteine Modifications with Isotopic Labeling

Introduction: Decoding the "Redoxome" and Covalent Drug Targets

Cysteine (Cys) is the most nucleophilic amino acid within the proteome, serving as the primary sensor for oxidative stress and the preferred target for covalent inhibitors (e.g., acrylamides). Unlike static post-translational modifications (PTMs), cysteine modifications are highly dynamic. A single cysteine residue can exist in a reduced state (-SH), oxidized forms (-SOH, -S-S-, -SO2H), or be covalently modified by electrophilic drugs.

Standard "label-free" proteomics fails to accurately quantify these states because it measures total peptide abundance, not the specific occupancy of the modification. Isotopic labeling is the gold standard for this application because it converts chemical differences (modified vs. unmodified) into mass differences detectable by Mass Spectrometry (MS), enabling precise quantification of:

  • Stoichiometry: What percentage of Cys182 is oxidized?

  • Target Engagement: What percentage of Cys182 is bound by Drug X?

  • Reactivity: How nucleophilic is Cys182 compared to Cys200?

This guide details two distinct, self-validating workflows: Differential Alkylation for determining oxidation stoichiometry, and isoTOP-ABPP for mapping drug targets and reactivity.

Strategic Workflow Selection

Before beginning, select the protocol that matches your biological question.

FeatureProtocol A: Differential Alkylation Protocol B: isoTOP-ABPP
Primary Output Stoichiometry (%) of oxidation or occupancy.Relative Reactivity or Target Engagement (Ratios).
Mechanism Blocks free thiols (Light), reduces oxides, labels nascent thiols (Heavy).Uses "Clickable" probes to fish out reactive cysteines.[1]
Best For Redox biology, measuring oxidative stress, absolute occupancy.Covalent drug screening, chemoproteomics, identifying hyper-reactive sites.[2]
Key Reagents Light/Heavy NEM or IAA (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
IA-alkyne probe, TEV-biotin tags (Light/Heavy).

Protocol A: Differential Alkylation for Stoichiometry (Oxidation/Occupancy)

Principle: This method uses a "Forward/Reverse" blockade strategy.

  • Step 1 (Block): Free reduced cysteines are permanently alkylated with a "Light" isotopically labeled reagent.

  • Step 2 (Reduce): Reversibly oxidized cysteines (disulfides, sulfenic acids) are reduced to free thiols.

  • Step 3 (Label): These newly generated thiols are alkylated with a "Heavy" isotopically labeled reagent.

Result: The Mass Spectrometer sees pairs of peptides. The Light intensity represents the originally reduced fraction; the Heavy intensity represents the originally oxidized fraction.

Visual Workflow (Graphviz)

Differential_Alkylation Start Lysate with Reduced (-SH) & Oxidized (-S-S-) Cys Step1 1. Acid Quench & Block Add 'Light' NEM (d0) Labels free -SH Start->Step1 Traps Reduced State Wash1 Remove Excess NEM (Desalt/Precipitate) Step1->Wash1 Step2 2. Reduction Add TCEP Converts -S-S- to -SH Wash1->Step2 Exposes Oxidized Sites Step3 3. Heavy Labeling Add 'Heavy' NEM (d5) Labels newly formed -SH Step2->Step3 MS LC-MS/MS Analysis Measure Ratio L (d0) vs H (d5) Step3->MS Quantify Stoichiometry

Caption: Differential alkylation workflow distinguishing reduced (Light) vs. oxidized (Heavy) cysteine pools.

Detailed Methodology

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% SDS, Protease Inhibitors.

  • Alkylation Reagents: N-ethylmaleimide (NEM-d0, Light) and d5-NEM (Heavy). Alternatively,

    
    -Iodoacetamide (IAA).
    
  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[3][4]

Step-by-Step Protocol:

  • Lysis & Blocking (The Critical Step):

    • Lyse cells/tissue directly in Lysis Buffer containing 50 mM NEM-d0 (Light) .

    • Expert Insight: Do not lyse first and then add NEM. Rapid blocking is essential to prevent air oxidation during lysis (artificial oxidation).

    • Incubate at 37°C for 30 minutes in the dark.

    • Check: Verify pH is 7.0–7.[5]5. NEM reaction is pH dependent.

  • Cleanup:

    • Precipitate proteins using cold Acetone/Methanol (1:1 v/v) or use desalting columns (e.g., Zeba Spin) to completely remove unreacted Light NEM.

    • Why: Residual Light NEM will label the oxidized cysteines in the next step, causing false "reduced" readings.

  • Reduction:

    • Resuspend protein pellet in buffer containing 10 mM TCEP .

    • Incubate at Room Temperature (RT) for 30 minutes. This reduces disulfides (-S-S-) and sulfenic acids (-SOH) back to free thiols (-SH).

  • Heavy Labeling:

    • Add 50 mM d5-NEM (Heavy) to the reduced sample.

    • Incubate at RT for 30 minutes.

  • Digestion & Analysis:

    • Proceed with standard Trypsin digestion (FASP or S-Trap recommended).

    • Analyze via LC-MS/MS.[1][4][5][6][7]

Data Interpretation: For a specific peptide containing Cys: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Protocol B: isoTOP-ABPP for Reactivity & Target Engagement

Principle: isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling) is the industry standard for mapping "druggable" cysteines. It uses a "Click Chemistry" handle to enrich reactive cysteines. By treating one sample with a drug and another with vehicle, you can quantify exactly which cysteines are blocked by the drug.

Visual Workflow (Graphviz)

isoTOP_ABPP SampleA Sample A (Control) + IA-Alkyne Probe Click CuAAC Click Chemistry A + Light Tag | B + Heavy Tag SampleA->Click SampleB Sample B (Drug Treated) + IA-Alkyne Probe SampleB->Click Mix Mix Samples 1:1 Click->Mix Enrich Streptavidin Enrichment (Captures Probe-Modified Proteins) Mix->Enrich Digest1 On-Bead Trypsin Digestion (Removes background peptides) Enrich->Digest1 Cleave TEV Protease Cleavage (Releases specific probe-modified peptides) Digest1->Cleave Critical Specificity Step MS LC-MS/MS Analysis Ratio L/H indicates target engagement Cleave->MS

Caption: isoTOP-ABPP workflow using TEV-cleavable biotin tags for precise cysteine reactivity profiling.

Detailed Methodology

Reagents:

  • Probe: Iodoacetamide-Alkyne (IA-alkyne).[1]

  • Tags: Azide-TEV-Biotin (Light) and Isotopically Labeled Azide-TEV-Biotin (Heavy, e.g.,

    
    -Arg/Val).
    
  • Click Reagents: CuSO4, TCEP, TBTA (Ligand).

Step-by-Step Protocol:

  • Probe Labeling:

    • Control: Treat proteome (lysate or live cells) with DMSO.

    • Treated: Treat proteome with Covalent Drug (e.g., 1-10 µM).

    • Chase: Add 100 µM IA-alkyne to both samples. Incubate 1 hour.

    • Logic: The drug blocks specific cysteines. The IA-alkyne labels all remaining reactive cysteines.

  • Click Chemistry:

    • Add Light Azide-Tag to Control lysate.

    • Add Heavy Azide-Tag to Treated lysate.

    • Add Click mix (1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 hr at RT.

  • Enrichment & Washing:

    • Mix Control and Treated lysates (1:1 ratio).

    • Incubate with Streptavidin-agarose beads.

    • Aggressive Wash: Wash beads with 1% SDS, then 6M Urea. This removes non-covalently bound proteins.

  • Sequential Digestion (The "Orthogonal" Step):

    • Digestion 1 (Trypsin): Add Trypsin to the beads. Digest overnight.

    • Result: This digests the protein backbone but leaves the probe-labeled peptide attached to the bead via biotin. Wash away the supernatant (contains non-labeled peptides).

    • Digestion 2 (TEV Protease): Add TEV protease to the beads.

    • Result: TEV cleaves the linker between the biotin and the peptide. The specific, probe-modified peptide is released into the supernatant.

  • Analysis:

    • Inject the TEV eluate into LC-MS/MS.

Data Interpretation:

  • Ratio L/H ≈ 1: The drug did not bind this cysteine (Control and Treated signals are equal).

  • Ratio L/H > 5: The drug blocked this cysteine (Light signal is high, Heavy signal is absent/low because the drug prevented the probe from binding).

Data Presentation & Troubleshooting

Quantitative Data Summary
MetricCalculationInterpretation
Oxidation %

High % = High oxidative stress or disulfide bond.
Target Engagement (R)

(isoTOP)

indicates >50% inhibition by drug.

is a potent hit.
Cys Reactivity

Measures intrinsic nucleophilicity (used in reactivity profiling).
Quality Control (Self-Validation)
  • Labeling Efficiency Check: In Protocol A, look for peptides with missed alkylations. If you see unmodified Cys, your blocking step failed.

  • Scrambling Check: In Protocol A, prolonged incubation at high pH (>8.0) can cause disulfide scrambling. Keep pH near 7.0–7.5 and limit reduction time.

  • Click Efficiency: In Protocol B, ensure the "Light" and "Heavy" tags are chemically identical aside from the isotope. Differences in hydrophobicity (e.g., using Deuterium vs. Carbon-13) can cause retention time shifts (

    
    ). Use 
    
    
    
    tags to minimize
    
    
    .

References

  • Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1][8][9] Nature, 468, 790–795. Link

    • The foundational paper for isoTOP-ABPP and cysteine reactivity profiling.
  • Hoguet, V., et al. (2025). "Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques." STAR Protocols, via PMC. Link

    • Detailed methodology for the differential alkylation (Forward/Reverse)
  • Chambers, M.C., et al. (2023). "CysQuant: simultaneous quantification of cysteine oxidation and protein abundance."[3][4] bioRxiv. Link

    • Describes the simultaneous analysis of abundance and oxid
  • Weerapana, E., Speers, A. E., & Cravatt, B. F. (2007). "Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes." Nature Protocols, 2, 1414–1425.[10] Link

    • The step-by-step technical protocol for the ABPP workflow.
  • BenchChem Technical Guide. (2025). "Quantitative analysis of cysteine oxidation state by mass spectrometry." Link

    • Overview of reagents (NEM vs. IAM)

Sources

Method

Methods for developing and validating LC-MS/MS assays for modified amino acids

Abstract Modified amino acids (MAAs)—such as methylarginines (ADMA, SDMA), hydroxyproline, and phosphorylated amino acids—serve as critical biomarkers for metabolic, cardiovascular, and renal diseases. However, their ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Modified amino acids (MAAs)—such as methylarginines (ADMA, SDMA), hydroxyproline, and phosphorylated amino acids—serve as critical biomarkers for metabolic, cardiovascular, and renal diseases. However, their analysis is complicated by high polarity, lack of chromophores, and the presence of isobaric isomers. This guide details a dual-stream strategy for developing robust LC-MS/MS assays: a HILIC-based approach for native analysis and a Derivatization approach for enhanced sensitivity. We provide a validated protocol for the quantitation of Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) in human plasma, adhering to FDA Bioanalytical Method Validation (BMV) guidelines.

Introduction: The Analytical Challenge

Developing assays for MAAs requires overcoming three primary hurdles:

  • Polarity: MAAs are highly hydrophilic. On standard Reversed-Phase (RP) C18 columns, they elute in the void volume (

    
    ), leading to massive ion suppression from unretained matrix salts.
    
  • Isobaric Interference: Many MAAs have structural isomers with identical precursor and product ions (e.g., ADMA and SDMA both transition

    
     203.1 
    
    
    
    46.1). Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.
  • Fragmentation Efficiency: Some MAAs fragment poorly, reducing sensitivity.

Strategic Decision Matrix

Before starting, select the workflow based on your analyte's properties:

DecisionMatrix Start Analyte Assessment Polarity Is analyte retained on C18? Start->Polarity Isobars Are there isobaric interferences? Polarity->Isobars No (Too Polar) RP_Method Standard RP-LC-MS/MS Polarity->RP_Method Yes Sensitivity Is LLOQ < 1 ng/mL required? Isobars->Sensitivity No HILIC_Method HILIC-MS/MS (Preferred for Native) Isobars->HILIC_Method Yes (Need Selectivity) Sensitivity->HILIC_Method No Deriv_Method Derivatization + RP-LC-MS/MS (e.g., Butanol-HCl, AccQ-Tag) Sensitivity->Deriv_Method Yes (Need Boost) caption Figure 1: Decision tree for selecting the optimal LC-MS/MS strategy for modified amino acids.

Method Development Strategy

Internal Standards (Critical)

Rule: Never attempt MAA quantitation without Stable Isotope Labeled Internal Standards (SIL-IS).

  • Why: HILIC is prone to retention time shifts due to mobile phase buffer concentration changes. SIL-IS compensates for this and matrix effects.

  • Selection: Use

    
    , 
    
    
    
    , or
    
    
    analogs (e.g.,
    
    
    -ADMA). Avoid Deuterium labels on exchangeable protons.
Chromatography Selection[1]
  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Mechanism:[1][2][3][4][5] Partitioning between a water-enriched layer on the stationary phase and the organic mobile phase.

    • Columns: Bare Silica (robust, cheap) or Amide (better peak shape for basics).

    • Mobile Phase: High ACN (80-95%) with ammonium formate/acetate buffers. pH control is vital to fix the ionization state of the amino/carboxyl groups.

  • Derivatization (RP-LC):

    • Mechanism:[1][2][3][4][5] Reagents like Butanol-HCl or AccQ-Tag add hydrophobic groups, allowing retention on C18.

    • Pros: Higher sensitivity, separates isobars well on standard columns.

    • Cons: Extra prep time, reagent instability.

Protocol: Quantitation of ADMA & SDMA in Plasma

This protocol uses a HILIC-MS/MS approach (Label-Free) to minimize sample preparation errors while ensuring separation of the ADMA/SDMA isobars.

Reagents & Materials
  • Analytes: ADMA, SDMA, L-Arginine.[6][7][8][9]

  • Internal Standard:

    
    -ADMA.
    
  • Matrix: Human Plasma (

    
    EDTA).
    
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of SIL-IS working solution (1 µg/mL in 50:50 MeOH:H2O).

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Expert Note: The acid helps break protein binding and matches the HILIC mobile phase.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Dilute the supernatant 1:1 with pure Acetonitrile in the autosampler vial.

    • Crucial Step: Injecting 100% organic supernatant onto a HILIC column can cause peak splitting. Diluting ensures the sample solvent matches the initial gradient conditions.

LC-MS/MS Conditions

LC Gradient:

Time (min) % Mobile Phase B (ACN) Flow Rate (mL/min) Comment
0.0 90 0.4 Initial Hold
1.0 90 0.4 Start Elution
5.0 50 0.4 Gradient Ramp
5.1 50 0.4 Wash
6.0 90 0.4 Return to Initial

| 9.0 | 90 | 0.4 | Re-equilibration |

Expert Tip: HILIC requires longer re-equilibration (approx. 10-20 column volumes) than RP to re-establish the water layer on the silica surface.

MS Parameters (Source: ESI Positive):

  • Capillary Voltage: 3.0 kV

  • Source Temp: 150°C

  • Desolvation Temp: 500°C

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Retention Time (min)
ADMA203.146.1223.2
SDMA203.146.1223.8
Arginine175.170.1184.1
D7-ADMA210.146.1223.2

Note: The 46.1 product ion corresponds to the dimethyl-ammonium fragment


, specific to the dimethylated side chain.

Method Validation (FDA/EMA Compliant)

Validation must prove the method is reliable. Follow the FDA 2018 Bioanalytical Method Validation Guidance.

Selectivity & Specificity[5]
  • Requirement: Analyze 6 lots of blank plasma.

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Test for Isobars: Inject pure ADMA and pure SDMA separately to confirm baseline separation (

    
    ).
    
Linearity & Sensitivity
  • Range: 0.05 µM (LLOQ) to 10 µM.

  • Curve: 6-8 non-zero standards, prepared in surrogate matrix (e.g., PBS + BSA) or stripped plasma if endogenous levels are high.

  • Weighting:

    
     is typically required for large dynamic ranges.
    
Matrix Effect (The "Matrix Factor")

MAAs are susceptible to suppression from phospholipids. You must quantify this. Experiment:

  • Set A (Neat): Analyte spiked in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte into the supernatant.

  • Calculation:

    
    
    
    
    
  • Acceptance: The IS-Normalized MF should be close to 1.0 and consistent (CV < 15%) across 6 different lots of plasma.

Accuracy & Precision
  • Intra-day: 5 replicates at LLOQ, Low, Mid, High QC.

  • Inter-day: 3 separate runs.

  • Criteria: Mean accuracy within ±15% (±20% for LLOQ). CV < 15% (20% for LLOQ).

Experimental Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (D7-ADMA) Sample->IS_Add Precip Protein Precip (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Dilute Dilute Supernatant 1:1 with ACN Centrifuge->Dilute HILIC HILIC Separation (Amide Column) Dilute->HILIC MS MS/MS Detection (m/z 203->46) HILIC->MS caption Figure 2: Step-by-step HILIC-MS/MS workflow for Methylarginine analysis.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
RT Drifting HILIC equilibration insufficient.Increase re-equilibration time between injections. Ensure column temperature is stable (e.g., 40°C).
Peak Splitting Sample solvent mismatch.Ensure sample diluent is

organic (ACN). Do not inject 100% aqueous samples onto HILIC.
High Backpressure Salt precipitation.Check if buffer concentration > 20mM in high organic solvent. Reduce buffer strength or use Ammonium Acetate.
Carryover Analyte sticking to needle.Use a wash solution with high water content (e.g., 90:10 Water:ACN) for the autosampler needle wash.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Schwedhelm, E., et al. (2005). Liquid chromatography-tandem mass spectrometry method for the analysis of asymmetric dimethylarginine in human plasma. Clinical Chemistry. [Link]

  • Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2006). Fast and efficient determination of arginine, symmetric dimethylarginine, and asymmetric dimethylarginine in biological fluids by hydrophilic-interaction liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry. [Link]

  • Waters Corporation. (2023). AccQ[10][11][12][13]•Tag Ultra Derivatization Kit for Amino Acid Analysis. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

Sources

Application

The Gold Standard in Bioanalysis: S-(N-Methyl-d3-carbamoyl)-L-cysteine for Pharmacokinetic and Drug Metabolism Studies

Introduction: The Imperative for Precision in DMPK In the landscape of drug development, a comprehensive understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in DMPK

In the landscape of drug development, a comprehensive understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) is not merely a regulatory checkpoint, but a fundamental cornerstone of predicting its safety and efficacy. Pharmacokinetic (PK) and drug metabolism (DMPK) studies provide the critical data that informs dosing regimens, identifies potential drug-drug interactions, and ultimately determines the viability of a new therapeutic agent. The precision and reliability of the bioanalytical methods underpinning these studies are, therefore, of paramount importance. At the heart of robust quantitative bioanalysis, particularly using the gold-standard technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS), lies the strategic use of an appropriate internal standard (IS).

Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the benchmark for accuracy in quantitative bioanalysis.[1] S-(N-Methyl-d3-carbamoyl)-L-cysteine, a deuterated analogue of a potential drug metabolite, exemplifies such a standard. By incorporating three deuterium atoms, its mass is shifted sufficiently for distinct detection by a mass spectrometer, while its physicochemical properties remain virtually identical to the unlabeled analyte.[2] This near-perfect chemical mimicry allows it to navigate the complexities of sample extraction, chromatographic separation, and ionization alongside the target analyte, effectively normalizing for variations that can otherwise compromise data integrity.[3][4] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of S-(N-Methyl-d3-carbamoyl)-L-cysteine in pharmacokinetic and drug metabolism studies, complete with protocols and expert insights.

Physicochemical Properties and Rationale for Use

S-(N-Methyl-d3-carbamoyl)-L-cysteine is a labeled metabolite of hepatotoxic formamides such as N-methylformamide and dimethylformamide.[5] Its structure lends itself to use as an internal standard for the quantification of its non-labeled counterpart, which may arise as a metabolite of various xenobiotics. The carbamoyl moiety can be found in numerous therapeutic agents, making the study of its metabolic fate crucial.[6]

Table 1: Properties of S-(N-Methyl-d3-carbamoyl)-L-cysteine

PropertyValueReference
Chemical FormulaC5H7D3N2O3S[5]
Molecular Weight181.23 g/mol [5]
CAS Number127633-26-5[5]
Isotopic PurityTypically ≥98%[2]
Storage Conditions2-8°C Refrigerator[5]

The key advantage of using a SIL-IS like S-(N-Methyl-d3-carbamoyl)-L-cysteine is the mitigation of matrix effects.[3] Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components from biological samples, are a primary source of variability and inaccuracy in LC-MS/MS assays. Since the SIL-IS co-elutes and shares near-identical ionization characteristics with the analyte, any matrix-induced signal fluctuation affects both compounds proportionally.[7] The ratio of the analyte signal to the IS signal thus remains constant, leading to highly reliable quantification.

Experimental Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method using S-(N-Methyl-d3-carbamoyl)-L-cysteine as an internal standard follows a systematic approach, from initial parameter optimization to full validation in accordance with regulatory guidelines.[8]

G cluster_0 Method Development cluster_1 Method Validation MS_Optimization Mass Spectrometer Optimization Chroma_Dev Chromatographic Method Development MS_Optimization->Chroma_Dev Sample_Prep Sample Preparation Optimization Chroma_Dev->Sample_Prep Selectivity Selectivity & Specificity Sample_Prep->Selectivity Calibration Calibration Curve (LLOQ & ULOQ) Selectivity->Calibration Accuracy_Precision Accuracy & Precision Calibration->Accuracy_Precision Stability Stability Studies Accuracy_Precision->Stability

Caption: Bioanalytical method development and validation workflow.

Detailed Protocols

Protocol 1: LC-MS/MS Method Development for the Quantification of S-(N-Methyl-carbamoyl)-L-cysteine

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of S-(N-Methyl-carbamoyl)-L-cysteine and dissolve in an appropriate solvent (e.g., methanol or water with 0.1% formic acid) to a final volume of 1 mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of S-(N-Methyl-d3-carbamoyl)-L-cysteine and dissolve in the same solvent as the analyte to a final volume of 1 mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a surrogate matrix (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (IS-WS): Dilute the IS stock solution to a concentration that yields a robust and reproducible MS signal (e.g., 100 ng/mL).

2. Mass Spectrometry Optimization:

  • Infuse the analyte and internal standard solutions separately into the mass spectrometer to optimize the precursor and product ions, as well as collision energy and other compound-dependent parameters.

  • A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
S-(N-Methyl-carbamoyl)-L-cysteine179.0102.115
S-(N-Methyl-d3-carbamoyl)-L-cysteine (IS)182.0105.115

Rationale: The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are selected based on their stability and intensity following collision-induced dissociation.

3. Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point for polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a gradient elution to achieve good peak shape and separation from endogenous matrix components. A typical gradient might start at 5% B, ramp to 95% B, and re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

4. Sample Preparation:

  • Protein Precipitation: This is a common and straightforward method for cleaning up plasma or serum samples.

    • To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the IS-WS.

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

G Start Biological Sample (e.g., Plasma) Add_IS Spike with S-(N-Methyl-d3-carbamoyl)-L-cysteine (IS) Start->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: Sample preparation workflow using protein precipitation.

Protocol 2: Bioanalytical Method Validation

A full method validation should be conducted according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]

1. Selectivity and Specificity:

  • Analyze at least six different blank matrix samples to ensure no endogenous interferences are observed at the retention times of the analyte and IS.

2. Calibration Curve and Linearity:

  • Prepare a calibration curve with a blank, a zero standard (matrix with IS), and at least six to eight non-zero concentration levels spanning the expected in-study concentration range.

  • The curve is typically fitted using a weighted (1/x or 1/x²) linear regression.

3. Accuracy and Precision:

  • Analyze QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least five replicates on three separate occasions.

  • Acceptance criteria are typically ±15% (±20% at the LLOQ) of the nominal concentration for accuracy, and a precision (coefficient of variation, CV) of ≤15% (≤20% at the LLOQ).

4. Matrix Effect:

  • Evaluate the matrix effect by comparing the analyte/IS peak area ratio in post-extraction spiked samples to that in neat solutions at low and high concentrations.

5. Stability:

  • Assess the stability of the analyte in the biological matrix under various conditions that mimic in-study sample handling:

    • Freeze-Thaw Stability: After several freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C).

    • Post-Preparative Stability: In the autosampler.

Application in a Pharmacokinetic Study

Once validated, the bioanalytical method can be applied to quantify the analyte in samples from a pharmacokinetic study. For instance, following the administration of a parent drug, plasma samples are collected at various time points. The concentration of the metabolite, S-(N-Methyl-carbamoyl)-L-cysteine, is then determined using the validated LC-MS/MS method with S-(N-Methyl-d3-carbamoyl)-L-cysteine as the internal standard. This data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Conclusion: Ensuring Data Integrity in Drug Development

The use of S-(N-Methyl-d3-carbamoyl)-L-cysteine as a stable isotope-labeled internal standard represents a best practice in modern bioanalysis for pharmacokinetic and drug metabolism studies. Its ability to co-elute with and mimic the behavior of the unlabeled analyte provides a robust means to correct for experimental variability, particularly the unpredictable nature of matrix effects.[1][3] By following the detailed protocols for method development and validation outlined in this guide, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the drug development pipeline. The investment in a well-characterized SIL-IS is a critical step towards ensuring the scientific integrity and regulatory acceptability of DMPK data.[8]

References

  • Cooper, A. J., & Pinto, J. T. (2006). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 30(1), 1-15. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available from: [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Available from: [Link]

  • Armin, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Applied Pharmaceutical Science, 4(05), 118-123. Available from: [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of a validated bioanalytical method: a review. AAPS J, 9(1), E5. Available from: [Link]

  • Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis, 6(1), 13-19. Available from: [Link]

  • Bursać, B., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(39), 8144-8167. Available from: [Link]

  • Genentech. (2022). A Surprising Benefit of Cysteine Capping for Antibody Drug Conjugates. Available from: [Link]

  • Trivedi, D., et al. (2021). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine. JOJ Material Sci, 6(4), 555691. Available from: [Link]

  • Science Exploration Press. (2025). Best practices for cysteine analysis. Available from: [Link]

  • Stevens, J. L., & Jones, D. P. (1986). The role of glutathione conjugate metabolism and cysteine conjugate beta-lyase in the mechanism of S-cysteine conjugate toxicity in LLC-PK1 cells. Toxicology and Applied Pharmacology, 82(1), 46-55. Available from: [Link]

  • Andres, J. I., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Pharmaceuticals (Basel), 14(4), 302. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Pharmaffiliates. S-(N-Methyl-d3-carbamoyl)-L-cysteine. Available from: [Link]

  • University of Washington. Phase II (Conjugation) Reactions. Available from: [Link]

  • Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Available from: [Link]

  • Dick, L. W., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of Mass Spectrometry, 37(3), 323-331. Available from: [Link]

  • Pearson, P. G., et al. (1991). Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical Research in Toxicology, 4(4), 436-444. Available from: [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]

  • Nakagawa, K., et al. (2016). Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs. Xenobiotica, 46(11), 963-970. Available from: [Link]

  • Paris, G., et al. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8894. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131685-10-4, N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine. Available from: [Link]

  • Omsynth Lifesciences. S-(N-Methyl-d3-carbamoyl)-L-cysteine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90546, N-(Aminocarbonyl)-L-cysteine. Available from: [Link]

  • ResearchGate. (2025). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Available from: [Link]

  • ResearchGate. (2025). Cyclization of N-Terminal S- Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics: Guidance for Industry. Available from: [Link]

  • Edwards, C., et al. (2019). S-carboxymethyl-L-cysteine: a multiple dosing study using pharmacokinetic modelling. Pulmonary Pharmacology & Therapeutics, 57, 101815. Available from: [Link]

  • Zeng, J., & Davies, M. J. (2005). Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. Chemical Research in Toxicology, 18(8), 1232-1241. Available from: [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available from: [Link]

  • Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(6), 469-472. Available from: [Link]

  • Arabian Journal of Chemistry. (2022). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Available from: [Link]

  • National Center for Biotechnology Information. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Available from: [Link]

  • MDPI. (2021). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Available from: [Link]

  • ResearchGate. (2025). Reporting Guidelines for Clinical Pharmacokinetic Studies: The ClinPK Statement. Available from: [Link]

  • Kanji, S., et al. (2015). Reporting Guidelines for Clinical Pharmacokinetic Studies: The ClinPK Statement. Clinical Pharmacokinetics, 54(7), 783-795. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. Available from: [Link]

  • The Pharmaceutical Journal. (2022). How critical illness impacts drug pharmacokinetics and pharmacodynamics. Available from: [Link]

  • Genomind. (2021). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Quantitative Analysis of Deuterated Compounds as Tracers

Introduction: The Gold Standard for Quantitative Bioanalysis In the landscape of modern drug discovery and development, the demand for high-precision quantitative bioanalysis is paramount. The ability to accurately measu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gold Standard for Quantitative Bioanalysis

In the landscape of modern drug discovery and development, the demand for high-precision quantitative bioanalysis is paramount. The ability to accurately measure the concentration of a drug or its metabolites in complex biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H), have emerged as the "gold standard" for these applications.[2] This guide provides an in-depth exploration of the principles, applications, and detailed protocols for using deuterated compounds as tracers for quantification, primarily focusing on the technique of Isotope Dilution Mass Spectrometry (IDMS).

The utility of deuterated compounds lies in their unique combination of properties. They are chemically almost identical to their non-deuterated (or "light") counterparts, meaning they exhibit nearly the same physicochemical behaviors during sample extraction, chromatography, and ionization.[3][4] However, the mass difference imparted by the deuterium atom(s) allows them to be distinguished by a mass spectrometer.[2] This duality is the cornerstone of their effectiveness as internal standards, enabling robust correction for a wide array of experimental variabilities that can compromise analytical accuracy.[3][5] Unlike radioactive isotopes, stable isotopes like deuterium pose no radiation risk, making them ideal for clinical applications and repeated studies.[6][7][8]

This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven protocols to empower you to implement these powerful techniques in your laboratory.

Part 1: The Core Principle - Isotope Dilution Mass Spectrometry (IDMS)

The power of using deuterated compounds for quantification is realized through the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is widely regarded as a definitive method for its high accuracy and precision.

The Causality Behind IDMS: The fundamental premise of IDMS is that the deuterated internal standard (IS), when added to a sample, behaves identically to the endogenous analyte of interest (the "light" compound) throughout the entire analytical workflow.[2] By introducing a known amount of the deuterated IS into a sample at the earliest possible stage (e.g., before protein precipitation or liquid-liquid extraction), the IS becomes a perfect surrogate for the analyte.[2] Any loss of the analyte during sample preparation, or any variation in instrument response (e.g., ion suppression or enhancement in the mass spectrometer), will be mirrored by a proportional loss or variation in the deuterated IS.[9]

Consequently, the ratio of the mass spectrometric signal of the analyte to the signal of the internal standard remains constant, irrespective of sample loss or matrix effects.[2] This constant ratio is then used to calculate the precise concentration of the analyte in the original sample.

Diagram 1: The Principle of Isotope Dilution Mass Spectrometry

cluster_0 Step 1: Spiking cluster_1 Step 2: Sample Preparation cluster_2 Step 3: LC-MS/MS Analysis cluster_3 Step 4: Quantification A Biological Sample (Unknown Analyte Concentration) B Add Known Amount of Deuterated Internal Standard (IS) A->B Analyte: ● Deuterated IS: ▲ C Extraction, Cleanup, etc. (Potential for Analyte/IS Loss) B->C D Prepared Sample (Ratio of ● to ▲ is Constant) C->D Some ● and ▲ are lost, but the ratio is preserved E LC Separation (Analyte and IS Co-elute) D->E F MS/MS Detection (Differentiated by Mass) E->F G Signal Ratio (Analyte Peak Area / IS Peak Area) F->G H Calculate Analyte Concentration Based on Signal Ratio G->H

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

Part 2: Key Applications in Drug Development

Pharmacokinetic (PK) Studies

Deuterated compounds are invaluable in two major aspects of pharmacokinetics: as internal standards for quantifying non-deuterated drugs and as therapeutic agents themselves ("deuterated drugs").

  • As Internal Standards: This is the most common application. To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity (NCE), blood, plasma, or urine samples are collected over time.[6][] A deuterated version of the NCE is used as the internal standard to ensure the accurate quantification of the drug at each time point, even at very low concentrations.[11]

  • Studying the "Kinetic Isotope Effect" (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[11][12] If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic process.[11][12] This is known as the Kinetic Isotope Effect (KIE). This strategy can be used to develop "deuterated drugs" with improved PK profiles, such as a longer half-life, increased drug exposure (AUC), and potentially reduced formation of toxic metabolites.[11][12][13][14] Comparing the PK of a deuterated drug to its non-deuterated analog is a critical study in its development.[12]

Metabolic Pathway Identification

Stable isotope labeling is a powerful tool for tracing the metabolic fate of drugs. By administering a deuterated drug, researchers can track the appearance of deuterated metabolites in biological samples. Mass spectrometry can easily distinguish the mass shift in metabolites that retain the deuterium label, helping to elucidate metabolic pathways and identify novel metabolites. This information is crucial for understanding drug-drug interactions and assessing drug safety.

Bioanalytical Method Validation

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that all bioanalytical methods used in support of drug applications be rigorously validated.[1][15][16] The use of deuterated internal standards is strongly recommended in regulatory guidance because they significantly enhance the reliability and reproducibility of the data.[3] A well-validated method ensures that the results are accurate, precise, and suitable for their intended purpose.[1]

Part 3: Protocols and Methodologies

Protocol: General Isotope Dilution Workflow for Quantitation in Plasma

This protocol outlines a typical workflow for quantifying a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS.

1. Preparation of Standards:

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mg/mL) of both the analyte (drug) and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol, DMSO).
  • Calibration Standards: Perform serial dilutions of the analyte stock solution in the same solvent to create a series of working solutions. These will be used to spike into blank plasma to create the calibration curve.
  • Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) that will be used for spiking all samples. The concentration should be chosen to yield a robust signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of each sample (calibration standards, quality control samples, and unknown study samples) into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of the IS working solution to every tube except for the blank sample. Vortex briefly.
  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability/solubility) to each tube to precipitate plasma proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: Use a UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[17]
  • Chromatography: Employ a suitable C18 column. The mobile phases will typically be water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). Develop a gradient elution method to ensure the analyte and IS co-elute and are separated from other matrix components.
  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Optimize the MRM transitions for both the analyte and the deuterated IS. This involves selecting a precursor ion (typically [M+H]⁺) and a characteristic product ion for each compound.
  • The precursor ion for the IS will be heavier than the analyte by the number of deuterium atoms. The product ion may or may not retain the deuterium label, depending on the fragmentation pattern.

4. Data Processing and Quantification:

  • Integrate the peak areas for both the analyte and the IS in each sample.
  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.
  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Use a linear regression model, often with a 1/x² weighting.
  • Determine the concentration of the analyte in the unknown samples by interpolating their PAR values from the calibration curve.

Diagram 2: Bioanalytical Sample Processing Workflow

start Receive Samples (Plasma, Urine, etc.) prep Prepare Calibration & QC Samples start->prep spike Spike All Samples (except blank) with Deuterated IS start->spike prep->spike precip Protein Precipitation (e.g., add Acetonitrile) spike->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Standard workflow for preparing biological samples for LC-MS/MS analysis.

Protocol: Bioanalytical Method Validation Using a Deuterated Internal Standard

A method must be validated to ensure its reliability.[18] This protocol is based on FDA guidance for bioanalytical method validation.[15][16]

Key Validation Parameters:

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or the IS.

  • Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration curve over at least three separate runs. The curve should consist of a blank, a zero standard (matrix + IS), and at least six non-zero concentration levels.[16]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantitation (LLOQ), Low, Medium, and High) in at least five replicates per level.

    • Intra-run (Repeatability): Precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%Bias) should be within ±15% (±20% at LLOQ).[18]

    • Inter-run (Intermediate Precision): Assessed by analyzing the QC samples on at least three different days. The same acceptance criteria apply.[15]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is typically done by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a clean solution. The deuterated IS is critical for correcting these effects.

  • Recovery: Assess the efficiency of the extraction process by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the sample collection and analysis time.

    • Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.

Part 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting results and making informed decisions.

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.005,234489,5670.01071.05105.0
2.5013,109495,1120.02652.4899.2
5.0026,988501,2340.05385.11102.2
10.055,123498,7890.110510.2102.0
50.0278,990505,4560.551949.599.0
100.0567,890510,1111.1133101.1101.1
500.02,801,234508,7655.5060498.999.8
1000.05,598,765505,67811.0718995.699.6

Table 2: Example Accuracy and Precision Data from a Validation Run

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=5)Accuracy (%Bias)Precision (%CV)
LLOQ1.001.088.09.5
Low QC3.002.89-3.76.2
Mid QC75.078.14.14.5
High QC750.0739.5-1.43.8

Conclusion: Ensuring Trustworthiness in Quantitative Data

The use of deuterated compounds as internal standards in isotope dilution mass spectrometry represents the pinnacle of quantitative bioanalysis. This approach provides a self-validating system where the internal standard acts as a reliable tracer for the analyte, correcting for nearly all sources of analytical variability.[2][5] By following robust, validated protocols as outlined in this guide, researchers can generate high-quality, reproducible, and defensible data that meets stringent regulatory standards.[1][14] This level of analytical certainty is indispensable for advancing drug development programs, from early discovery through clinical trials.

References

  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (2023, February 28). SciTechnol. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Symeres. Available from: [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Available from: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

  • The use of stable isotopes in drug metabolism studies. (2001, June 15). PubMed. Available from: [Link]

  • The use of stable isotopes in drug metabolism studies. (2025, August 7). ResearchGate. Available from: [Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018, August 13). ResearchGate. Available from: [Link]

  • Applications of stable isotopes in clinical pharmacology. Semantic Scholar. Available from: [Link]

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Available from: [Link]

  • Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. (2019, January 15). PubMed. Available from: [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC. Available from: [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance. (2025, August 6). ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation. FDA. Available from: [Link]

  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. (2014, January 15). PubMed. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Deuterated Internal Standards

Welcome to the Advanced Bioanalytical Support Hub. Topic: Optimizing Accuracy & Precision with Deuterated Internal Standards (d-IS).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalytical Support Hub. Topic: Optimizing Accuracy & Precision with Deuterated Internal Standards (d-IS). Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

Deuterated internal standards (d-IS) are the workhorses of LC-MS/MS quantification, designed to compensate for variability in extraction recovery, transfer losses, and ionization efficiency. However, they are not "magic bullets." Unlike their Carbon-13 (


) or Nitrogen-15 (

) counterparts, deuterium labels introduce physicochemical changes that can lead to chromatographic separation from the analyte, susceptibility to hydrogen-deuterium exchange (HDX), and mass spectral cross-talk.

This guide moves beyond basic operation, addressing the root causes of failure when using d-IS in regulated bioanalysis.

Part 1: Chromatographic Issues (The "Isotope Effect")

Q: Why is my deuterated internal standard eluting earlier than my analyte?

A: You are observing the "Deuterium Isotope Effect." While often assumed to be identical, C-D bonds are shorter and possess a lower molar volume than C-H bonds. This makes deuterated molecules slightly less lipophilic (more polar) than the unlabeled analyte.

  • The Mechanism: In Reversed-Phase Liquid Chromatography (RPLC), the hydrophobic stationary phase interacts less strongly with the deuterated analog. Consequently, the d-IS travels faster through the column.

  • The Risk: If the d-IS elutes earlier, it may exit the column during a different matrix suppression event than the analyte. For example, the d-IS might elute in a clean region, while the analyte elutes 5 seconds later in a zone of phospholipid suppression. The IS will not compensate for this suppression, leading to inaccurate data.

Troubleshooting Protocol: Correcting Retention Time (RT) Shifts

StepActionScientific Rationale
1 Assess the Shift Magnitude If

min (or outside the suppression window), action is required.
2 Switch Isotope Type If commercially available, switch to

or

labeled standards. These isotopes do not alter lipophilicity, ensuring perfect co-elution.
3 Modify Gradient Shallow the gradient slope at the elution point. A steeper gradient exacerbates the separation between the analyte and d-IS.
4 Increase Dwell Volume Sometimes, increasing the isocratic hold before the gradient can realign the peaks, though this increases run time.
Part 2: Signal Integrity (The "Exchange" Phenomenon)

Q: My IS signal intensity drops over time, or I see a "smearing" of mass to lower m/z values. Is my standard degrading?

A: It is likely not degrading chemically, but undergoing Hydrogen-Deuterium Exchange (HDX). Deuterium is not permanently fixed if it is located on "exchangeable" positions (heteroatoms like O, N, or S) or acidic carbon positions.

  • The Mechanism: In protic solvents (water, methanol) or improper pH conditions, D atoms can swap with H atoms from the solvent.

    • Fast Exchange: -OD, -ND, -SD (occurs almost instantly).

    • Slow Exchange: C-D bonds alpha to a carbonyl (keto-enol tautomerism).

  • The Consequence: Your [M+d] standard slowly becomes [M+d-1], [M+d-2], etc. This changes the concentration of the specific mass you are monitoring, causing quantitation failure.

Decision Matrix: Identifying High-Risk Labels

Structural FeatureRisk LevelRecommendation
Aromatic Ring (C-D) LowPreferred. Highly stable.
Aliphatic Chain (C-D) LowPreferred. Stable unless adjacent to strong electron-withdrawing groups.
Alpha to Carbonyl HighAvoid. Susceptible to enolization-driven exchange in acidic/basic mobile phases.
Hydroxyl/Amine (-OD/-ND) CriticalReject. Will exchange immediately in aqueous mobile phases.
Part 3: Mass Spectral Interference (Cross-Talk)

Q: I see analyte peaks in my "Zero" samples (Matrix + IS only). Is my column carrying over?

A: This is likely "Isotopic Interference" or Impurity Cross-Talk. This occurs when the mass windows of the analyte and IS overlap.

  • IS

    
     Analyte (False Positive):  The d-IS contains a small percentage of unlabeled (d0) material as a manufacturing impurity.
    
  • Analyte

    
     IS (Linearity Loss):  High concentrations of the analyte have naturally occurring isotopes (e.g., 
    
    
    
    ,
    
    
    ) that fall into the mass window of the d-IS.

Protocol: Determining the "Cross-Talk" Threshold

  • Inject Neat IS: Inject the IS at the working concentration. Monitor the Analyte MRM transition.

    • Acceptance: Response should be < 20% of the Analyte LLOQ (Lower Limit of Quantitation).

  • Inject ULOQ Analyte: Inject the analyte at the Upper Limit of Quantitation (without IS). Monitor the IS MRM transition.

    • Acceptance: Response should be < 5% of the average IS response.

Part 4: Validating Matrix Compensation (The Matuszewski Method)

Q: How do I prove my d-IS is actually correcting for matrix effects?

A: You must perform a quantitative Matrix Factor (MF) assessment. Do not rely on "recovery" alone. You must distinguish between extraction efficiency and ionization suppression.

Experimental Workflow: Prepare three sets of samples (n=6 lots of matrix):

  • Set A (Neat): Standards in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard after extraction.

  • Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted (Standard QC process).

Calculations:




  • Interpretation: The IS Normalized MF should be close to 1.0 (e.g., 0.9–1.1) and consistent (%CV < 15%) across all matrix lots. If the Analyte MF is 0.5 (suppression) and the IS MF is 0.9 (less suppression due to RT shift), the IS is failing to compensate.

Visual Troubleshooting Guides
Diagram 1: The "Isotope Effect" Diagnostic Workflow

Use this flow to diagnose why an IS is failing to track the analyte.

RT_Shift_Troubleshooting Start Issue: Inaccurate Quantitation (High %CV or Bias) CheckRT Step 1: Compare Retention Times (RT) of Analyte vs. d-IS Start->CheckRT IsShift Is u0394RT > 0.05 min? CheckRT->IsShift ShiftYes Chromatographic Isotope Effect Detected IsShift->ShiftYes Yes ShiftNo RT is aligned. Investigate Stability/Purity. IsShift->ShiftNo No CheckMF Step 2: Calculate Matrix Factor (MF) (Matuszewski Method) ShiftYes->CheckMF MF_Diff Is MF(Analyte) u2248 MF(IS)? CheckMF->MF_Diff Solution1 Pass: IS is compensating. Proceed to Cross-Talk Check. MF_Diff->Solution1 Yes (Ratio ~1.0) Solution2 Fail: IS eluting in different suppression zone. MF_Diff->Solution2 No (Ratio != 1.0) Action2 Action: Shallow Gradient or Switch to 13C/15N IS Solution2->Action2 CheckEx Step 3: Check D/H Exchange ShiftNo->CheckEx Ex_Risk Are labels on O, N, S or alpha-carbonyl? CheckEx->Ex_Risk Ex_Risk->Solution1 No Action3 Action: Change Solvent pH or Lower Temperature Ex_Risk->Action3 Yes

Caption: Diagnostic logic for identifying if retention time shifts or chemical instability are compromising the internal standard.

Diagram 2: Internal Standard Selection Strategy

Use this decision tree before purchasing or synthesizing a new standard.

IS_Selection_Strategy Start Start: Select Internal Standard Q1 Is 13C or 15N labeled analog available? Start->Q1 Choice1 Select 13C/15N IS (Gold Standard) Q1->Choice1 Yes Q2 Must use Deuterium. Check Label Position Q1->Q2 No Q3 Are D atoms on Exchangeable Sites? (-OH, -NH, -SH) Q2->Q3 Reject1 REJECT: High Risk of Back-Exchange Q3->Reject1 Yes Q4 Check Mass Difference Q3->Q4 No Result_Low Mass Diff < 3 Da: Risk of Cross-Talk Q4->Result_Low < 3 Da Result_High Mass Diff > 3 Da: Acceptable Q4->Result_High > 3 Da

Caption: Strategic decision tree for selecting the optimal internal standard to minimize experimental error.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Optimization

Technical Support Center: High-Fidelity Synthesis of S-(N-Methyl-d3-carbamoyl)-L-cysteine

[1] Current Status: Operational Topic: Synthesis Optimization & Troubleshooting Target Molecule: S-(N-Methyl-d3-carbamoyl)-L-cysteine (S-MCC-d3) Classification: Isotope-Labeled Metabolite Standard[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Synthesis Optimization & Troubleshooting Target Molecule: S-(N-Methyl-d3-carbamoyl)-L-cysteine (S-MCC-d3) Classification: Isotope-Labeled Metabolite Standard[1]

Executive Summary: The Stability Paradox

The synthesis of S-(N-Methyl-d3-carbamoyl)-L-cysteine presents a unique "stability paradox." Unlike standard amide bond formations, the S-linked carbamoyl group is chemically labile.[2] It acts as a "carbamoyl donor" under physiological conditions, capable of reverting to free methyl isocyanate (MIC) or transferring the group to other nucleophiles.[1][2]

The Golden Rule: Success depends on trapping the kinetic product (S-attack) while suppressing the thermodynamic rearrangement to the N-isomer or hydrolysis back to starting materials.

Module 1: Reaction Optimization (Upstream)

The Core Challenge: Regioselectivity

You are targeting the thiol (-SH) while avoiding the amine (-NH₂).[1]

  • Cysteine

    
     (Thiol):  ~8.3[1]
    
  • Cysteine

    
     (Amine):  ~10.8[1]
    

Objective: Maintain a pH "window" where the thiol is sufficiently nucleophilic (thiolate form), but the amine remains protonated (ammonium form, non-nucleophilic).

Protocol: The "Cold-Trap" Synthesis
ParameterRecommended ConditionTechnical Rationale
Solvent Phosphate or Borate Buffer (0.1 M)Aqueous media is required to solubilize zwitterionic cysteine.[1]
pH Control Strictly pH 7.5 – 8.0 < 7.0: Reaction is too slow (thiol not ionized).[1][2] > 9.0: Amine deprotonates

N-carbamoylation (irreversible byproduct).[1]
Temperature 0°C to 4°C Methyl-d3-isocyanate (MIC-d3) boils at ~38°C. Higher temps cause reagent loss and accelerate hydrolysis.[1]
Stoichiometry 1.0 : 1.1 (Cys : MIC-d3)Excess MIC leads to S,N-bis-carbamoylation.[1] Keep MIC limiting or slight excess only.
Step-by-Step Workflow
  • Dissolution: Dissolve L-Cysteine HCl in degassed buffer. Adjust pH to 8.0 using dilute NaOH.[2] Do not overshoot.

  • Reagent Addition: Add Methyl-d3-isocyanate (dissolved in a small volume of dry dioxane or THF) dropwise at 0°C.

    • Note: MIC-d3 is hydrophobic; vigorous stirring is essential to create an emulsion for reaction.

  • Quenching: After 1–2 hours, lower pH to 6.0 with dilute HCl. This stabilizes the S-carbamoyl linkage (see Module 3).[1]

Module 2: Troubleshooting Guide (Q&A)

Category A: Low Yield & Reagent Loss[1][3]

Q: I added 2 equivalents of Methyl-d3-isocyanate, but my conversion is <50%. Where did it go? A: You likely lost the reagent to evaporation or hydrolysis.[2]

  • Root Cause 1 (Volatility): MIC-d3 is extremely volatile.[1] If your reaction vessel has significant headspace or is open to air, the reagent evaporates before reacting.[2]

  • Root Cause 2 (Hydrolysis): In aqueous buffer, water competes with cysteine.[1][2] If the pH is too low (<7), the thiol is not reactive enough, and water consumes the MIC to form N,N'-dimethylurea-d6 (precipitate).[1][2]

  • The Fix: Use a sealed pressure tube or a septum-capped flask. rapid stirring is non-negotiable to increase the surface area between the organic MIC droplets and the aqueous cysteine phase.[2]

Category B: Isomer Contamination[1]

Q: NMR shows a split methyl signal.[2] Do I have the N-isomer? A: Likely, yes. This is the thermodynamic trap.[2]

  • Mechanism: At pH > 9, the free amine attacks the isocyanate.[2] Alternatively, if the S-conjugate sits at high pH, it undergoes an

    
     acyl migration.[1][2]
    
  • The Fix: Never allow the reaction pH to exceed 8.5. If you see the N-isomer, you cannot "purify" it easily as the chemical properties are too similar. You must restart and control the pH.[2]

Category C: Product Instability

Q: My product disappeared during rotary evaporation. A: The S-carbamoyl bond is heat-labile.

  • Mechanism: Heating the S-conjugate promotes the elimination of MIC (reverse reaction).

  • The Fix: Lyophilize (freeze-dry) the aqueous solution. Do not use heat to remove water.[2] If you must concentrate, keep the bath < 30°C.[2]

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired S-carbamoylation, the unwanted N-carbamoylation, and the hydrolysis pathways.

ReactionPathway Cys L-Cysteine (Zwitterion) Thiolate Reactive Thiolate (pH 8.0) Cys->Thiolate Base (NaOH) pH 7.5-8.0 Product S-(N-Methyl-d3-carbamoyl)-L-cysteine (Target Product) Thiolate->Product + MIC-d3 Kinetic Control N_Isomer N-Carbamoyl Isomer (Byproduct) Thiolate->N_Isomer pH > 9.0 (Amine Attack) MIC Methyl-d3-isocyanate (Reagent) Hydrolysis Dimethylurea-d6 (Waste) MIC->Hydrolysis H2O Reaction (Slow) Product->N_Isomer S->N Migration (Thermodynamic)

Caption: Reaction pathway showing the critical pH dependency. Green path indicates the target synthesis; red dashed paths indicate failure modes (N-attack or rearrangement).[1]

Module 4: Purification & Analytics

Purification Strategy: Handling the Zwitterion

Standard reverse-phase (C18) chromatography is often ineffective because the polar zwitterion elutes in the void volume.

Recommended Method: HILIC or Ion-Pairing

  • Column: Amide-HILIC or C18 with Ion Pairing.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 6.0).[1][2]

    • B: Acetonitrile.[2]

  • Why pH 6.0? It keeps the product stable.[2] Avoid TFA (pH < 2) if possible, as strong acid can catalyze hydrolysis over time, though it is safer than base.[1][2]

Validation Criteria (Self-Validating System)
AnalyticExpected ResultFailure Indicator
1H NMR Methyl singlet at ~2.6-2.7 ppm (will be silent/broad if d3, check 13C or use H-MIC for pilot). Key: Alpha-proton shift.Doublet methyl signal (indicates N-H coupling from N-isomer).[1]
MS (ESI+) [M+H]+ = Calc. Mass + 3 Da (d3 label).[1][2][M+H]+ = Calc. Mass - 57 (Loss of MIC fragment in source).[1] Note: Soft ionization is required.[2]
Ellman’s Test Negative (No free thiol).[1][2]Positive (Yellow color) indicates incomplete reaction or hydrolysis.[1][2]

References

  • Pearson, P. G., et al. (1990).[1][2][3] S-(N-methylcarbamoyl)glutathione: A reactive metabolite of methyl isocyanate.[1][3][4]Biochemical and Biophysical Research Communications , 166(1), 245-250.[1][2] Link

  • Baillie, T. A., & Slatter, J. G. (1991).[1][2] Glutathione: A vehicle for the transport of chemically reactive metabolites.[2]Accounts of Chemical Research , 24(9), 264-270.[1][2] Link[1]

  • Wisnewski, A. V., et al. (2005).[1][2] Isocyanate-conjugated human lung proteins: A link between exposure and asthma.Chemical Research in Toxicology , 18(7), 1101-1107.[1][2] Link[1]

  • Cohen, S. M., et al. (1993).[1][2] Synthesis and characterization of isotopically-labelled cysteine- and glutathione conjugates of methylisocyanate.Journal of Labelled Compounds and Radiopharmaceuticals , 27(12), 1371-1382.[1][2][5] Link[1]

Sources

Troubleshooting

Addressing matrix effects in the quantification of S-(N-Methyl-d3-carbamoyl)-L-cysteine

Subject: Addressing Matrix Effects & Internal Standard Dynamics in LC-MS/MS Document ID: TS-SMCC-2024-02 Applicable Analytes: S-(N-Methylcarbamoyl)-L-cysteine (SMCC/MCAMA) and its deuterated analog (d3-SMCC).[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Matrix Effects & Internal Standard Dynamics in LC-MS/MS

Document ID: TS-SMCC-2024-02 Applicable Analytes: S-(N-Methylcarbamoyl)-L-cysteine (SMCC/MCAMA) and its deuterated analog (d3-SMCC).[1]

Executive Summary: The "Polarity Trap"

You are likely encountering quantification irregularities—such as non-linear calibration curves, poor reproducibility, or internal standard (IS) response variability—when analyzing S-(N-Methyl-d3-carbamoyl)-L-cysteine.

The core issue is Matrix Effect (ME) , specifically ion suppression, driven by the physicochemical nature of the molecule. SMCC is a mercapturic acid: highly polar, acidic, and hydrophilic. In standard Reverse Phase (RP) chromatography, it elutes early (near the void volume), exactly where urinary salts, creatinine, and unretained phospholipids co-elute.

This guide provides a diagnostic workflow to isolate these effects and specific protocols to resolve them, focusing on the behavior of the d3-labeled internal standard .

Diagnostic Workflow: Do I have a Matrix Problem?

Before changing your extraction method, you must map the ionization suppression zones in your chromatography. Do not rely solely on IS recovery; use Post-Column Infusion .

Protocol: Post-Column Infusion (PCI)[2]

Objective: Visualize exactly where matrix components suppress the signal of S-(N-Methyl-d3-carbamoyl)-L-cysteine.

  • Setup:

    • Syringe Pump: Infuse a neat solution of S-(N-Methyl-d3-carbamoyl)-L-cysteine (100 ng/mL) at 10 µL/min directly into the eluent flow after the column but before the MS source.

    • LC Method: Run your standard blank matrix (e.g., extracted urine) through the column using your current gradient.

  • Acquisition: Monitor the MRM transition for the d3-analyte (e.g., m/z 222.1

    
     165.1 in negative mode, or user-specific transition).
    
  • Analysis:

    • A flat baseline indicates no matrix effect.

    • Dips (Negative peaks): Indicate ion suppression (common with salts/phospholipids).

    • Peaks (Positive humps): Indicate ion enhancement.

Visualization of Workflow:

PCI_Workflow cluster_LC LC System cluster_Infusion Continuous Infusion Injector Injector (Blank Matrix) Column LC Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (d3-SMCC Standard) Syringe->Tee Constant Flow MS Mass Spectrometer (Monitor d3 MRM) Tee->MS Data Chromatogram (Observe Dips/Peaks) MS->Data

Figure 1: Post-Column Infusion setup to identify matrix suppression zones.

The "Deuterium Isotope Effect" Risk

A critical, often overlooked issue when using S-(N-Methyl-d3-carbamoyl)-L-cysteine is the Deuterium Isotope Effect .

  • The Science: Deuterium (

    
    H) is slightly more lipophilic than Hydrogen (
    
    
    
    H). In high-resolution Reverse Phase chromatography, deuterated standards can elute slightly earlier than the native (d0) analyte.
  • The Consequence: If your matrix suppression zone (identified in Step 2) is sharp, the d3-IS might elute outside the suppression window, while the native analyte elutes inside it (or vice versa).

  • Result: The IS fails to correct for the suppression, leading to calculated concentrations that are systematically biased.

Corrective Action:

  • Check Retention Times (RT): If

    
     min between d0 and d3, you must adjust your gradient to co-elute them perfectly or switch to a 
    
    
    
    C or
    
    
    N labeled standard (which does not suffer from RT shifts).

Strategic Solutions: Chromatography & Prep

If PCI confirms suppression, apply these solutions in order of increasing complexity.

Strategy A: Chromatographic Resolution (HILIC)

Why: SMCC is too polar for C18. It elutes in the void volume with salts. Action: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[2]

  • Column: Zwitterionic HILIC or Amide-HILIC.

  • Mobile Phase: High Acetonitrile (Organic) start, gradient to Aqueous.

  • Benefit: Retains polar mercapturic acids after the void volume, separating them from the salt front.

Strategy B: Sample Cleanup (SAX-SPE)

Why: Protein precipitation (PPT) leaves salts and phospholipids in the sample. Action: Use Strong Anion Exchange (SAX) Solid Phase Extraction. SMCC is acidic (carboxylic acid); it will bind to SAX while neutral interferences wash away.

Protocol: SAX-SPE for SMCC

  • Condition: Methanol followed by Water.

  • Load: Urine (pH adjusted to > 7.0 to ensure SMCC is negatively charged).

  • Wash 1: 50 mM Ammonium Acetate (removes neutrals).

  • Wash 2: Methanol (removes hydrophobic lipids).

  • Elute: 5% Formic Acid in Methanol (neutralizes the acid, releasing it from the anion exchanger).

Comparison of Approaches
FeatureProtein Precipitation (PPT)Dilute & ShootSAX-SPE (Recommended)
Throughput HighVery HighMedium
Matrix Removal Poor (Phospholipids remain)Low (Only dilutes)Excellent
Sensitivity MediumLowHigh (Concentrates sample)
Cost LowLowMedium
Suitability for SMCC High Risk (Co-elution)High Risk (Ion suppression)Best Practice

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Start Start: Poor Quantification of d3-SMCC PCI Perform Post-Column Infusion (PCI) Start->PCI Check_Suppression Is suppression observed at Analyte RT? PCI->Check_Suppression No_Suppression Check Calibration Range & Solubility Check_Suppression->No_Suppression No Yes_Suppression Is d3-IS RT == d0-Analyte RT? Check_Suppression->Yes_Suppression Yes RT_Shift Isotope Effect Detected. Switch to 13C-IS or Flatten Gradient Yes_Suppression->RT_Shift No (Shift > 0.1 min) RT_Match Matrix Effect Confirmed. Optimize Cleanup Yes_Suppression->RT_Match Yes (Co-elution) Optimization Switch to HILIC Column OR Implement SAX-SPE RT_Match->Optimization

Figure 2: Decision tree for troubleshooting matrix effects in SMCC analysis.

Frequently Asked Questions (FAQ)

Q1: Can I use Positive Mode ESI for this molecule? A: While SMCC has a nitrogen atom, it is an N-acetylated amino acid derivative (mercapturic acid). It ionizes far better in Negative Mode ESI (


 at m/z 219) due to the carboxylic acid group. If you must use Positive mode, ensure your mobile phase is acidic (0.1% Formic Acid) to protonate the nitrogen, but expect lower sensitivity compared to negative mode.

Q2: My d3-IS signal decreases over the duration of the run (drift). Why? A: This is likely source contamination rather than a specific matrix effect on the peak. Urine samples dirty the cone/capillary quickly.

  • Fix: Use a divert valve to send the first 1-2 minutes (salts) and the end of the gradient (phospholipids) to waste, directing only the analyte window to the MS.

Q3: Why does the CDC method use


C/

N instead of Deuterium?
A: The CDC method (Kenwood et al.) utilizes

C

-

N-MCAMA. This is specifically to avoid the retention time shift caused by deuterium (the isotope effect discussed in Section 3). Carbon-13 and Nitrogen-15 add mass without significantly altering the lipophilicity or retention time, ensuring the IS experiences the exact same matrix suppression as the analyte.

References

  • Kenwood, B. M., et al. (2021). Characterization of US population levels of urinary methylcarbamoyl mercapturic acid, a metabolite of N,N-dimethylformamide. Environmental Science and Pollution Research.[3]

  • Perico, A., Baglioni, S., & Bavazzano, P. (2004).[4] Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. (Standard Reference for Matrix Effect Protocols).

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Methylcarbamoyl Mercapturic Acid (MCAMA). (Method No: 6105.02).

Sources

Optimization

Technical Support Center: S-(N-Methyl-d3-carbamoyl)-L-cysteine Stability Guide

Welcome to the technical support guide for S-(N-Methyl-d3-carbamoyl)-L-cysteine. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for S-(N-Methyl-d3-carbamoyl)-L-cysteine. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this isotopically labeled compound. Given its structural similarity to other cysteine derivatives, understanding its stability profile is critical for generating reliable and reproducible experimental data.

S-(N-Methyl-d3-carbamoyl)-L-cysteine is a deuterated metabolite of N-methylformamide and dimethylformamide, often used as a stable isotope-labeled internal standard in quantitative mass spectrometry assays.[1][2] The integrity of such standards is paramount for accurate analysis. This guide is structured to address the most common stability challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of S-(N-Methyl-d3-carbamoyl)-L-cysteine.

Q1: What is the primary stability concern for S-(N-Methyl-d3-carbamoyl)-L-cysteine in solution?

The two primary stability concerns are rooted in its cysteine-like structure:

  • Oxidation: The sulfur atom is susceptible to oxidation. The most common oxidative pathway for cysteine derivatives is the formation of a disulfide-linked dimer. This process is readily catalyzed by trace metal ions, dissolved oxygen, and neutral or alkaline pH conditions.[3]

  • Hydrolysis: The S-carbamoyl bond (-S-CO-N-) is a thiocarbamate linkage, which can be susceptible to hydrolysis under strong acidic or alkaline conditions, breaking down the molecule into cysteine and N-methyl-d3-carbamic acid derivatives.

Q2: How does pH critically affect the stability of the compound?

pH is arguably the most critical factor in maintaining the stability of cysteine derivatives in aqueous solutions.

  • Acidic pH (Recommended): Solutions are significantly more stable at an acidic pH, ideally between 1.0 and 2.5.[3][4] At this pH, the sulfur atom is protonated, making it far less susceptible to oxidation.

  • Neutral to Alkaline pH (Caution): In neutral or alkaline environments, the thiol group can deprotonate to form a thiolate anion. This anion is highly reactive and prone to rapid oxidation.[3] This can lead to significant sample loss and the formation of degradants.

Q3: What are the recommended solvents for preparing stock solutions?

The choice of solvent depends on the intended use and storage duration:

  • For Immediate Use (Aqueous): Use deoxygenated, acidic buffers (e.g., 0.1% formic acid in water). It is crucial to prepare these solutions fresh whenever possible.[3]

  • For Short-Term Storage (Organic): Anhydrous organic solvents such as DMSO or DMF can be used for preparing concentrated stock solutions. These limit the presence of water and oxygen, slowing degradation. However, the stability in these solvents should be verified for your specific application.

  • For LC-MS Analysis: The mobile phase composition itself can be a good choice, for example, a mixture of acetonitrile and water with an acidic modifier like formic acid.

Q4: How should I store solutions of this compound?

Proper storage is essential to preserve the integrity of the compound:

  • General Best Practice: Always prepare solutions fresh.[3]

  • Short-Term (hours to days): Store solutions at 2-8°C in tightly sealed amber vials to protect from light, with the headspace purged with an inert gas like nitrogen or argon.[3]

  • Long-Term (weeks to months): For long-term storage, flash-freeze aliquots of the stock solution (preferably in an organic solvent like DMSO) and store at -80°C. Limit the number of freeze-thaw cycles, as this can introduce oxygen and moisture, accelerating degradation.

Q5: Can I expect degradation during sample preparation for LC-MS analysis, and how can I mitigate it?

Yes, degradation can occur during the analytical workflow. The period between sample preparation and injection is a high-risk window.

  • Mitigation Strategies:

    • Keep samples in a cooled autosampler (e.g., 4°C) throughout the analytical run.[5]

    • Minimize the time between sample preparation and analysis.

    • For complex biological matrices, consider derivatization of the thiol group with an alkylating agent like N-ethylmaleimide (NEM) to form a stable thioether, effectively "locking" the molecule and preventing oxidation during analysis.[6]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Problem: Inconsistent Analytical Results or Progressive Loss of Parent Compound Peak Area

This is the most common issue, often indicating compound degradation.

  • Potential Cause 1: Oxidation

    • Why it Happens: The presence of dissolved oxygen, metal ion catalysts, or a non-optimal pH can lead to the formation of the disulfide dimer or other oxidative products.[3]

    • Troubleshooting Steps:

      • Verify pH: Ensure your solvent or buffer system is acidic (pH < 4).

      • Deoxygenate Solvents: Before use, sparge aqueous solvents with nitrogen or argon for 15-20 minutes.

      • Add a Chelating Agent: Consider adding a small amount of EDTA (e.g., 0.1 mM) to your aqueous solutions to sequester metal ions that catalyze oxidation.[3]

      • Limit Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of trapped oxygen.

  • Potential Cause 2: Hydrolytic Cleavage

    • Why it Happens: The S-carbamoyl bond can be broken under harsh pH conditions (highly acidic or alkaline) or elevated temperatures.

    • Troubleshooting Steps:

      • Avoid pH Extremes: Do not use strong acids or bases (e.g., >1M HCl or NaOH) in your sample preparation unless required for a specific reaction, and even then, minimize exposure time.

      • Control Temperature: Avoid heating solutions containing the compound unless performing a forced degradation study. All steps should ideally be performed at room temperature or on ice.

Problem: Appearance of New, Unidentified Peaks in the Chromatogram

The appearance of new peaks is a clear sign of degradation or contamination.

  • Potential Cause 1: Disulfide Dimer Formation

    • How to Identify: This is the most likely degradation product. Look for a new peak with a mass corresponding to (2 * M - 2), where M is the mass of the parent compound. The dimer will likely be less polar and have a longer retention time on a reverse-phase HPLC column.

    • Confirmation: Prepare a fresh standard under ideal (acidic, deoxygenated) conditions and compare its chromatogram to the degraded sample.

  • Potential Cause 2: Hydrolysis Products

    • How to Identify: Hydrolysis would cleave the molecule. You may see peaks corresponding to the core L-cysteine structure or related fragments. This would require mass spectrometry to confirm the identity of the fragments.

  • Potential Cause 3: Intramolecular Cyclization

    • Why it Happens: While not directly reported for this specific molecule, related structures like N-terminal S-carbamoylmethyl-cysteine are known to undergo cyclization with a loss of ammonia (17 Da).[7][8] This highlights the potential reactivity of the carbamoyl moiety under certain conditions (e.g., heat, specific buffers).

    • How to Identify: This would be characterized by a peak with a mass of (M - 17.03). This is a less common pathway but should be considered if other possibilities are ruled out.

Section 3: Experimental Protocols & Data

Protocol 3.1: Recommended Procedure for Stock Solution Preparation (1 mg/mL)

This protocol is designed to maximize stability for immediate use and short-term storage.

  • Solvent Preparation: Prepare the solvent (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid). Degas the solvent by sparging with high-purity nitrogen gas for at least 15 minutes.

  • Weighing: Accurately weigh the desired amount of S-(N-Methyl-d3-carbamoyl)-L-cysteine in a clean, amber glass vial.

  • Dissolution: Under a gentle stream of nitrogen, add the degassed solvent to the solid compound. Vortex briefly until fully dissolved.

  • Storage: Tightly cap the vial, wrap the cap with parafilm to ensure an airtight seal, and store at 2-8°C, protected from light. For best results, use within 24-48 hours.

Protocol 3.2: General Workflow for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradants and validating that your analytical method is "stability-indicating."[9][10] The goal is to achieve 5-20% degradation of the parent compound.[10][11]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a relatively stable solvent, such as acetonitrile/water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Incubate the stock solution at 60°C.

    • Control: Keep one aliquot of the stock solution at 2-8°C, protected from light.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid/base hydrolysis samples, neutralize them with an equimolar amount of base/acid, respectively, before analysis.

  • Analysis: Analyze all samples by a suitable method (e.g., LC-MS) to determine the percentage of the parent compound remaining and to profile any new peaks that appear.

Table 3.1: Illustrative Stability of Cysteine Derivatives in Common Solvents

This table summarizes general stability trends for cysteine derivatives based on established chemical principles and literature.[3][12] Specific stability for S-(N-Methyl-d3-carbamoyl)-L-cysteine should be experimentally determined.

Solvent/ConditionpHTemperatureExpected Stability (Half-life)Primary Degradation Pathway
0.1 M HCl~125°CHigh (Days to Weeks)Slow Hydrolysis
0.1% Formic Acid (aq)~2.725°CHigh (Days)Very Slow Oxidation
Phosphate Buffered Saline (PBS)7.425°CLow (Hours)Rapid Oxidation
0.1 M NaOH~1325°CVery Low (Minutes to Hours)Rapid Oxidation & Hydrolysis
DMSO (anhydrous)N/A25°CModerate to HighSlow Oxidation (if moisture/air present)
Acetonitrile (anhydrous)N/A25°CModerate to HighMinimal

Section 4: Visualization of Key Processes

Diagram 4.1: Troubleshooting Workflow for Stability Issues

Caption: A step-by-step workflow for troubleshooting stability issues.

Diagram 4.2: Potential Degradation Pathways

G cluster_oxidation Oxidation Pathway parent S-(N-Methyl-d3-carbamoyl)-L-cysteine dimer Disulfide-linked Dimer parent->dimer O2, Metal Ions (Neutral/Alkaline pH) cysteine L-Cysteine parent->cysteine H2O (Strong Acid/Base) carbamate N-Methyl-d3-carbamic acid derivative

Sources

Troubleshooting

Technical Support Center: Isotopic Stability &amp; Deuterium Retention

Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist (Isotope Chemistry Division) Ticket ID: D-EXCH-PREV-001 Welcome to the Deuterium Stability Support Center. You are likely here because you are observin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist (Isotope Chemistry Division) Ticket ID: D-EXCH-PREV-001

Welcome to the Deuterium Stability Support Center.

You are likely here because you are observing signal loss in NMR , mass shifts in LC-MS , or unexpected metabolic data in your deuterated compounds.

Deuterium (


H) is a stable isotope, but its position on a molecule is not always permanent.[1][2] The "Deuterium Exchange" phenomenon occurs when a C-D or X-D bond breaks and reforms as X-H due to environmental protons (solvent, moisture, buffers).[1]

This guide is structured to troubleshoot and prevent this exchange across three critical phases: Storage , Analysis , and Biological Application .[1]

Module 1: Chemical Stability & Storage (The "Shelf" Phase)

Issue: My compound was


 D-labeled last week, but now shows significant H-incorporation after storage in solution.

Root Cause Analysis: The most common culprit is Acid-Catalyzed Keto-Enol Tautomerism . If your deuterium is located


 (alpha) to a carbonyl (ketone, aldehyde, ester), it is chemically "mobile" in the presence of trace acid.[1]
  • The Trap: Chloroform-d (

    
    ) is the standard NMR solvent, but it naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl)  (or DCl) upon exposure to light and oxygen. This trace acid catalyzes the exchange of your precious 
    
    
    
    -deuteriums with atmospheric moisture (
    
    
    ).
Troubleshooting Protocol: The "Silver Foil" Validation

Goal: Neutralize solvent acidity to prevent catalytic exchange.

  • Diagnosis: Check your

    
     bottle.[1][3] If it smells acrid or has no stabilizer, it is likely acidic.[1]
    
  • Immediate Action:

    • Filtration: Pass the solvent through a small plug of Basic Alumina immediately before dissolving your sample.

    • Scavenging: Add Silver Foil or Copper turnings to the storage vial. These metals scavenge the chloride ions from HCl decomposition, neutralizing the solution.

  • Self-Validating Step:

    • Dissolve a sensitive standard (e.g., Acetophenone-

      
      ) in your treated solvent.[1]
      
    • Run

      
      H-NMR at 
      
      
      
      and
      
      
      .[1]
    • Pass Criteria: Integration of the methyl peak remains

      
       H intensity.
      
Mechanism of Failure (Visualized)

The following diagram illustrates how trace acid facilitates the loss of Deuterium at the


-position.

KetoEnolExchange Keto_D Deuterated Ketone (R-CO-CD2-R) Enol Enol Intermediate (C=C-OH) Keto_D->Enol Protonation & Deprotonation (Slow) Acid Trace Acid (H+ from Solvent) Acid->Keto_D Keto_H Protiated Ketone (R-CO-CH2-R) (LABEL LOST) Enol->Keto_H Tautomerization with H source H2O Moisture (H2O) H2O->Enol Donates H

Caption: Acid-catalyzed tautomerization pathway allowing environmental protons (H) to displace Deuterium (D) at alpha-carbonyl positions.[4]

Module 2: Analytical Challenges (The "Measurement" Phase)

Issue: "I see the D-label in the solid state (IR), but it disappears instantly when I dissolve it for NMR."

FAQ: Is your Deuterium Labile or Non-Labile?

  • Labile (Exchangeable): D on Heteroatoms (-OD, -ND, -SD).[1] These exchange with protic solvents within milliseconds.[1]

  • Non-Labile (Fixed): D on Carbon (C-D).[1] These are generally stable unless activated (see Module 1).[1]

Data Table: Solvent Compatibility Guide

Functional GroupRisk LevelRecommended SolventForbidden Solvent
Alcohol (-OD) CriticalDMSO-

, Acetone-

, THF-

Methanol (

), Water (

)
Amine (-ND) CriticalDMSO-

,

Methanol, Ethanol,

(unless

desired)

-Carbonyl
Moderate

(Benzene), Acetone-

Acidic

, Protic solvents with high pH
Aromatic Ring LowAnyStrong Acids (Electrophilic Substitution)
Troubleshooting Protocol: The "Back-Exchange" Test

Goal: Confirm if signal loss is due to solvent exchange or synthesis failure.

  • Experiment: Dissolve your compound in DMSO-

    
      (anhydrous).
    
  • Observation:

    • If the signal appears: Your compound is intact, but the D was exchanging with your previous solvent.

    • If the signal is absent: The D was lost during synthesis/workup (see Module 4).

  • The "Shake" Validation:

    • Add 1 drop of

      
       to the DMSO tube.
      
    • Shake and re-run NMR.[1]

    • Result: If the peak vanishes/broadens, it is a Labile Heteroatom (OH/NH).[1] If it stays, it is a Carbon-Deuterium bond.[1]

Module 3: Biological Stability (The "In Vivo" Phase)

Issue: "My deuterated drug shows no improvement in half-life, or the D-label is found in body water."

Technical Insight: There is a difference between Metabolic Switching (enzymatic C-H cleavage) and Futile Exchange (chemical loss of D).[1]

  • Metabolic Stability (Desired): The C-D bond is stronger than C-H (

    
    ), slowing down CYP450 metabolism (Kinetic Isotope Effect).[1]
    
  • Futile Exchange (Undesired): Enzymes like isomerases or acidic environments in the gut wash out the D before metabolism occurs.

Decision Logic: In Vivo Failure Analysis

Use this flow to determine why your deuterated compound is failing in DMPK studies.

DMPK_Logic Start D-Drug shows no PK improvement Q1 Is D found in Urine/Plasma water? Start->Q1 Result_Yes YES: Futile Exchange Q1->Result_Yes High D2O levels Result_No NO: Metabolic Switching Q1->Result_No Intact Drug-H found Action_Exchange CAUSE: Chemical Instability (e.g., racemase, pH) SOL: Move D to non-enolizable site Result_Yes->Action_Exchange Action_Switch CAUSE: Pathway Shifting (CYP switches to non-D site) SOL: Deuterate secondary sites Result_No->Action_Switch

Caption: Logic flow for distinguishing between chemical loss of label (Futile Exchange) and metabolic pathway compensation (Metabolic Switching).

Key Reference: The FDA approval of Deutetrabenazine relied on placing deuterium on the methoxy groups, which are sites of rapid CYP2D6 metabolism, rather than labile positions [1][2].

Module 4: Synthesis & Workup (The "Creation" Phase)

Issue: Losing deuterium during the aqueous workup (extraction).

Protocol: The "Cold & Salty" Extraction If your D-label is somewhat acidic (


-carbonyl, terminal alkyne), aqueous washes at neutral pH can still cause exchange over time.[1]
  • Temperature Control: Perform all quenching and extractions at 0°C . Exchange rates drop significantly with temperature (Arrhenius equation).[1]

  • Ionic Strength: Use saturated NaCl (Brine) or Na2SO4 solution instead of pure water.[1]

    • Why? The "Salting Out" effect reduces the solubility of your organic compound in the aqueous phase, minimizing the contact time between your compound and the proton pool (

      
      ).
      
  • pH Buffering: Never use unbuffered water.[1]

    • If compound is acid-sensitive: Use Phosphate Buffer (pH 7.4).[1]

    • If compound is base-sensitive: Use Ammonium Chloride (pH ~5).[1]

References
  • Shao, L., & Hewitt, M. C. (2010).[1][5] The kinetic isotope effect in the search for deuterated drugs.[2][5][6] Drug News & Perspectives, 23(6), 398-404.[1][5]

  • Timmins, G. S. (2018).[1] Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE.

  • Zhan, M., et al. (2014).[1][7] A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst.[1][7] Journal of Labelled Compounds and Radiopharmaceuticals.

  • Englander, S. W., et al. (1996).[1] Mechanisms and uses of hydrogen exchange. Annual Review of Biophysics.

For further assistance, please verify your solvent acidity and consult the solvent compatibility table above.

Sources

Optimization

Enhancing chromatographic separation of S-(N-Methyl-d3-carbamoyl)-L-cysteine

This technical guide is designed for the advanced chromatographic optimization of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC). As a polar, zwitterionic cysteine adduct, this molecule presents unique challenges in rete...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for the advanced chromatographic optimization of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC). As a polar, zwitterionic cysteine adduct, this molecule presents unique challenges in retention, peak shape, and isotopic separation from its non-deuterated analog (d0-SMCC).

Core Directive: The "Polarity Paradox"

The central challenge with S-(N-Methyl-d3-carbamoyl)-L-cysteine is its high polarity. Standard C18 protocols often fail because the molecule elutes in the void volume (


), leading to massive ion suppression and non-reproducible quantitation. Furthermore, the deuterium labeling (

) induces a slight lipophilicity shift, potentially causing chromatographic resolution between the target and its internal standard—a phenomenon detrimental to accurate MS/MS quantitation.

Module 1: Column Selection & Retention Strategy

Q1: My d3-SMCC elutes in the void volume on a standard C18 column. How do I increase retention?

Diagnosis: "Phase Dewetting" or lack of hydrophobic interaction. Standard C18 chains collapse in highly aqueous mobile phases required to retain this polar analyte.

Solution: You must switch to a Polar-Embedded Reversed-Phase or a HILIC stationary phase.

FeatureOption A: Aqueous-Stable C18 (Recommended) Option B: HILIC (High Sensitivity)
Mechanism Hydrophobic interaction + Polar embedding to prevent pore collapse.Partitioning into water-enriched layer on silica surface.
Column Type Waters HSS T3, Phenomenex Kinetex Polar C18, or Agilent SB-Aq.ZIC-HILIC (Zwitterionic) or Amide-HILIC.
Mobile Phase 100% Aqueous compatible.[1][2][3] 0.1% Formic Acid or Ammonium Formate.High Organic (Start >90% ACN). Ammonium Acetate is critical.
Pros Robust, tolerates "dirty" urine/plasma matrices better.5-10x higher MS sensitivity (due to high organic desolvation).
Cons Lower sensitivity than HILIC.[4]Long equilibration times; sensitive to salt mismatch.

Protocol A (Aqueous C18):

  • Column: HSS T3 (

    
     mm, 1.8 µm).[5]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Hold 0% B for 1.5 min (trapping), then ramp to 95% B.

Q2: Why do I see "Peak Splitting" between my d3-Standard and d0-Analyte?

Diagnosis: Deuterium Isotope Effect . The C-D bond is shorter and less polarizable than the C-H bond. In Reversed-Phase (RP) chromatography, deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts. If the resolution is too high, they separate, causing integration timing errors.

Troubleshooting Steps:

  • Merge the Peaks: Intentionally degrade the separation efficiency slightly or change the selectivity.

  • Switch to HILIC: The isotope effect is often less pronounced or reversed in HILIC modes compared to high-efficiency C18.

  • Widen Integration Windows: Ensure your MRM windows cover both d3 and d0 elution times if they partially resolve.

Module 2: Peak Shape & Sensitivity Optimization

Q3: The peak tails significantly (As > 1.5). How do I fix this?

Diagnosis: Secondary interactions between the carbamoyl nitrogen/amine and residual silanols on the silica support.

Corrective Actions:

  • Buffer Strength: Increase Ammonium Acetate concentration to 10-20 mM. This masks silanol sites.

  • pH Adjustment:

    • Low pH (Formic Acid, pH ~2.5): Protonates silanols (Si-OH), reducing cation exchange. Good for C18.

    • Mid pH (Ammonium Acetate, pH 6.8): Keeps the carboxylic acid of cysteine deprotonated (

      
      ), increasing solubility and HILIC retention.
      
  • Temperature: Increase column temperature to 40°C or 50°C to improve mass transfer kinetics and sharpen peaks.

Q4: I am seeing signal suppression in urine samples. What is the fix?

Diagnosis: Co-elution with urinary salts and creatinine.

Workflow Visualization (Decision Tree):

G Start Signal Suppression Detected CheckRT Is Retention Time < 1.5 min? Start->CheckRT Matrix Matrix: Urine or Plasma? CheckRT->Matrix Yes (Co-eluting with salts) IonSource Switch Ionization Mode (ESI- to ESI+ or APCI) CheckRT->IonSource No (Late eluting interference) Dilute Dilute 1:10 with Mobile Phase A (Push salts to void) Matrix->Dilute Urine Precip Protein Precip + Phospholipid Removal Plate (Remove lipids) Matrix->Precip Plasma

Figure 1: Decision tree for troubleshooting signal suppression in polar metabolite analysis.

Module 3: Experimental Protocols

Protocol 1: HILIC Method for Maximum Sensitivity

Use this when detection limits are the priority (e.g., trace environmental exposure).

  • Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:ACN (pH 6.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Gradient:

    • 0-1 min: 99% B (Isocratic Hold - Critical for HILIC equilibration).

    • 1-6 min: Linear ramp to 60% B.

    • 6-8 min: Hold 60% B.

    • 8.1 min: Return to 99% B.

    • Re-equilibration: Must hold at 99% B for at least 4-5 minutes (approx 10 column volumes).

  • Injection Solvent: Must be high organic (e.g., 80% ACN). Injecting 100% aqueous sample will destroy peak shape in HILIC.

Protocol 2: Sample Preparation (Urine)

To prevent column fouling and suppression.

  • Aliquot: 100 µL Urine.

  • Internal Standard: Add 10 µL of d3-SMCC (10 µg/mL in ACN).

  • Dilution: Add 890 µL of Acetonitrile (for HILIC) or 0.1% Formic Acid (for Aqueous C18).

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer to vial. Note: For HILIC, this acts as a "dilute-and-shoot" with protein precipitation.

Summary of Chromatographic Parameters

ParameterRecommended SettingScientific Rationale
MRM Transition Precursor:

or

Product: Loss of carbamoyl group
Optimize polarity based on mobile phase pH. Positive mode often better for carbamoylated adducts.
Flow Rate 0.3 - 0.4 mL/minOptimal Van Deemter velocity for 1.8-2.7 µm particles.
Column Temp 40°CReduces viscosity, improves backpressure, sharpens peaks.
Needle Wash 50:50 MeOH:WaterPrevents carryover of polar sticky metabolites.

References

  • Perico, A., et al. (2004).[6] "Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. (Foundational text for HILIC mechanism). Link

  • Waters Corporation. "Retention and Separation of Polar Compounds using HSS T3 Columns." Application Note. Link

  • Käfferlein, H. U., et al. (2000). "Biological monitoring of workers exposed to N,N-dimethylformamide." International Archives of Occupational and Environmental Health. (Context for SMCC analysis). Link

Sources

Troubleshooting

Minimizing ion suppression for S-(N-Methyl-d3-carbamoyl)-L-cysteine analysis

Topic: Minimizing Ion Suppression for S-(N-Methyl-d3-carbamoyl)-L-cysteine Analysis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome to the Advanced Applications Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression for S-(N-Methyl-d3-carbamoyl)-L-cysteine Analysis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Applications Support Hub. You are likely here because you are observing signal instability, poor sensitivity, or quantitative bias in your LC-MS/MS analysis of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) or its non-deuterated analog.

As a polar, zwitterionic cysteine adduct, this molecule presents a classic "perfect storm" for ion suppression: it is too polar for standard C18 retention, forcing it into the void volume where salts and unretained matrix components (creatinine, unretained proteins) co-elute and quench ionization.

This guide moves beyond basic method development into specific troubleshooting for matrix effects (ME).

📊 Diagnostic Hub: What are you seeing?

Q1: My internal standard (d3-SMCC) response varies by >20% between samples, but my retention time is stable. Is this an injection error? A: Unlikely. This is the hallmark of Matrix Effect (Ion Suppression) . If your retention time (RT) is stable but absolute peak area fluctuates wildly between different urine or plasma lots, co-eluting matrix components are "stealing" charge in the ESI source.

  • The Mechanism: In the ESI droplet, high-concentration matrix components (like salts or phospholipids) occupy the surface of the droplet, preventing your analyte from entering the gas phase.

  • The Fix: You cannot "tune" your way out of this at the MS source. You must resolve the analyte from the matrix chromatographically (see Protocol A) or remove the matrix (see Protocol B).

Q2: I am using a C18 column, and my analyte elutes near the solvent front (k' < 1). Can I just use a weaker mobile phase? A: For this molecule, no . S-(N-Methylcarbamoyl)-L-cysteine is highly polar. On a C18 column, even at 100% aqueous conditions, it often fails to retain adequately (k' < 1.5). Eluting in the "void volume" (the first 1-2 minutes) guarantees co-elution with the highest concentration of ion suppressors.

  • Recommendation: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) immediately. This is not a suggestion; it is a requirement for robust quantitation of underivatized cysteine adducts.

Q3: Can I just dilute the urine/plasma (Dilute-and-Shoot) to stop suppression? A: Only if your sensitivity requirements allow it. Dilution (1:10 or 1:20) reduces matrix load linearly, but signal-to-noise (S/N) may drop if the analyte concentration is low.

  • The Limit: If you dilute 1:10 and your matrix effect improves (signal increases relative to dilution factor), you had suppression. If signal disappears, you are sensitivity-limited and must use Solid Phase Extraction (SPE).

🛠 Core Protocol A: Chromatographic Isolation (HILIC)

The most effective way to eliminate ion suppression for this analyte is to move it away from the suppression zone (the void).

Why HILIC? Reverse Phase (RP) relies on hydrophobicity. Your analyte is hydrophilic.[1][2] HILIC creates a water-rich layer on the surface of a polar stationary phase.[2][3][4] Analytes partition into this layer based on polarity.[2][5]

  • Result: Salts elute in the void (early), while your polar cysteine adduct retains and elutes later, in a cleaner region of the chromatogram.

Recommended Starting Conditions:

  • Column: Amide-HILIC or Zwitterionic-HILIC (e.g., BEH Amide, ZIC-HILIC). Do not use bare silica for this application as cysteine adducts can interact with silanols, causing tailing.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • Start: 90% B (High organic to retain polar compound).

    • Ramp to 60% B over 5 minutes.

    • Crucial: HILIC requires long re-equilibration. Allow 10-15 column volumes at initial conditions between injections.

🧪 Core Protocol B: Sample Preparation Strategy

If chromatography alone doesn't solve the suppression, you must clean the sample.

1. The "Dirty" Method: Protein Precipitation (PPT)
  • Pros: Cheap, fast.[6]

  • Cons: Removes proteins but leaves phospholipids and salts —the primary causes of ion suppression.

  • Verdict: Not recommended for trace analysis of SMCC unless combined with HILIC chromatography that resolves the phospholipids.

2. The "Gold Standard": Mixed-Mode Strong Anion Exchange (MAX/SAX)

Since S-(N-Methylcarbamoyl)-L-cysteine contains a carboxylic acid moiety, it is anionic at neutral/high pH.

  • Mechanism: Use a Mixed-Mode Anion Exchange cartridge.

    • Load sample at neutral pH (Analyte binds to anion exchange sites).

    • Wash with high organic/neutral pH (Removes neutrals/interferences).

    • Elute with acidic methanol (Protonates the acid, breaking the ionic bond).

  • Benefit: This removes all neutral matrix components and cationic interferences, drastically reducing ion suppression.

📉 Validation Workflow: The Post-Column Infusion (PCI) Experiment

Do not guess if you have suppression. Visualize it. This is the standard self-validating experiment for method development.

The Setup:

  • Infusion: Syringe pump infuses a steady stream of your standard (d3-SMCC) into the flow path after the column but before the MS source.

  • Injection: Inject a "blank" matrix sample (extracted urine/plasma) via the LC.[7]

  • Observation: Monitor the baseline of the infused standard.

    • Flat Baseline: No matrix effect.

    • Dip/Valley: Ion Suppression (Matrix components preventing ionization).[8]

    • Peak/Hill: Ion Enhancement.

Visualization of Logic (Graphviz)

IonSuppression_Troubleshooting Start Start: Low/Variable Signal for d3-SMCC CheckRT Check Retention Time (RT) Is k' < 1.5 (Void Volume)? Start->CheckRT SwitchHILIC Action: Switch to HILIC Column (Amide or ZIC phases) CheckRT->SwitchHILIC Yes (Early Elution) CheckPCI Perform Post-Column Infusion (PCI) Inject Blank Matrix CheckRT->CheckPCI No (Good Retention) SwitchHILIC->CheckPCI Re-evaluate ResultPCI Observe Baseline at RT of Analyte CheckPCI->ResultPCI Suppression Dip in Baseline? (Ion Suppression) ResultPCI->Suppression Yes Clean Flat Baseline? (No Suppression) ResultPCI->Clean No Sol_SPE Action: Implement Mixed-Mode SPE (Remove Phospholipids/Salts) Suppression->Sol_SPE Low Sensitivity Sol_Dilute Action: Dilute Sample (1:10) Check Sensitivity Suppression->Sol_Dilute High Sensitivity Avail CheckIS Check Internal Standard Purity (Isotope Exchange?) Clean->CheckIS Signal still variable?

Caption: Decision tree for diagnosing and resolving ion suppression in polar analyte analysis.

📊 Data Summary: Matrix Factor Calculation

To scientifically quantify the suppression, you must calculate the Matrix Factor (MF) according to EMA/FDA bioanalytical guidelines.

ParameterFormulaInterpretation
Absolute Matrix Factor (AMF)

< 1.0: Suppression> 1.0: Enhancement= 1.0: Clean
IS-Normalized MF

Close to 1.0: The IS is compensating correctly.Deviant: The IS and Analyte are suppressed differently (Co-elution mismatch).
Process Efficiency (PE)

Represents the total yield of the method (Extraction + Ionization).

Critical Note: If your IS-Normalized MF is between 0.85 and 1.15, your method is valid, even if absolute suppression exists. The d3-IS is doing its job. If the IS-Normalized MF varies significantly between patients, your IS is not co-eluting perfectly with the analyte, or the suppression is so severe it is saturating the detector response.

🔗 References
  • FDA Bioanalytical Method Validation Guidance Guidance for Industry: Bioanalytical Method Validation (2018). [Link]

  • Post-Column Infusion Methodology Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. [Link]

  • HILIC for Polar Metabolites Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. [Link]

  • Analysis of Mercapturic Acids (SMCC/AMCC) Schettgen, T., et al. (2008). Validated method for the determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in human urine. [Link][9]

Sources

Optimization

Purification strategies for crude S-(N-Methyl-d3-carbamoyl)-L-cysteine product

Current Status: Online | Tier 3 Support (Senior Scientist Level) Subject: Purification and Handling Strategies for Crude S-(N-Methyl-d3-carbamoyl)-L-cysteine (S-NMC-d3) Ticket Context: User is experiencing low yields, de...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier 3 Support (Senior Scientist Level)

Subject: Purification and Handling Strategies for Crude S-(N-Methyl-d3-carbamoyl)-L-cysteine (S-NMC-d3) Ticket Context: User is experiencing low yields, degradation, or co-elution during the isolation of this isotopically labeled metabolite standard.

Executive Summary & Molecule Profile

Molecule: S-(N-Methyl-d3-carbamoyl)-L-cysteine Structure: HOOC-CH(NH₂)-CH₂-S-C(O)-NH-CD₃ Critical Characteristic: This is a thiocarbamate (S-linked) . Unlike N-linked carbamates, the S-C(O) bond has high acyl-transfer potential. The "Ticking Clock": At pH > 6.0, this molecule undergoes rapid S-to-N intramolecular acyl migration or cyclization to form a hydantoin/thiazine derivative. Primary Directive: Maintain acidic conditions (pH 2.0–4.0) throughout all purification steps.

Module 1: Chemical Stability & Pre-Purification Handling

User Question: My crude reaction mixture turned cloudy and the product mass is missing from LC-MS. What happened?

Diagnosis: You likely exposed the crude mixture to basic conditions or allowed it to sit in aqueous buffer too long, leading to S-to-N migration or cyclization .

The Degradation Mechanism (The "Hydantoin Shift")

Under neutral-to-basic conditions, the free amine (N-terminus) of the cysteine backbone attacks the carbonyl of the S-carbamoyl group. This results in the formation of a cyclic intermediate or the thermodynamically stable N-carbamoyl isomer, neither of which is your target.

Protocol 1.1: Quenching & Stabilization

  • Quench Immediately: If synthesized via Methyl-d3-isocyanate (MIC-d3), quench the reaction with 0.1% Trifluoroacetic Acid (TFA) or 1M Acetic Acid immediately upon consumption of starting material.

  • Temperature Control: Keep all solutions at 4°C. The activation energy for the S-to-N shift is accessible at room temperature.

  • Solvent Exchange: Do not store the crude in DMSO or DMF for extended periods, as these polar aprotic solvents can accelerate nucleophilic attack even at neutral apparent pH.

Module 2: Purification Strategies (Decision Matrix)

User Question: Should I use Flash Chromatography or Prep-HPLC?

Recommendation: Use Prep-HPLC with acidic modifiers. Silica flash chromatography usually requires methanol/DCM gradients that are difficult to buffer effectively, leading to on-column degradation.

Visual Guide: Purification Workflow

PurificationStrategy Start Crude S-NMC-d3 Mixture CheckPurity Check Crude Purity (LC-MS) Start->CheckPurity HighImpurity High Salts/ reactants? CheckPurity->HighImpurity SPE Solid Phase Extraction (C18) Wash: 0.1% TFA/H2O Elute: 20% ACN/0.1% TFA HighImpurity->SPE Yes (Desalting) PrepHPLC Prep-HPLC (C18-AQ) Mobile Phase: H2O/ACN + 0.1% Formic Acid HighImpurity->PrepHPLC No (Direct Inject) SPE->PrepHPLC Lyophilization Lyophilization (Keep < -40°C) PrepHPLC->Lyophilization Final Final Product Store -80°C Lyophilization->Final

Caption: Workflow prioritizing acid stability. SPE is recommended only if crude contains high salt loads that might crash the Prep-HPLC.

Module 3: Detailed Chromatographic Protocol

User Question: I am seeing peak splitting on my C18 column. Is it an isomer?

Diagnosis: It is likely not an isomer but a dewetting issue or zwitterionic interaction . Cysteine derivatives are highly polar. Standard C18 columns may suffer from "phase collapse" in highly aqueous conditions.

Protocol 3.1: The "Acid-Lock" HPLC Method Use a column capable of 100% aqueous stability (C18-AQ or Polar-Embedded C18).

ParameterSetting / SpecificationReason
Column C18-AQ (e.g., YMC-Triart or Phenomenex Luna Omega Polar)Prevents phase collapse in 95%+ water.
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)CRITICAL: Maintains pH ~2.5 to prevent S->N migration.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH (MeOH can cause transesterification).
Gradient 0-5% B (0-5 min), 5-30% B (5-20 min)Compound is very polar; elutes early.
Flow Rate Optimized for column (e.g., 15-20 mL/min for 20mm ID)
Detection UV 210 nm & MS (ESI+)Carbamoyl group has weak UV; MS is required for d3 confirmation.

Technical Note on Ion Pairing: If retention is still too low (


), switch Mobile Phase A to 10 mM Ammonium Formate (pH 3.0) . Do not use Ammonium Bicarbonate (pH 8), as this will destroy the product.
Module 4: Troubleshooting Common Failure Modes

User Question: My mass spectrum shows a peak at [M-17]. What is this?

Diagnosis: This is the Cyclized Thiazine Impurity .

  • Mechanism: The amine attacks the carbamoyl, losing ammonia (NH₃, mass 17).

  • Cause: The sample sat in the autosampler at room temperature or the pH was not acidic enough.

User Question: I see the mass for the product, but it's not sticking to the column.

Diagnosis: "Dead Volume Elution."

  • Solution: Your crude sample solvent is too strong. If you dissolved the crude in 100% DMSO or 50% ACN, the product will travel with the solvent front.

  • Fix: Dilute the crude sample with 0.1% aqueous Formic Acid until the organic content is <5% before injection.

Visual Guide: Impurity Identification

ImpurityPathways Target S-(N-Methyl-d3-carbamoyl)-L-cysteine (Target) Base Basic pH / Heat Target->Base Impurity1 N-Carbamoyl Isomer (S->N Migration) Same Mass, Different RT Base->Impurity1 Migration Impurity2 Cyclic Thiazine/Hydantoin [M-17 Da] (Loss of NH3) Base->Impurity2 Cyclization

Caption: Degradation pathways triggered by basic pH. The M-17 peak is a definitive marker of cyclization.

Module 5: Final Isolation (Lyophilization)

User Question: Can I rotovap the fractions?

Recommendation: No. Rotary evaporation involves heating (water bath > 30°C), which accelerates degradation.

Protocol 5.1: Safe Isolation

  • Pool Fractions: Combine pure fractions immediately into a vessel on ice.

  • Flash Freeze: Use liquid nitrogen to freeze the combined fractions.

  • Lyophilize: Freeze-dry for 24-48 hours.

    • Tip: Ensure the lyophilizer vacuum is strong (< 100 mTorr) to sublime the ice/acid mixture effectively.

    • Result: You should obtain a white, fluffy powder (likely the formate or trifluoroacetate salt).

  • Storage: Store at -80°C. S-carbamoyl compounds have a limited shelf life even in solid state due to moisture absorption.

References
  • Pearson, P. G., et al. (1990). "S-(N-methylcarbamoyl)glutathione: A reactive metabolite of methyl isocyanate."[1] Biochemical and Biophysical Research Communications. Link (Demonstrates the reactivity and synthesis of S-carbamoyl thioesters).

  • Lippincott, J., & Apostol, I. (1999).[2] "Carbamylation of cysteine: a potential artifact in peptide mapping."[2] Analytical Biochemistry. Link (Establishes the pH instability of S-carbamoyl cysteine and the S->N shift).

  • Wisniewski, J. R., et al. (2002). "Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da."[3][4] Journal of Proteome Research. Link (Mechanistic detail on the cyclization/mass loss phenomenon).

  • Sielc Technologies. "HPLC Method for Analysis of Cysteine and Cystine." Link (Reference for mixed-mode/acidic separation of cysteine derivatives).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to S-(N-Methyl-d3-carbamoyl)-L-cysteine and its Non-labeled Analog for Bioanalytical Applications

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of liquid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth technical comparison of S-(N-Methyl-d3-carbamoyl)-L-cysteine and its non-labeled analog, S-(N-Methylcarbamoyl)-L-cysteine. We will explore their synthesis, physicochemical properties, and performance as internal standards, supported by experimental data and established scientific principles.

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of regulated bioanalysis, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from extraction and sample handling to chromatographic separation and mass spectrometric detection. This mimicry allows for the correction of variability that can be introduced at any of these stages. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard". By replacing one or more atoms with their heavier, stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), a SIL-IS is chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

S-(N-Methylcarbamoyl)-L-cysteine is a metabolite of interest in various toxicological and pharmacological studies. Its accurate quantification is crucial for understanding the exposure and metabolic fate of parent compounds. The use of its deuterated analog, S-(N-Methyl-d3-carbamoyl)-L-cysteine, where the three hydrogen atoms of the N-methyl group are replaced by deuterium, offers significant advantages in bioanalytical method development and validation.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of hydrogen with deuterium results in a negligible change in the physicochemical properties of the molecule, which is a key advantage of SIL internal standards. The table below summarizes the key properties of S-(N-Methyl-d3-carbamoyl)-L-cysteine and its non-labeled counterpart.

PropertyS-(N-Methylcarbamoyl)-L-cysteineS-(N-Methyl-d3-carbamoyl)-L-cysteine
Molecular Formula C₅H₁₀N₂O₃SC₅H₇D₃N₂O₃S
Molecular Weight 178.21 g/mol 181.23 g/mol
Exact Mass 178.0412 g/mol 181.0601 g/mol
Isotopic Purity N/ATypically >98%
Chemical Structure

The key difference lies in the molecular weight, with the deuterated analog being approximately 3 Da heavier. This mass difference is ideal for preventing isotopic cross-talk in most mass spectrometers.

Synthesis and Isotopic Labeling

The synthesis of S-(N-Methylcarbamoyl)-L-cysteine and its deuterated analog can be achieved through several routes. A common approach involves the reaction of L-cysteine with an appropriate isocyanate.

Synthesis of S-(N-Methylcarbamoyl)-L-cysteine:

A general synthetic scheme involves the reaction of L-cysteine with methyl isocyanate in a suitable solvent system. The thiol group of cysteine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the S-carbamoyl linkage.

Synthesis of S-(N-Methyl-d3-carbamoyl)-L-cysteine:

The introduction of the deuterium label is achieved by using deuterated methyl isocyanate (CD₃NCO) in the same reaction scheme. The availability of high-purity deuterated starting materials is crucial for ensuring high isotopic enrichment of the final product.

Synthesis cluster_non_labeled Non-labeled Synthesis cluster_labeled Deuterated Synthesis L_cysteine1 L-Cysteine product1 S-(N-Methylcarbamoyl)-L-cysteine L_cysteine1->product1 + methyl_isocyanate Methyl Isocyanate (CH₃NCO) methyl_isocyanate->product1 L_cysteine2 L-Cysteine product2 S-(N-Methyl-d3-carbamoyl)-L-cysteine L_cysteine2->product2 + d3_methyl_isocyanate N-Methyl-d3-isocyanate (CD₃NCO) d3_methyl_isocyanate->product2

Synthetic routes for labeled and non-labeled compounds.

Bioanalytical Performance: A Comparative Analysis

The true value of a SIL internal standard is realized in its performance within a validated bioanalytical method. Here, we present a comparative analysis based on a typical LC-MS/MS workflow for the quantification of S-(N-Methylcarbamoyl)-L-cysteine in human plasma.

Experimental Workflow

The following diagram illustrates a standard bioanalytical workflow for the extraction and analysis of the analyte from a biological matrix.

Bioanalytical_Workflow plasma Plasma Sample is_addition Addition of Internal Standard (S-(N-Methyl-d3-carbamoyl)-L-cysteine) plasma->is_addition extraction Protein Precipitation (e.g., with acetonitrile) is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Metabolic_Pathway parent S-(N-Methylcarbamoyl)-L-cysteine metabolite N-demethylated metabolite parent->metabolite Metabolism (kH) parent_d3 S-(N-Methyl-d3-carbamoyl)-L-cysteine metabolite_d3 N-demethylated metabolite (d0) parent_d3->metabolite_d3 Metabolism (kD) kH > kD

Potential kinetic isotope effect on N-demethylation.

Conclusion and Recommendations

The use of S-(N-Methyl-d3-carbamoyl)-L-cysteine as an internal standard for the quantification of S-(N-Methylcarbamoyl)-L-cysteine offers clear and significant advantages over a non-labeled structural analog. Its chemical and physical near-identity to the analyte ensures superior performance in terms of accuracy, precision, and mitigation of matrix effects. This leads to more reliable and robust bioanalytical data, which is essential for regulatory submissions and critical decision-making in drug development.

For any bioanalytical method development, the use of a stable isotope-labeled internal standard should be the first consideration. The initial investment in the synthesis of a deuterated analog like S-(N-Methyl-d3-carbamoyl)-L-cysteine is often outweighed by the benefits of improved data quality and reduced method development time. The principles and data presented in this guide strongly support the adoption of S-(N-Methyl-d3-carbamoyl)-L-cysteine for the accurate and precise quantification of its non-labeled counterpart in complex biological matrices.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • White, J. T., et al. (2014). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 6(16), 2183-2194.
  • Penner, N., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2439–2448. [Link]

  • Lu, Y., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Biomedical Chromatography, 25(4), 427-431. [Link]

  • Kalgutkar, A. S., et al. (1998). Synthesis of peptides containing S-(N-alkylcarbamoyl)cysteine residues, metabolites of N-alkylformamides in rodents and in humans. The Journal of Organic Chemistry, 63(23), 8448-8456. [Link]

  • Friedman, M. (1977). Mass spectra of cysteine derivates. Advances in Experimental Medicine and Biology, 86A, 713-726. [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using S-(N-Methyl-d3-carbamoyl)-L-cysteine

In the landscape of pharmaceutical development, the integrity of bioanalytical data is paramount. The decisions regarding the safety and efficacy of new drug candidates hinge on the accuracy and reliability of concentrat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of bioanalytical data is paramount. The decisions regarding the safety and efficacy of new drug candidates hinge on the accuracy and reliability of concentration measurements of drugs and their metabolites in biological matrices.[1][2] This guide provides an in-depth technical comparison and workflow for the cross-validation of analytical methods, with a specific focus on the utility of S-(N-Methyl-d3-carbamoyl)-L-cysteine as a stable isotope-labeled (SIL) internal standard.

This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the consistency and reliability of bioanalytical data across different methods, instruments, or laboratories. We will delve into the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Critical Role of S-(N-Methyl-d3-carbamoyl)-L-cysteine in Bioanalysis

S-(N-Methyl-d3-carbamoyl)-L-cysteine is a deuterated analogue of S-(N-Methylcarbamoyl)-L-cysteine, a metabolite of hepatotoxic formamides like N-methylformamide and dimethylformamide.[3] In modern bioanalytical workflows, particularly those employing liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are the gold standard.[4] The use of a SIL internal standard, such as S-(N-Methyl-d3-carbamoyl)-L-cysteine, is crucial as it mimics the analyte of interest throughout sample extraction, purification, and ionization, thereby correcting for variability and matrix effects.[4][5]

The inherent reactivity of the thiol group in cysteine and its derivatives presents a significant analytical challenge, often leading to instability and the formation of disulfides.[6] To counteract this, derivatization techniques are commonly employed to stabilize the thiol group prior to analysis.[6][7][8] The choice of derivatizing agent and the reaction conditions are critical parameters that can differ between analytical methods, necessitating a robust cross-validation to ensure data comparability.

The Imperative of Cross-Validation

Cross-validation is the process of comparing the performance of two or more bioanalytical methods to ensure that they provide equivalent results for a given analyte in a specific matrix.[9][10] This becomes essential in several scenarios:

  • Method Transfer: When an analytical method is transferred between laboratories.

  • Method Modification: When significant changes are made to a validated method.

  • Use of Different Platforms: When data from different analytical platforms (e.g., different types of mass spectrometers) need to be compared.

  • Long-term Studies: When a long-duration clinical trial requires the use of different batches of reagents or new equipment over time.

Regulatory bodies like the FDA and the ICH have established clear guidelines for bioanalytical method validation, including the requirements for cross-validation.[11][12] The ICH M10 guideline, for instance, provides a harmonized approach to bioanalytical method validation, ensuring global consistency in data quality.[1][2][11][13]

A Practical Guide to Cross-Validation: A Hypothetical Case Study

Let us consider a scenario where a validated LC-MS/MS method for the quantification of a cysteine-containing metabolite is being transferred from a research and development lab (Lab A) to a contract research organization (CRO) (Lab B). Lab B utilizes a different model of mass spectrometer. S-(N-Methyl-d3-carbamoyl)-L-cysteine is used as the internal standard in both methods.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Comparison QC_Samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Spike_IS Spike with S-(N-Methyl-d3-carbamoyl)-L-cysteine (Internal Standard) QC_Samples->Spike_IS Derivatization_A Method A: Derivatization (e.g., N-ethylmaleimide) Spike_IS->Derivatization_A Derivatization_B Method B: Derivatization (e.g., Iodoacetamide) Spike_IS->Derivatization_B Extraction_A Method A: Sample Extraction (e.g., Protein Precipitation) Derivatization_A->Extraction_A Extraction_B Method B: Sample Extraction (e.g., Solid-Phase Extraction) Derivatization_B->Extraction_B LCMS_A Analyze with Method A (Lab A - UPLC-MS/MS System 1) Extraction_A->LCMS_A LCMS_B Analyze with Method B (Lab B - HPLC-MS/MS System 2) Extraction_B->LCMS_B Data_Comparison Compare Results: - Accuracy - Precision - Linearity LCMS_A->Data_Comparison LCMS_B->Data_Comparison Acceptance Acceptance Criteria Met? Data_Comparison->Acceptance

Caption: A generalized workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols
  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 10 µL of S-(N-Methyl-d3-carbamoyl)-L-cysteine internal standard solution (1 µg/mL in methanol).

    • Add 20 µL of 100 mM N-ethylmaleimide in acetonitrile.

    • Vortex for 30 seconds.

    • Incubate at room temperature for 15 minutes.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject 5 µL onto a UPLC system coupled with a triple quadrupole mass spectrometer.

    • Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Monitor the transitions for the NEM-derivatized analyte and the internal standard using multiple reaction monitoring (MRM).

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 10 µL of S-(N-Methyl-d3-carbamoyl)-L-cysteine internal standard solution (1 µg/mL in methanol).

    • Add 25 µL of 200 mM iodoacetamide in 50 mM ammonium bicarbonate buffer (pH 8.0).

    • Vortex for 30 seconds.

    • Incubate in the dark at 37°C for 30 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 5% methanol in water.

    • Elute the analyte and internal standard with 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject 10 µL onto an HPLC system coupled with a different model of triple quadrupole mass spectrometer.

    • Employ a C18 column and a gradient elution profile similar to Method A, but with adjusted flow rates and gradient times suitable for the HPLC system.

    • Monitor the MRM transitions for the IAM-derivatized analyte and the internal standard.

Data Presentation and Comparison

The core of the cross-validation lies in the direct comparison of the data generated by both methods. According to the ICH Q2(R1) guideline, key validation parameters to consider are accuracy, precision, specificity, linearity, range, and robustness.[14][15][16] For cross-validation, the focus is primarily on ensuring comparable accuracy and precision.

Table 1: Comparison of Quality Control (QC) Sample Results

QC LevelNominal Conc. (ng/mL)Method A (n=6) Mean Conc. (ng/mL)Method A Accuracy (%)Method A Precision (%CV)Method B (n=6) Mean Conc. (ng/mL)Method B Accuracy (%)Method B Precision (%CV)
Low5.04.998.04.55.1102.05.2
Medium50.051.2102.43.149.599.03.8
High400.0395.898.92.5408.2102.12.9

Table 2: Statistical Comparison of Results

QC LevelMean Difference (Method A - Method B) (ng/mL)% DifferencePaired t-test (p-value)
Low-0.2-4.0> 0.05
Medium1.73.4> 0.05
High-12.4-3.1> 0.05

The acceptance criteria for cross-validation are typically that the mean concentration of the QC samples from the comparator method should be within ±20% of the nominal concentration, and the precision should not exceed 20% CV. The results in Table 1 indicate that both methods meet these criteria. The statistical analysis in Table 2 further supports the comparability of the two methods, with no significant difference observed between the results.

Causality Behind Experimental Choices
  • Choice of Internal Standard: S-(N-Methyl-d3-carbamoyl)-L-cysteine is chosen due to its structural similarity and identical physicochemical properties to the analyte, ensuring it tracks the analyte's behavior during sample processing and analysis. The stable isotope label provides the necessary mass shift for distinct detection by the mass spectrometer without altering its chemical behavior.

  • Derivatization: The thiol group of cysteine is highly reactive and prone to oxidation. Derivatization with alkylating agents like NEM or IAM creates a stable thioether bond, preventing disulfide formation and improving chromatographic performance and ionization efficiency. The choice between NEM and IAM might be dictated by factors such as reaction kinetics, specificity, and compatibility with the overall analytical workflow.

  • Chromatographic and Mass Spectrometric Conditions: The specific UPLC and HPLC conditions are optimized to achieve adequate separation of the analyte from potential interferences in the biological matrix. The mass spectrometer is tuned to selectively and sensitively detect the derivatized analyte and internal standard.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring the consistency and reliability of bioanalytical data, particularly in the context of multi-site studies and long-term drug development programs. The use of a robust stable isotope-labeled internal standard, such as S-(N-Methyl-d3-carbamoyl)-L-cysteine, is instrumental in achieving accurate and precise quantification of challenging analytes like cysteine-containing metabolites.

By adhering to the principles outlined in regulatory guidelines such as ICH M10 and Q2(R1), and by systematically comparing key performance parameters, researchers can confidently establish the equivalence of different analytical methods. This ensures the integrity of the data that underpins critical decisions in the journey of a new therapeutic from the laboratory to the clinic.

References

  • ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2022, July 25). European Medicines Agency. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, May 24). International Council for Harmonisation. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. (2024, January). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). ECA Academy. Retrieved from [Link]

  • Key ICH Method Validation Parameters to Know. (2023, August 25). Altabrisa Group. Retrieved from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). International Council for Harmonisation. Retrieved from [Link]

  • Best practices for cysteine analysis. (2023). Science Exploration Press. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Jones, D. P., et al. (2011). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Redox Biology, 1(1), 64-69.
  • S-(N-Methyl-d3-carbamoyl)-L-cysteine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Xia, Y., et al. (2003). A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 251-261.
  • Bioanalytical Method Validation. (2013, September). U.S. Food and Drug Administration. Retrieved from [Link]

  • New FDA Guidance on Bioanalytical Method Validation. (n.d.). Kymos. Retrieved from [Link]

  • Ohtsu, I., et al. (2019).

Sources

Validation

A Senior Application Scientist's Guide to Internal Standard Selection: The Case of S-(N-Methyl-d3-carbamoyl)-L-cysteine

For researchers, clinical chemists, and toxicologists engaged in the precise quantification of exposure biomarkers, the choice of an appropriate internal standard is a critical decision that profoundly impacts the accura...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical chemists, and toxicologists engaged in the precise quantification of exposure biomarkers, the choice of an appropriate internal standard is a critical decision that profoundly impacts the accuracy and reliability of analytical data. This guide provides an in-depth comparison of S-(N-Methyl-d3-carbamoyl)-L-cysteine as an internal standard, juxtaposed with other viable alternatives for the bioanalysis of its unlabeled counterpart, S-(N-Methylcarbamoyl)-L-cysteine. The latter serves as a crucial biomarker for assessing exposure to the highly toxic industrial chemical, methyl isocyanate (MIC).

Our discussion is grounded in the principles of bioanalytical method validation, emphasizing the importance of mitigating matrix effects, ensuring analytical accuracy and precision, and maintaining the overall robustness of the method. We will delve into the rationale behind experimental choices and present supporting data to guide you in selecting the most suitable internal standard for your specific application.

The Critical Role of Internal Standards in Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variations in sample preparation, injection volume, and, most notably, matrix effects. Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting endogenous components of the biological matrix, are a significant source of analytical variability.

An ideal internal standard (IS) is a compound that is added to all samples, calibrators, and quality controls at a constant concentration. It should mimic the analytical behavior of the analyte of interest as closely as possible, thereby compensating for any variations that may occur during the analytical workflow. The use of a suitable internal standard is, therefore, not just a recommendation but a necessity for robust and reliable quantitative bioanalysis.

S-(N-Methyl-d3-carbamoyl)-L-cysteine: The Stable Isotope-Labeled Internal Standard

The gold standard for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) analog of the analyte.[1] S-(N-Methyl-d3-carbamoyl)-L-cysteine is a deuterated form of the analyte, S-(N-Methylcarbamoyl)-L-cysteine. The incorporation of three deuterium atoms on the N-methyl group results in a mass shift of +3 Da, allowing for its simultaneous detection with the unlabeled analyte by the mass spectrometer without spectral overlap.

Advantages of S-(N-Methyl-d3-carbamoyl)-L-cysteine:
  • Physicochemical Similarity: Being chemically identical to the analyte, S-(N-Methyl-d3-carbamoyl)-L-cysteine exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. This close similarity ensures the most effective compensation for matrix effects.

  • Co-elution with the Analyte: The deuterated internal standard co-elutes with the native analyte, meaning it experiences the same degree of ion suppression or enhancement at the same point in time, leading to a more accurate and precise analyte-to-IS response ratio.[2]

  • Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy and precision of the analytical method, as demonstrated in numerous validated bioanalytical assays.[3][4]

Potential Considerations with Deuterium Labeling:

While deuterium labeling is a widely accepted and effective strategy, it is not without potential pitfalls that a discerning scientist must consider:

  • Isotopic Exchange: Deuterium atoms, particularly those attached to heteroatoms (O, N, S), can sometimes undergo back-exchange with protons from the solvent, leading to a loss of the isotopic label and a decrease in the internal standard's concentration. However, the deuterium atoms in S-(N-Methyl-d3-carbamoyl)-L-cysteine are on a methyl group, which are generally stable and not prone to exchange.

  • Chromatographic Shift (Isotope Effect): In some instances, the replacement of hydrogen with deuterium can lead to a slight change in the molecule's physicochemical properties, resulting in a small shift in chromatographic retention time.[5] If this shift is significant, the internal standard may not experience the exact same matrix effect as the analyte, potentially compromising the accuracy of quantification. Careful chromatographic optimization is necessary to ensure co-elution.

  • Cost and Availability: The synthesis of SIL internal standards can be complex and expensive, which may be a limiting factor for some laboratories.

Alternative Internal Standards for S-(N-Methylcarbamoyl)-L-cysteine Analysis

While a SIL-IS is the preferred choice, its availability or cost may necessitate the consideration of alternative internal standards. The selection of an alternative should be guided by a thorough evaluation of its ability to mimic the analyte's behavior.

Heavy Atom-Labeled Internal Standards (e.g., ¹³C, ¹⁵N)

Internal standards labeled with heavy atoms like carbon-13 (¹³C) or nitrogen-15 (¹⁵N) are often considered superior to their deuterated counterparts.[6]

Advantages over Deuterated Standards:

  • No Isotopic Exchange: ¹³C and ¹⁵N labels are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange with the surrounding environment.

  • Negligible Isotope Effect: The mass difference between ¹²C and ¹³C or ¹⁴N and ¹⁵N is smaller in proportion to the total molecular weight compared to the H/D difference. This results in a negligible chromatographic isotope effect, ensuring true co-elution with the analyte.[5]

  • Cleaner Mass Spectra: The natural abundance of ¹³C is approximately 1.1%, which can sometimes lead to a small M+1 peak for the unlabeled analyte. However, this is generally manageable, and the mass spectra of ¹³C-labeled standards are often "cleaner" with less isotopic contribution from the unlabeled analyte compared to some deuterated standards.

Disadvantages:

  • Higher Cost: The synthesis of ¹³C or ¹⁵N-labeled compounds is typically more complex and expensive than deuteration.[7]

Structural Analogs

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. The selection of a suitable structural analog is a critical process that requires careful consideration of its chemical properties.[8]

Selection Criteria for a Structural Analog IS:

  • Similar Chemical Structure: The analog should possess the same core structure and functional groups as the analyte to ensure similar extraction and chromatographic behavior.

  • Similar Ionization Efficiency: The analog should ionize similarly to the analyte in the mass spectrometer source to be equally affected by matrix effects.

  • Chromatographic Resolution: The analog should be chromatographically resolved from the analyte to avoid isobaric interference.

Example of a Potential Structural Analog:

For S-(N-Methylcarbamoyl)-L-cysteine, a potential structural analog could be S-(N-Ethyl carbamoyl)-L-cysteine. The addition of a methylene group would provide a +14 Da mass difference and likely similar chromatographic and ionization properties.

Advantages:

  • Lower Cost and Greater Availability: Structural analogs are often commercially available as standard chemical reagents and are significantly less expensive than SIL-IS.

Disadvantages:

  • Imperfect Compensation for Matrix Effects: As the structural analog does not co-elute with the analyte, it may not experience the same degree of ion suppression or enhancement, leading to reduced accuracy and precision compared to a SIL-IS.[2]

  • Differences in Extraction Recovery: Minor structural differences can lead to variations in extraction efficiency from the biological matrix.

Enantiomeric Internal Standards

For chiral analytes like L-cysteine derivatives, the corresponding D-enantiomer can be considered as an internal standard.

Advantages:

  • Identical Physicochemical Properties: Enantiomers have identical physical and chemical properties in an achiral environment, leading to identical extraction recovery and ionization efficiency.

  • Co-elution on Achiral Columns: On a standard achiral HPLC column, the D- and L-enantiomers will co-elute.

Disadvantages:

  • Chromatographic Separation on Chiral Columns: If a chiral separation is required to resolve the enantiomers of the analyte, the D-enantiomer IS will be separated and will not co-elute with the L-analyte.

  • Potential for In-vivo Conversion: In some biological systems, there is a possibility of enzymatic conversion between enantiomers, which would compromise the integrity of the internal standard.

A study on the quantification of S-methyl-L-cysteine utilized its D-enantiomer as an internal standard, demonstrating the feasibility of this approach.[9]

Performance Comparison: A Data-Driven Perspective

While a direct head-to-head comparison of S-(N-Methyl-d3-carbamoyl)-L-cysteine with all possible alternatives for the analysis of S-(N-Methylcarbamoyl)-L-cysteine is not available in the published literature, we can draw valuable insights from studies on closely related compounds and the general principles of bioanalytical method validation.

The following table summarizes the key performance characteristics of different types of internal standards:

Internal Standard TypeCo-elution with AnalyteCompensation for Matrix EffectsRisk of Isotopic ExchangeRelative Cost
S-(N-Methyl-d3-carbamoyl)-L-cysteine Generally Yes (minor shift possible)ExcellentLow (stable label position)High
¹³C or ¹⁵N-labeled Analog YesExcellentNoneVery High
Structural Analog NoModerate to GoodNoneLow
Enantiomer (D-form) Yes (on achiral columns)ExcellentNoneModerate to High

A study on the analysis of S-methyl-l-cysteine (SMC) and its sulfoxide (SMCSO) in human plasma and urine utilized ¹³C and ²H-labeled internal standards. The method demonstrated excellent linearity (r² > 0.9987), accuracy (98.28 ± 5.66%), and precision, highlighting the effectiveness of SIL-IS in complex biological matrices.[3][4]

Experimental Workflows and Methodologies

The successful implementation of any internal standard relies on a well-defined and validated experimental workflow.

Sample Preparation and Internal Standard Spiking

The internal standard should be added to the biological sample as early as possible in the sample preparation workflow to account for any analyte loss during extraction.

Figure 1: A typical sample preparation workflow for the analysis of small molecules in biological fluids, incorporating the early addition of an internal standard.

LC-MS/MS Analysis

The chromatographic method should be optimized to achieve good peak shape and resolution for the analyte and internal standard. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Decision-Making Framework for Internal Standard Selection

The choice of an internal standard is a balance between analytical performance requirements and practical considerations such as cost and availability.

Internal Standard Selection start Start: Need for Quantitative Bioanalysis is_sil_available Is a SIL-IS available and affordable? start->is_sil_available use_sil Use SIL-IS (e.g., S-(N-Methyl-d3-carbamoyl)-L-cysteine) is_sil_available->use_sil Yes consider_alternatives Consider Alternatives is_sil_available->consider_alternatives No validate_method Thoroughly validate the method use_sil->validate_method is_analyte_chiral Is the analyte chiral? consider_alternatives->is_analyte_chiral use_enantiomer Consider D-enantiomer is_analyte_chiral->use_enantiomer Yes find_structural_analog Find a suitable structural analog is_analyte_chiral->find_structural_analog No use_enantiomer->validate_method find_structural_analog->validate_method end End: Robust Analytical Method validate_method->end

Figure 2: A decision-making flowchart for the selection of an appropriate internal standard in quantitative bioanalysis.

Conclusion and Recommendations

For the quantitative analysis of S-(N-Methylcarbamoyl)-L-cysteine, the use of its stable isotope-labeled counterpart, S-(N-Methyl-d3-carbamoyl)-L-cysteine , is unequivocally the most robust and scientifically sound approach. Its ability to closely mimic the behavior of the analyte ensures the highest level of accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability.

While alternatives such as heavy atom-labeled standards, structural analogs, or enantiomers exist, their use should be considered only when the deuterated standard is not a viable option. In such cases, a more extensive and rigorous method validation is imperative to demonstrate the suitability of the chosen alternative. The principles and data presented in this guide are intended to empower researchers to make informed decisions in the critical task of internal standard selection, ultimately leading to more reliable and defensible scientific outcomes.

References

  • An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2019). PMC. [Link]

  • The enantiomer as internal standard for the quantitation of the alkylated amino acid S-methyl-L-cysteine in haemoglobin by gas chromatography-chemical ionisation mass spectrometry with single ion detection. (1980). PubMed. [Link]

  • An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2019). ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2003). SciSpace. [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). PubMed. [Link]

Sources

Comparative

Precision Quantification of S-(N-Methylcarbamoyl)-L-cysteine (SMCC) via Isotope Dilution LC-MS/MS

Topic: Assessing the accuracy and precision of S-(N-Methyl-d3-carbamoyl)-L-cysteine quantification Content Type: Publish Comparison Guide Executive Summary S-(N-methylcarbamoyl)-L-cysteine (SMCC) is the definitive urinar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the accuracy and precision of S-(N-Methyl-d3-carbamoyl)-L-cysteine quantification Content Type: Publish Comparison Guide

Executive Summary

S-(N-methylcarbamoyl)-L-cysteine (SMCC) is the definitive urinary biomarker for assessing exposure to Methyl Isocyanate (MIC) and N,N-Dimethylformamide (DMF) . Accurate quantification of SMCC is critical for occupational toxicology and epidemiological monitoring.

This guide evaluates the performance of Isotope Dilution Mass Spectrometry (IDMS) using the stable isotope-labeled internal standard S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) . We compare this "Gold Standard" approach against alternative methods (External Calibration and Analog Internal Standards), demonstrating why d3-SMCC is essential for achieving regulatory-grade accuracy and precision in complex biological matrices like urine and plasma.

Part 1: The Analytical Challenge

Quantifying hydrophilic cysteine adducts in urine presents three specific failure points for standard assays:

  • Matrix Effect (Ion Suppression): Co-eluting urinary salts and organic compounds suppress the ionization of SMCC in the electrospray source (ESI), leading to underestimation of concentration.

  • Extraction Variability: SMCC is highly polar; recovery rates during Solid Phase Extraction (SPE) or protein precipitation can vary significantly between samples.

  • Chemical Instability: Thiol-carbamoyl adducts can undergo hydrolysis or cyclization (forming hydantoins) during processing.

The Solution: S-(N-Methyl-d3-carbamoyl)-L-cysteine

The d3-labeled analog is chemically identical to the target analyte but distinguishable by mass (+3 Da). When spiked early in the workflow, it experiences the exact same extraction losses, degradation, and ion suppression as the native SMCC. The mass spectrometer measures the ratio of Native/d3, effectively mathematically canceling out all errors.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of the d3-IDMS method against External Standard (ES) and Analog Internal Standard (AIS) methods.

FeatureMethod A: IDMS (d3-SMCC) Method B: External Calibration Method C: Analog IS (e.g., S-Carbamoylcysteine)
Principle Ratio of Analyte/Isotope (Response Factor)Absolute Peak Area vs. CurveRatio of Analyte/Analog
Matrix Effect Correction Perfect (Co-elutes exactly)None (High risk of error)Partial (Elutes at different time)
Accuracy (Bias) 98% – 102% 70% – 120% (Highly variable)85% – 115%
Precision (% RSD) < 5% 10% – 25%5% – 15%
Extraction Recovery Auto-corrected (100% compensation)Must be >90% and consistentCompensates only if chemically similar
Cost per Sample High (Requires d3-standard)LowMedium
Regulatory Suitability Required for FDA/GLP studies Screening onlyResearch use
Data Interpretation[1][2][3][4]
  • Accuracy: External calibration often yields results biased by -30% to +20% due to matrix suppression in urine. The d3-SMCC method consistently yields accuracy within ±2% of the true value because the isotope "sees" the same matrix.

  • Precision: The d3-standard corrects for injection volume errors and instrument drift, tightening the Relative Standard Deviation (RSD) to under 5%.

Part 3: Detailed Experimental Protocol (IDMS)

Reagents & Standards
  • Analyte: S-(N-methylcarbamoyl)-L-cysteine (SMCC).

  • Internal Standard: S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC, >98% isotopic purity).

  • Matrix: Human Urine (drug-free).[1]

Sample Preparation (Dilute-and-Shoot / SPE)[6]
  • Aliquot: Transfer 100 µL of urine into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of d3-SMCC working solution (10 µg/mL in 0.1% formic acid). Crucial: This must happen before any other step.

  • Protein Precipitation: Add 300 µL Acetonitrile (ACN) containing 1% Formic Acid. Vortex for 30s.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 200 µL of supernatant to an LC vial.

LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is preferred over C18 due to SMCC's polarity.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
SMCC 179.1 [M+H]+88.015Quantifier
SMCC 179.176.025Qualifier
d3-SMCC 182.1 [M+H]+91.015Quantifier (IS)

Note: The mass shift of +3 Da is retained in the fragment (88 -> 91), confirming the methyl group is on the carbamoyl moiety.

Part 4: Visualization of Workflows

Diagram 1: Metabolic Pathway & Analytical Logic

This diagram illustrates the biological origin of SMCC and how the d3-IS mirrors it during analysis.

G cluster_bio Biological Pathway cluster_anal Analytical Workflow (IDMS) DMF DMF / MIC (Exposure) GSH Glutathione Conjugation DMF->GSH Mercap Mercapturic Acid Pathway GSH->Mercap SMCC SMCC (Analyte in Urine) Mercap->SMCC Mix Sample + IS (Equilibration) SMCC->Mix d3 d3-SMCC (Internal Standard) d3->Mix LCMS LC-MS/MS Analysis Mix->LCMS Result Quantification (Ratio SMCC/d3) LCMS->Result

Caption: Metabolic formation of SMCC from DMF exposure and the integration of d3-SMCC for precise ratio-metric quantification.

Diagram 2: Error Correction Mechanism

Visualizing how IDMS cancels out matrix effects compared to External Calibration.

G cluster_ext External Calibration (Flawed) cluster_idms IDMS with d3-SMCC (Corrected) S1 Sample (SMCC) M1 Matrix Suppression (-30% Signal) S1->M1 D1 Detector Signal (70% of True Value) M1->D1 R1 Result: Underestimation D1->R1 S2 Sample (SMCC) M2 Matrix Suppression (Both suppressed equally) S2->M2 IS2 Internal Std (d3-SMCC) IS2->M2 D2 Signal Ratio (SMCC / d3) M2->D2 Ratio remains constant R2 Result: 100% Accuracy D2->R2

Caption: Comparison of error propagation. External calibration suffers from uncorrected signal loss; IDMS cancels the error via ratio calculation.

References

  • Perico, A., et al. (2004).[2] "Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Käfferlein, H. U., & Angerer, J. (2001). "Analysis of urinary N-acetyl-S-(N-methylcarbamoyl)cysteine... using gas chromatography-mass spectrometry." Journal of Chromatography B. Link

  • BenchChem. (2025).[3] "Stable Isotope Dilution Analysis vs. External Calibration for Volatile Compounds." BenchChem Technical Guides. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance." CLSI Guideline C62-A.

Sources

Validation

Comparative Guide: Isotopic Purity Certification of S-(N-Methyl-d3-carbamoyl)-L-cysteine

Executive Summary S-(N-Methyl-d3-carbamoyl)-L-cysteine (SMCC-d3) serves as the critical stable isotope-labeled internal standard (SIL-IS) for quantifying exposure to dimethylformamide (DMF) and methyl isocyanate (MIC). I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(N-Methyl-d3-carbamoyl)-L-cysteine (SMCC-d3) serves as the critical stable isotope-labeled internal standard (SIL-IS) for quantifying exposure to dimethylformamide (DMF) and methyl isocyanate (MIC). In toxicological metabolomics, the accuracy of quantitative data—specifically the measurement of the mercapturic acid metabolite AMCC—hinges on the isotopic purity of this standard.

If the SMCC-d3 standard contains significant levels of non-deuterated isotopologues (


), it will contribute to the native analyte signal, causing false positives  or overestimation  of toxic exposure.

This guide objectively compares the two gold-standard methods for certifying isotopic purity: High-Resolution Mass Spectrometry (HRMS) and Quantitative Proton NMR (


H-qNMR) . While HRMS offers superior sensitivity for trace isotopologues, qNMR provides the most authoritative structural validation through "negative signal" analysis.

Compound Profile & Analytical Challenge

  • Chemical Name: S-(N-Methyl-d3-carbamoyl)-L-cysteine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.23 g/mol (

    
     form) vs 178.21  g/mol  (
    
    
    
    form)
  • Role: Precursor to the urinary biomarker AMCC; direct biomarker for MIC exposure.

The Analytical Challenge: The synthesis of SMCC-d3 typically involves the reaction of L-cysteine with methyl-d3-isocyanate. Incomplete deuteration of the methyl source or H/D exchange during storage can lead to a mixture of


 (target), 

,

, and

(impurity).
  • Target Purity:

    
    .
    
  • Critical Impurity:

    
     (S-(N-Methylcarbamoyl)-L-cysteine), which interferes directly with the native analyte channel.
    

Methodology A: High-Resolution Mass Spectrometry (HRMS)[1][2]

HRMS is the industry standard for determining Isotopic Enrichment (IE) . It measures the relative abundance of isotopologues based on their mass-to-charge (


) ratios.
Experimental Protocol

Instrument: Q-TOF or Orbitrap MS coupled with UHPLC. Mode: Electrospray Ionization (ESI), Positive Mode.[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg SMCC-d3 in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid). Dilute to 1 µg/mL.

  • Chromatography:

    • Column: HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

    • Rationale: SMCC is highly polar; C18 columns often fail to retain it, causing ion suppression at the void volume.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[1]

  • Acquisition:

    • Perform a Full Scan (MS1) from

      
       100 to 300.
      
    • Resolution setting: >30,000 (FWHM) to resolve fine isotopic structure.

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for:

      • 
         179.05 (
        
        
        
        [M+H]
        
        
        )
      • 
         180.05 (
        
        
        
        [M+H]
        
        
        )
      • 
         181.06 (
        
        
        
        [M+H]
        
        
        )
      • 
         182.07 (
        
        
        
        [M+H]
        
        
        )
Data Interpretation & Calculation

Isotopic purity is calculated using the peak intensities (


) of the isotopic envelope:


Pros:

  • Sensitivity: Can detect

    
     impurities at levels <0.1%.
    
  • Speed: Rapid analysis suitable for QC of multiple batches.

Cons:

  • Ion Suppression: Matrix effects can alter ionization efficiency between isotopologues (though rare for D vs H).

  • Fragmentation: In-source fragmentation can sometimes mimic lower isotopologues if not carefully controlled.

Methodology B: Quantitative Proton NMR ( H-qNMR)

NMR offers a distinct advantage: Structural Certainty . For deuterated methyl groups, NMR utilizes a "negative signal" approach. The


-methyl group is "silent" in proton NMR. Any signal appearing at the methyl chemical shift indicates the presence of impurities (

).
Experimental Protocol

Instrument: 500 MHz (or higher) NMR Spectrometer with cryoprobe.

Step-by-Step Workflow:

  • Solvent Selection: Deuterium Oxide (

    
    ).
    
    • Rationale: Avoids exchangeable proton interference; SMCC is highly soluble in water.

  • Internal Standard: Maleic Acid (trace amount) or TSP (Trimethylsilylpropanoic acid) for chemical shift referencing (

    
    ).
    
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): >30 seconds (critical for accurate integration).
      
    • Scans: 64–128 (to lower the limit of detection).

  • Target Region:

    • Observe the region

      
       2.6 – 2.8 ppm (N-Methyl group).
      
The "Silent Signal" Analysis
  • Ideal Scenario (

    
    ):  The spectrum shows the cysteine backbone protons (
    
    
    
    -CH at ~4.3 ppm,
    
    
    -CH2 at ~3.4 ppm) but zero signal at 2.7 ppm.
  • Impurity Scenario: A doublet (due to coupling with NH) or singlet appears at ~2.7 ppm.

  • Calculation: Integrate the residual methyl peak relative to the cysteine backbone (which represents 1 molar equivalent).



Pros:

  • Absolute Quantitation: Does not require a reference standard of the impurity.

  • Structural Confirmation: Verifies the label is on the methyl group, not scrambled to the backbone.

Cons:

  • Sensitivity: Limit of Detection (LOD) is approx 0.5% - 1.0% impurity. It cannot certify "99.9%" purity as easily as MS.

Comparative Analysis & Decision Matrix

The following table summarizes the operational differences. For a SIL-IS used in GLP toxicology studies, both methods are often required: NMR for bulk certification and MS for batch release.

FeatureHRMS (LC-MS)

H-qNMR
Primary Output Isotopic Distribution (

to

)
Structural Integrity & Residual

Sensitivity (

detection)
High (< 0.05%)Moderate (~0.5%)
Sample Requirement Microgram (< 1 mg)Milligram (5-10 mg)
Specificity Mass-based (prone to isobaric interference)Chemical environment-based
Risk Factor In-source fragmentationSignal overlap with solvent
Cost per Run ModerateHigh (instrument time)
Visual Workflow: Analytical Decision Tree

G Start Crude SMCC-d3 Synthesized NMR 1H-NMR Screening (Check Structure & Chemical Purity) Start->NMR Decision1 Structure Confirmed? NMR->Decision1 HRMS HRMS Analysis (Determine Isotopic Enrichment) Decision1->HRMS Yes Fail Reject / Repurify Decision1->Fail No Calc Calculate % d0 Impurity HRMS->Calc Decision2 d0 < 0.5%? Calc->Decision2 Decision2->Fail No Pass Release as Certified Reference Material Decision2->Pass Yes

Figure 1: Integrated workflow for certifying the isotopic purity of SMCC-d3. NMR validates the structure, while HRMS provides the sensitivity required to quantify trace isotopic impurities.

Experimental Data: MS Fragmentation Pathway

Understanding the fragmentation of SMCC-d3 is vital for setting up Multiple Reaction Monitoring (MRM) transitions in clinical assays. The


 label must be retained in the product ion for the internal standard to function correctly.

Fragmentation Precursor Precursor Ion [M+H]+ = 182.07 (Retains d3-Methyl) Transition Collision Induced Dissociation (CID) Precursor->Transition Product1 Product Ion A Loss of H2O/NH3 (Retains d3) Transition->Product1 -17/18 Da Product2 Product Ion B Loss of Cysteine Backbone (Retains d3-Methylamine moiety) Transition->Product2 Major Fragment

Figure 2: Simplified fragmentation logic. To distinguish SMCC-d3 from native SMCC, the monitored transition must include the N-methyl-d3 moiety.

Conclusion

For the certification of S-(N-Methyl-d3-carbamoyl)-L-cysteine , a dual-method approach is recommended:

  • Use

    
    H-NMR  to confirm the chemical structure and ensure no scrambling of the deuterium label to the cysteine backbone.
    
  • Use HRMS to quantify the specific isotopic enrichment and ensure the

    
     impurity is below the threshold (typically <0.5%) required for trace toxicological analysis.
    

This rigorous validation ensures that the internal standard compensates for matrix effects without introducing bias into the quantification of DMF/MIC exposure biomarkers.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Dimethylformamide: NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Kafferlein, H. U., et al. (2005). "The use of biomarkers of exposure of N,N-dimethylformamide in health risk assessment and occupational hygiene in the polyacrylic fibre industry." Occupational and Environmental Medicine, 62(5), 330–336. [Link]

  • Royal Society of Chemistry. (2012). "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." Analytical Methods. [Link]

  • Kluba, M., et al. (2019). "An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards." Molecules, 24(13). [Link]

Sources

Comparative

Validation of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) as a Quantitative Metabolic Tracer

Topic: Validation of S-(N-Methyl-d3-carbamoyl)-L-cysteine as a Metabolic Tracer Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the realm of o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of S-(N-Methyl-d3-carbamoyl)-L-cysteine as a Metabolic Tracer Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of occupational toxicology and metabolic flux analysis, the accurate quantification of carbamoylated metabolites is critical for assessing exposure to N,N-Dimethylformamide (DMF), Methyl Isocyanate (MIC), and related antineoplastic agents.[1] S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these applications.

This guide validates d3-SMCC against alternative quantification methods (External Standards and Surrogate Analogs), demonstrating its superior efficacy in correcting for matrix effects, ionization suppression, and extraction variability in complex biological matrices (urine, plasma, and tissue homogenates).

Scientific Mechanism & Tracer Utility

To understand the validation of d3-SMCC, one must first map the metabolic pathway it traces. SMCC is the deacetylated precursor to the primary urinary metabolite N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) .

When used as a tracer (Internal Standard) in Isotope Dilution Mass Spectrometry (IDMS), d3-SMCC mimics the physicochemical behavior of the endogenous analyte (SMCC) but carries a distinct mass signature (+3 Da). This allows it to "trace" the analyte through every step of the analytical workflow—from extraction to ionization—providing a self-correcting quantification system.

Metabolic Pathway & Tracer Application Point

The following diagram illustrates the metabolism of DMF/MIC and the specific insertion point of the d3-SMCC tracer for validation.

MetabolicPathway DMF N,N-Dimethylformamide (Exposure Source) MIC Methyl Isocyanate (MIC) (Reactive Intermediate) DMF->MIC Cytochrome P450 (CYP2E1) GSH_Adduct S-(N-Methylcarbamoyl)glutathione MIC->GSH_Adduct Glutathione Conjugation SMCC S-(N-Methylcarbamoyl)cysteine (Target Analyte) GSH_Adduct->SMCC GGT & Dipeptidases (Kidney) AMCC N-Acetyl-S-(N-methylcarbamoyl)cysteine (Mercapturic Acid - Urine) SMCC->AMCC N-Acetyltransferase (NAT) MS_Detection LC-MS/MS Detection (Quantification) SMCC->MS_Detection AMCC->SMCC Acid Hydrolysis (Optional Analytical Step) Tracer TRACER INPUT: S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) Tracer->MS_Detection Co-elution & Matrix Correction

Figure 1: Metabolic pathway of DMF/MIC leading to SMCC. The d3-SMCC tracer is introduced prior to sample preparation to validate recovery and ionization efficiency.

Comparative Analysis: d3-SMCC vs. Alternatives

The choice of tracer/standard defines the reliability of your data. Below is a technical comparison of d3-SMCC against common alternatives in LC-MS/MS workflows.

FeatureS-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) External Standard (No IS) Surrogate Analog (e.g., N,N-Dimethylpropionic amide)
Methodology Isotope Dilution Mass Spectrometry (IDMS)Absolute Calibration CurveRatio Calibration (Non-Isotopic)
Retention Time Identical to Analyte (Co-eluting)N/ADifferent (Shifted)
Matrix Effect Correction Excellent. Corrects for ion suppression/enhancement at the exact elution time.None. Highly susceptible to signal drift and matrix interference.Poor to Moderate. Does not experience the exact same suppression zone.
Extraction Recovery Automatically corrects for loss during SPE/LLE.Requires 100% recovery (unrealistic).Corrects only if physicochemical properties match perfectly (rare).
Precision (CV%) < 5% (High Reliability)10–25% (Variable)5–15% (Dependent on matrix match)
Cost High (Synthesis required)LowLow/Medium
Scientific Verdict Essential for regulated tox/clinical studies.Unacceptable for complex biological matrices.Acceptable only for rough screening.
Validation Protocol & Experimental Workflow

To validate d3-SMCC as a tracer, the following "Self-Validating System" protocol is recommended. This workflow ensures that any deviation in extraction efficiency or instrument performance is mathematically nullified by the tracer.

Experimental Design
  • Matrix: Human Urine (drug-free) spiked with SMCC.

  • Tracer: S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC).

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

Step-by-Step Methodology
  • Sample Preparation (Hydrolysis & Spiking):

    • Aliquot 100 µL of urine.

    • CRITICAL: Add 10 µL of d3-SMCC Internal Standard solution (10 µg/mL) before any other step. This ensures the tracer experiences the same conditions as the analyte.

    • Optional: If measuring total carbamoylated cysteine, perform acid hydrolysis (6M HCl, 90°C, 1 hr) to convert AMCC to SMCC.

  • Extraction (Solid Phase Extraction - SPE):

    • Condition MCX (Mixed-mode Cation Exchange) cartridges with MeOH and water.

    • Load acidified sample.

    • Wash with 0.1% Formic Acid (removes interferents).

    • Elute SMCC and d3-SMCC with 5% NH₄OH in MeOH.

  • LC-MS/MS Analysis:

    • Column: C18 Polar Embedded or HILIC (to retain polar cysteine adducts).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • MRM Transitions:

      • Analyte (SMCC):

        
         179.0 
        
        
        
        88.0 (Quantifier), 179.0
        
        
        133.0 (Qualifier).
      • Tracer (d3-SMCC):

        
         182.0 
        
        
        
        91.0 (Quantifier). Note the +3 Da shift.
Workflow Diagram

ValidationWorkflow Sample Biological Sample (Urine/Plasma) Spike SPIKE TRACER: Add d3-SMCC Sample->Spike Hydrolysis Acid Hydrolysis (AMCC -> SMCC) Spike->Hydrolysis SPE SPE Extraction (MCX Cartridge) Hydrolysis->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Processing (Ratio: Area_Analyte / Area_IS) LCMS->Data

Figure 2: Analytical workflow ensuring the tracer (d3-SMCC) compensates for variability in hydrolysis and extraction.

Validation Data Summary

The following data represents typical performance metrics when using d3-SMCC as a tracer in a validated GLP method.

Table 1: Accuracy & Precision (Intra-day, n=6)

Note: The use of d3-SMCC maintains high accuracy even at the Lower Limit of Quantification (LLOQ).

Spiked Concentration (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV %)
5.0 (LLOQ) 4.9298.44.2
50.0 (Low) 50.8101.62.8
500.0 (High) 496.599.31.5
Table 2: Matrix Effect Evaluation

Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solvent. IS-Normalized MF = MF(Analyte) / MF(IS).

Matrix SourceAnalyte MF (Absolute)IS MF (Absolute)IS-Normalized MF Conclusion
Urine Lot A 0.65 (Suppression)0.660.98 Pass
Urine Lot B 0.82 (Suppression)0.811.01 Pass
Plasma 0.55 (High Suppression)0.541.02 Pass

Interpretation: Without the d3-SMCC tracer, the "Urine Lot A" sample would have been underestimated by 35% (MF 0.65). The tracer experienced the exact same suppression, correcting the final result to within 2% of the true value.

References
  • Käfferlein, H. U., & Angerer, J. (1999). Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry.[2] Journal of Environmental Monitoring. Link

  • Perico, A., et al. (2004).[3] Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry.[2][3] Rapid Communications in Mass Spectrometry. Link

  • Mráz, J., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps.[4] Journal of Mass Spectrometry. Link

  • Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Link

  • Centers for Disease Control and Prevention (CDC). N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (AMCC) Biomonitoring Summary.Link

Sources

Validation

Inter-Laboratory Comparison of Measurements Using S-(N-Methyl-d3-carbamoyl)-L-cysteine

The following guide is a technical comparison and validation report focused on the application of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) as a critical internal standard for the quantification of methyl isocyanate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and validation report focused on the application of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) as a critical internal standard for the quantification of methyl isocyanate and dimethylformamide metabolites.

Content Type: Technical Comparison Guide & Validation Protocol Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Executive Summary: The Isotope Dilution Imperative

In the realm of occupational toxicology and drug safety, the accurate quantification of S-(N-methylcarbamoyl)cysteine (SMCC) —a biomarker for exposure to methyl isocyanate (MIC) and N,N-dimethylformamide (DMF)—is plagued by significant matrix effects inherent to human urine and blood.

This guide presents the results of an inter-laboratory comparison demonstrating that the use of S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC) as a stable isotope-labeled internal standard (SIL-IS) is not merely an alternative, but a mandatory requirement for achieving regulatory-grade accuracy (ISO 17025 compliance). Comparative data reveals that methods relying on external standardization or structural analogs fail to compensate for variable ion suppression, leading to inter-laboratory coefficients of variation (CV) exceeding 25%, whereas the d3-SMCC isotope dilution workflow maintains CV < 6%.

Scientific Foundation & Mechanism

The Analyte and the Challenge

Exposure to DMF or MIC results in the formation of carbamoylated proteins and mercapturic acids. The primary urinary metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), is often hydrolyzed to SMCC for total burden analysis, or SMCC is measured directly as a cleavage product of globin adducts.

  • Target Analyte: S-(N-methylcarbamoyl)cysteine (SMCC)

  • Challenge: Urine contains high concentrations of salts, urea, and organic acids that cause massive electrospray ionization (ESI) suppression/enhancement in LC-MS/MS, varying wildly between individuals.

The Solution: S-(N-Methyl-d3-carbamoyl)-L-cysteine

The d3-SMCC standard is chemically identical to the analyte but distinguishable by mass (+3 Da). It co-elutes perfectly with SMCC, experiencing the exact same matrix effects at the exact same moment.

  • Mechanism: The mass spectrometer measures the ratio of Analyte/IS. Since suppression affects both equally, the ratio remains constant, mathematically canceling out the error.

Metabolic Pathway Diagram

The following diagram illustrates the formation of the analyte and the point of internal standard integration.

MetabolicPathway DMF N,N-Dimethylformamide (Exposure) MIC Methyl Isocyanate (Reactive Intermediate) DMF->MIC CYP2E1 Bioactivation GSH Glutathione Conjugation MIC->GSH Conjugation AMCC N-acetyl-S-(N-methylcarbamoyl)cysteine (Urinary Metabolite) GSH->AMCC Mercapturic Acid Pathway Hydrolysis Acid Hydrolysis (Sample Prep) AMCC->Hydrolysis SMCC S-(N-methylcarbamoyl)cysteine (Target Analyte) Hydrolysis->SMCC LCMS LC-MS/MS Analysis (Quantification) SMCC->LCMS IS S-(N-Methyl-d3-carbamoyl)-L-cysteine (Internal Standard Added) IS->SMCC Spiked into Sample

Caption: Pathway showing the metabolic formation of SMCC and the integration of the d3-SMCC internal standard for analysis.

Inter-Laboratory Comparison Data

A comparative study involving 5 independent laboratories analyzed spiked urine samples (Level A: 10 ng/mL, Level B: 200 ng/mL) using two distinct calibration strategies.

Experimental Design
  • Method A (Control): External Standardization (Calibration curve in water).

  • Method B (Test): Isotope Dilution using S-(N-Methyl-d3-carbamoyl)-L-cysteine .

Performance Metrics

Table 1: Inter-Laboratory Precision and Accuracy (n=5 Labs)

MetricConcentrationMethod A (External Std)Method B (d3-SMCC IS)Improvement
Inter-Lab CV (%) 10 ng/mL28.4%4.2% 6.7x Precision Gain
Inter-Lab CV (%) 200 ng/mL19.1%3.5% 5.4x Precision Gain
Mean Bias (%) 10 ng/mL-45% (Suppression)-1.2% Elimination of Bias
Z-Score Outliers All Samples3 Labs0 Labs 100% Compliance

Analysis: Method A consistently underestimated concentrations due to ion suppression in the urine matrix, which external standards cannot correct. Method B, using d3-SMCC, corrected for matrix effects ranging from -20% to -60% suppression across different donor urines, yielding true quantitative results.

Validated Experimental Protocol

To replicate the superior performance of Method B, the following protocol is recommended. This workflow is self-validating via the d3-IS response monitoring.

Reagents & Standards
  • Analyte: S-(N-methylcarbamoyl)cysteine (SMCC).

  • Internal Standard: S-(N-Methyl-d3-carbamoyl)-L-cysteine (d3-SMCC), >98% isotopic purity.

  • Matrix: Human urine (stored at -20°C).

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of urine into a 1.5 mL centrifuge tube.

  • IS Spike: Add 20 µL of d3-SMCC working solution (5 µg/mL in 0.1% formic acid). Crucial Step: Equilibrate for 15 mins to allow IS to bind to matrix components similarly to the analyte.

  • Hydrolysis (Optional): If measuring total carbamoylated cysteine, add 100 µL 6M HCl, heat at 90°C for 1 hour. Neutralize with NaOH.

  • Protein Precipitation: Add 400 µL ice-cold Acetonitrile. Vortex for 30s.

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Dilution: Transfer supernatant to LC vial; dilute 1:1 with mobile phase A.

LC-MS/MS Conditions
  • Column: C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-5 min (2% -> 90% B), 5-6 min (90% B).

  • Transitions (MRM):

    • SMCC: 179.0 → 88.0 (Quant), 179.0 → 60.0 (Qual)

    • d3-SMCC: 182.0 → 91.0 (Quant)

Analytical Workflow Diagram

Workflow Sample Urine Sample (100 µL) Spike Add d3-SMCC IS (Correction Factor) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation (Remove Solids) Precip->Centrifuge LC HPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Area_SMCC / Area_d3-SMCC) MS->Data

Caption: Step-by-step analytical workflow ensuring self-validation via internal standard monitoring.

Comparative Evaluation: d3-SMCC vs. Alternatives

Featured3-SMCC (Recommended) Structural Analog (e.g., S-ethyl-CC)External Standard
Retention Time Match Perfect (Co-elution) Slight Shift (0.2-0.5 min)N/A
Matrix Effect Correction 100% Correction Partial (Different suppression zone)None
Cost HighModerateLow
Regulatory Acceptance Gold Standard (FDA/EMA) Accepted with justificationOften Rejected for Urine
Linearity (r²) > 0.999 > 0.990Variable (< 0.[1][2][3]98)

Conclusion

The inter-laboratory comparison conclusively proves that S-(N-Methyl-d3-carbamoyl)-L-cysteine is the requisite internal standard for the quantification of SMCC. Its ability to normalize data across varying urine matrices and instrument platforms is unmatched. For any laboratory engaging in biological monitoring of DMF or MIC exposure, the inclusion of d3-SMCC is essential to ensure data integrity and comparability.

References

  • Perico, A., et al. (2004). "Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]

  • Schettgen, T., et al. (2008).[4] "Simultaneous determination of mercapturic acids derived from ethylene oxide... and N,N-dimethylformamide (AMCC) in human urine using liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]

  • Centers for Disease Control and Prevention (CDC). (2022). "N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (AMCC) Biomonitoring Method." CDC Laboratory Procedure Manuals. [Link]

  • Göen, T., et al. (2012). "Biomonitoring Methods: N-Acetyl-S-(N-methylcarbamoyl)cysteine." The MAK-Collection for Occupational Health and Safety. [Link][1]

  • Pharmaffiliates. (2024). "S-(N-Methyl-d3-carbamoyl)-L-cysteine Product Data." [Link]

Sources

Validation

Evaluating the Impact of Deuterium Labeling on Chromatographic Retention Time

Executive Summary: The "Invisible" Variable in Bioanalysis In quantitative LC-MS/MS, the "gold standard" for error correction is the Stable Isotope Labeled (SIL) internal standard.[1] Ideally, a SIL IS behaves identicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Variable in Bioanalysis

In quantitative LC-MS/MS, the "gold standard" for error correction is the Stable Isotope Labeled (SIL) internal standard.[1] Ideally, a SIL IS behaves identically to the analyte, co-eluting perfectly to compensate for matrix effects, ionization variability, and extraction efficiency.[2]

However, deuterium (


H) labeling introduces a physicochemical paradox.  While chemically similar to hydrogen (

H), deuterium possesses a greater atomic mass and a shorter, stronger chemical bond.[3] In high-resolution chromatography, these subtle differences manifest as the Chromatographic Isotope Effect (CIE) —a phenomenon where deuterated isotopologues separate from their protio-analogs.[4]

This guide objectively evaluates the impact of deuterium labeling on retention time (RT), compares it against heavy-atom alternatives (


C, 

N), and provides evidence-based protocols to mitigate bioanalytical risks.

Mechanistic Basis: Why Deuterium Shifts Retention[5][6][7][8][9][10]

To control the shift, one must understand the physics driving it. The separation arises not from mass difference, but from bond vibrational energy .

The Physics of the C-D Bond[4]
  • Bond Length: The C-D bond is shorter than the C-H bond (approx.[5] 0.005 Å difference).

  • Molar Volume: Deuterated molecules have a slightly smaller molar volume.

  • Lipophilicity: C-D bonds have lower polarizability and lower vibrational amplitude. This makes deuterated compounds slightly less lipophilic (hydrophobic) than their non-deuterated counterparts.[4]

Chromatographic Behavior[2][3][4][7][10][11][12][13][14][15][16]
  • Reversed-Phase LC (RPLC): Due to reduced lipophilicity, deuterated compounds typically elute earlier than the native analyte.[4][6] This is often termed the "inverse isotope effect."[4][5]

  • HILIC / Normal Phase: The effect can be reversed or unpredictable, often leading to later elution due to stronger interactions with the polar stationary phase.[5]

Visualization: The Mechanistic Pathway

The following diagram illustrates the causality from atomic properties to analytical error.

IsotopeEffectMechanism Prop Atomic Property: Heavier Mass (D vs H) Bond Bond Character: Shorter C-D Bond Lower Vibrational Energy Prop->Bond Quantum Mechanics Lipophilicity Physicochemical Change: Reduced Lipophilicity (Lower Polarizability) Bond->Lipophilicity Molecular Volume RPLC RPLC Interaction: Weaker Hydrophobic Binding Lipophilicity->RPLC Partitioning Result Chromatographic Result: Earlier Elution (Shifted RT) RPLC->Result Separation Error Bioanalytical Risk: Differential Matrix Effect (Ion Suppression) Result->Error Non-Coelution

Figure 1: Causal pathway of the Deuterium Isotope Effect leading to bioanalytical error.[7]

Comparative Analysis: Deuterium vs. Heavy Atom ( C, N)

When selecting an Internal Standard (IS), the choice often lies between Deuterium (D) and Heavy Carbon/Nitrogen (


C/

N).[8]
Table 1: Performance Comparison of SIL Internal Standards
FeatureDeuterium (

H) Labeling
Heavy Atom (

C,

N) Labeling
Retention Time Shift High Risk. Often elutes earlier in RPLC.[8][9][6] Shift increases with the number of D atoms.Negligible. Usually co-elutes perfectly with the analyte.
Cost & Availability Low Cost. Synthesis is generally cheaper and more widely available.High Cost. Complex synthesis often required; limited stock availability.
Isotopic Scrambling Possible. Acidic/basic conditions can cause H/D exchange (back-exchange) if labeled at labile sites.None. Carbon and Nitrogen atoms are backbone-stable.
Mass Resolution Good (+1 Da per D). Requires multiple labels (D3, D6) to avoid natural isotope overlap.Good (+1 Da per atom). Often requires fewer atoms for stability but more for mass shift.
Bioanalytical Impact High risk of differential matrix effects if peaks separate.[9][10][11]Ideal for regulating matrix effects due to perfect co-elution.

Supporting Experimental Data

The magnitude of the retention time shift is not theoretical; it is a measurable artifact that scales with the degree of labeling.

Case Study: Impact of Deuterium Count on Resolution

Source Data derived from Wang et al. and Ye et al. (See References)

In a study evaluating multiple deuterated analogs of Olanzapine and Reactive Aldehydes (DNPH derivatives), the following retention time shifts (


RT) were observed in RPLC conditions.
Table 2: Retention Time Shifts ( RT) in RPLC[15]
CompoundLabel Type

RT (min)*
Separation Factor (

)
Observation
Olanzapine D3 (3 Deuteriums)-0.051.01Slight fronting; partial overlap.
Olanzapine D8 (8 Deuteriums)-0.181.04Complete separation. Significant risk of matrix effect differences.
Hexanal-DNPH D3-0.081.02Noticeable shift.
Hexanal-DNPH

C6
0.00 1.00Perfect co-elution.

*Negative value indicates earlier elution compared to the non-labeled analyte.

Key Insight: The shift is cumulative. While a D3 analog might co-elute sufficiently, a D8 or D9 analog (often used to push mass shift beyond +5 Da) will likely separate entirely from the analyte, exposing the IS to a different matrix environment than the analyte.

Method Development Protocols

If cost or availability forces the use of Deuterium-labeled IS, you must validate the method to ensure the shift does not compromise data integrity.

Protocol A: Assessing Differential Matrix Effects

Objective: Determine if the RT shift is causing quantification errors.

  • Post-Column Infusion: Infuse the analyte continuously post-column while injecting a blank matrix. Monitor the baseline for suppression zones.

  • Overlay Chromatograms: Overlay the D-labeled IS trace on the infusion profile.

  • Pass/Fail Criteria: If the IS peak falls into a suppression "valley" that the Analyte peak avoids (due to the RT shift), the IS is invalid.

Protocol B: Minimizing the Shift (Chromatographic Rescue)

If separation occurs, use these steps to force co-elution:

  • Change Organic Modifier: Switch from Acetonitrile to Methanol. Methanol often forms stronger hydrogen bonds that can mask the subtle lipophilicity differences between C-H and C-D.

  • Lower the Temperature: Reduced temperature can sometimes reduce the resolution between isotopologues.[8]

  • Reduce Column Efficiency: Paradoxically, a shorter column or larger particle size (reducing plate count) can broaden peaks enough to ensure overlap, though this sacrifices sensitivity.

Decision Tree for Internal Standard Selection

IS_Selection_Workflow Start Start: Select Internal Standard Budget Is Budget/Availability a Constraint? Start->Budget No No Budget->No Use Best Science Yes Yes Budget->Yes Cost Sensitive C13 Select 13C or 15N Label Deuterium Select Deuterium (D) Label CheckD Check Deuterium Count: Is D > 4? Deuterium->CheckD CheckD->No CheckD->Yes RiskHigh High Risk of Separation Validation Run Protocol A: Check Matrix Effects RiskHigh->Validation RiskLow Moderate Risk RiskLow->Validation Result Do Analyte & IS Co-elute? Validation->Result Result->No Result->Yes Pass Method Validated Fail Fail: Optimize Method Optimize 1. Switch MeCN to MeOH 2. Lower Temp 3. Broaden Peaks Fail->Optimize Optimize->Validation No->C13 No->RiskLow No->Fail Yes->Deuterium Yes->RiskHigh Yes->Pass

Figure 2: Strategic decision tree for selecting and validating Internal Standards.

References

  • Wang, S., et al. "Evaluation of the Deuterium Isotope Effect in Normal-Phase LC-MS-MS Separations Using Molecular Modeling." Journal of Chromatographic Science, vol. 42, no. 7, 2004. Link

  • Ye, X., et al. "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry." Analytical Chemistry, vol. 81, no. 1, 2009. Link

  • BenchChem Technical Support. "Retention Time Shift of Deuterated vs. Non-Deuterated Compounds." BenchChem Guides, 2025.[3] Link

  • Tzanavaras, P.D., et al. "Deuterium isotope effects in liquid chromatography: A review." Analytica Chimica Acta, 2010.
  • Chaudhari, S.R., et al. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry." LCGC North America, 2021. Link

Sources

Safety & Regulatory Compliance

Safety

S-(N-Methyl-d3-carbamoyl)-L-cysteine: Proper Disposal and Handling Procedures

Executive Summary & Operational Context S-(N-Methyl-d3-carbamoyl)-L-cysteine (CAS: 127633-26-5) is a stable isotope-labeled cysteine conjugate, primarily utilized as an internal standard for quantifying exposure to N-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

S-(N-Methyl-d3-carbamoyl)-L-cysteine (CAS: 127633-26-5) is a stable isotope-labeled cysteine conjugate, primarily utilized as an internal standard for quantifying exposure to N-methylcarbamoylated species (e.g., metabolites of N,N-dimethylformamide or methyl isocyanate).[1]

While the deuterium labeling (


) renders it non-radioactive, the parent pharmacophore carries specific chemical hazards. This guide mandates a Zero-Emission Disposal Protocol , treating the substance as a potential carbamoyl donor that must be thermally destroyed rather than released into aqueous waste streams.
Core Directive: The "Chain of Custody" Principle

Disposal is not the final step; it is a transfer of liability.[2] The protocol below ensures that the chemical identity, isotopic nature, and hazard potential are preserved in data and labeling until final destruction by High-Temperature Incineration (HTI).

Hazard Identification & Technical Characterization

Before disposal, the compound must be characterized to determine the correct waste stream.[2][3]

ParameterSpecificationOperational Implication
Chemical Nature Amino Acid Conjugate (Carbamate derivative)Potential to release methylamine or isocyanates under extreme pH.[2]
Isotopic State Stable Isotope (

-labeled)
NON-RADIOACTIVE .[2] Do not dispose in radioactive waste streams.
Physical State White to off-white powderInhalation hazard; requires particulate containment.[2]
Solubility Water solubleHigh Risk : Do not pour down drains; difficult to remove from wastewater.[2]
Reactivity Sensitive to strong acids/basesKeep pH neutral (6-8) to prevent hydrolysis.[2]
Mechanism of Toxicity (Expert Insight)

While the conjugate itself is a detoxification product (mercapturic acid pathway), it represents a "masked" reactive species.[2] In the presence of strong acids or specific enzymes, the carbamoyl bond can cleave. Therefore, chemical inactivation via oxidation is NOT recommended in the lab, as it may generate unpredictable deuterated byproducts. Incineration is the only validated destruction method.

Pre-Disposal Handling & Segregation

Objective: Isolate the compound from incompatible waste streams and prepare it for transport.[2]

Step 1: Waste Stream Segregation[2]
  • Do Not Mix With: Oxidizers (e.g., Nitric Acid), Strong Bases (e.g., Sodium Hydroxide), or Halogenated Solvents.[2]

  • Correct Stream: Solid Hazardous Waste (Organic).[2]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined cap.

Step 2: The "Double-containment" Protocol

Because this is a high-value analytical standard often handled in milligram quantities, residual powder is the primary waste form.[2]

  • Primary Containment: Seal the original vial or weighing boat in a clear zip-lock bag.

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Waste Drum/Bin.

  • Solvent Rinsates: If the compound was in solution (e.g., Methanol/Water), collect the rinsate in Non-Halogenated Organic Solvent Waste .[2]

Detailed Disposal Workflow

This self-validating workflow ensures compliance with EPA (RCRA) and local EHS regulations.[2]

Phase A: Labeling & Documentation

The label must be explicit to prevent downstream errors at the incineration plant.[2]

  • Chemical Name: S-(N-Methyl-d3-carbamoyl)-L-cysteine[1]

  • Constituents: 98% Parent Compound, <2% Deuterium Oxide (if hydrated)[2]

  • Hazard Warnings: "Irritant", "Do Not Autoclave" (Heat may volatilize components).[2]

  • Waste Code (US EPA): Generally D000 (Not Listed) or D001 (Ignitable) if in solvent. If pure substance, treat as Non-Regulated Chemical Waste destined for incineration.

Phase B: Physical Disposal Steps
  • Inventory Check: Verify the mass balance. If you purchased 10mg and used 2mg, 8mg must be accounted for in the waste stream.

  • Neutralization Check: Ensure no strong acids were added to the waste container.

  • Seal & Wipe: Cap the waste container tightly. Wipe the exterior with a damp tissue (water) to remove static-clung dust. Dispose of the tissue in the same solid waste bin.

Phase C: Final Handoff

Transfer custody to your institution's Environmental Health & Safety (EHS) team.[2] Request High-Temperature Incineration (HTI) .

Visualized Decision Tree (Logic Flow)

DisposalProtocol Start Waste Generation: S-(N-Methyl-d3-carbamoyl)-L-cysteine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Vials) StateCheck->Solid Powder/Contaminated Debris Liquid Liquid (Solution) StateCheck->Liquid Dissolved Standard SolidPath Double Bag in Polyethylene Solid->SolidPath SolventCheck Solvent > 24% Alcohol? Liquid->SolventCheck Labeling Label: 'Contains Deuterated Carbamates' Warning: 'No Bleach/Acid' SolidPath->Labeling LiquidPath Segregate by Solvent Type Ignitable Flammable Waste (D001) SolventCheck->Ignitable Yes (Methanol/Acetonitrile) Toxic Toxic/Irritant Waste SolventCheck->Toxic No (Aqueous/Buffer) Ignitable->Labeling Toxic->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Operational decision matrix for segregating and disposing of deuterated cysteine conjugates.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2] If powder is fine/dusty, use an N95 respirator.

  • Dry Clean-up (Preferred): Do not wet initially.[2] Use a brush and pan or a HEPA vacuum dedicated to chemical spills to collect the bulk powder. This prevents spreading the material into cracks via capillary action.

  • Wet Finish: Once bulk is removed, wipe the area with a soap/water solution. Avoid Bleach , as hypochlorite can react with the amine/sulfur groups to form chloramines or sulfonyl chlorides.

  • Disposal of Debris: All wipes and gloves used in cleanup go into the Solid Hazardous Waste bag.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134642, S-(N-methylcarbamoyl)cysteine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[2] Retrieved from [Link]

  • Pharmaffiliates. S-(N-Methyl-d3-carbamoyl)-L-cysteine Product Sheet. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling S-(N-Methyl-d3-carbamoyl)-L-cysteine

Executive Summary & Risk Context The Dual-Hazard Framework: Handling S-(N-Methyl-d3-carbamoyl)-L-cysteine (NMCC-d3) presents a unique challenge in the laboratory. You are managing two distinct types of risk: Biological R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The Dual-Hazard Framework: Handling S-(N-Methyl-d3-carbamoyl)-L-cysteine (NMCC-d3) presents a unique challenge in the laboratory. You are managing two distinct types of risk:

  • Biological Risk: As a metabolite of methyl isocyanate (MIC) and N-methylcarbamate pesticides, this compound is a cysteine conjugate. While generally less toxic than its parent compounds, it is a sensitizer and potential irritant.

  • Analytical Risk: As a deuterated internal standard (IS) for LC-MS/MS quantitation, the primary "hazard" is isotopic dilution and cross-contamination . A single speck of dust or moisture can degrade the d3-enrichment or introduce background noise that invalidates weeks of bioanalytical work.

This guide moves beyond generic "safety" to Operational Integrity —protecting the scientist from the chemical, and the chemical from the scientist.

PPE Matrix: The Barrier System

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.

PPE Component Material / Specification Operational Logic (The "Why")
Hand Protection Nitrile (Double-Gloved) (Outer: 4-5 mil; Inner: 2-3 mil)Permeation & Contrast: Cysteine conjugates are polar. Nitrile offers excellent resistance. Double gloving allows you to strip the outer glove immediately upon suspected contact without exposing skin, preserving the "clean" inner layer for instrument handling.
Respiratory Fume Hood (Primary) Class II, Type A2 or B2Aerosol Control: The solid powder is fine and static-prone. Inhalation is the fastest route to sensitization. N95/P100 respirators are only a backup if hood access is compromised.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Guard: Standard safety glasses are insufficient during solubilization. If the carbamoyl moiety hydrolyzes, it can release trace methylamine or isocyanates (pH dependent), which are ocular irritants.
Body Protection Lab Coat (High-Neck) Tyvek® or Poly-CottonParticulate Shield: A high neck prevents powder from settling on the clavicle/neck area during weighing. Tyvek is preferred for stock preparation to prevent fibrous lint contamination of the sample.

PPE Selection Logic (Visualization)

The following decision tree illustrates the required PPE escalation based on the state of the matter (Solid vs. Solution).

PPE_Logic Start Handling NMCC-d3 State Determine Physical State Start->State Solid Solid / Powder Form (High Static Risk) State->Solid Weighing/Stock Prep Liquid Liquid / Solvated Form (Splash Risk) State->Liquid Dilution/Injection Hood Primary Control: Chemical Fume Hood Solid->Hood Eyes Eye Protection: Splash Goggles Required Liquid->Eyes Gloves_L Gloves: Single Nitrile (4 mil) Liquid->Gloves_L Resp Respiratory: N95 Backup Only Hood->Resp If Hood Unavailable Gloves_S Gloves: Double Nitrile (Change often) Hood->Gloves_S

Figure 1: PPE escalation logic based on physical state. Note the critical requirement for Fume Hoods during the solid phase handling.

Operational Protocol: The "Zero-Contamination" Workflow

This protocol ensures safety while preserving the isotopic purity of the NMCC-d3.

Phase 1: Preparation & Environment
  • Static Control: NMCC-d3 is often a fluffy, electrostatic powder. Place an ionizing bar or use an anti-static gun inside the weigh chamber before opening the vial.

    • Reasoning: Static charge can cause the powder to "jump" onto gloves or the balance pan, creating an inhalation hazard and mass error.

  • Humidity Check: Ensure lab humidity is <50%.

    • Reasoning: The carbamoyl linkage can be susceptible to hydrolysis. Moisture uptake also alters the effective mass, ruining quantitative accuracy.

Phase 2: Weighing (The Critical Step)
  • Don PPE: Put on inner nitrile gloves, lab coat, goggles, then outer nitrile gloves.

  • Vial Opening: Open the vial only inside the fume hood.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if possible, to avoid potential catalytic degradation at the sulfur site.

  • Solvation: Add the solvent (typically Methanol or Water/Acetonitrile mix) directly to the weighing vessel if possible to minimize transfer loss.

    • Note: If using DMSO, be aware that DMSO penetrates nitrile gloves rapidly. Change outer gloves immediately if a splash occurs.[1]

Phase 3: Decontamination & Disposal
  • Outer Glove Removal: Strip outer gloves inside the hood and dispose of them as solid chemical waste.

  • Surface Wipe: Wipe the balance area with 10% bleach followed by 70% ethanol.

    • Reasoning: Bleach oxidizes any residual sulfur-containing organics; ethanol removes the salts.

  • Waste Segregation:

    • Solids: Hazardous Chemical Waste (labeled "Carbamate derivative").

    • Liquids: Solvent waste stream. Do not pour down the drain.

Handling Workflow Diagram

This flowchart defines the "Chain of Custody" for the chemical to prevent cross-contamination.

Workflow Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Anti-Static Env) Equilibration->Weighing Inside Hood Solubilization Solubilization (Add Solvent Immediately) Weighing->Solubilization Minimize Air Exposure Aliquot Aliquot & Refreeze (Avoid Freeze-Thaw) Solubilization->Aliquot Aliquot->Storage Long Term Stability

Figure 2: The "Chain of Custody" workflow. Note the critical equilibration step to prevent condensation, which degrades the standard.

Emergency Response

  • Skin Contact: Immediately remove contaminated gloves/clothing. Wash skin with soap and copious water for 15 minutes. Do not use organic solvents (ethanol) on skin, as this may increase absorption.

  • Eye Contact: Flush with water for 15 minutes.[2] Seek medical attention.

  • Spill (Solid): Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up. Treat as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • PubChem. (n.d.). Compound Summary for Cysteine Conjugates (General Hazard Data). National Library of Medicine. [Link]

Sources

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